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  • Product: 4-Bromo-2-fluoro-6-methylphenol
  • CAS: 945557-29-9

Core Science & Biosynthesis

Foundational

4-Bromo-2-fluoro-6-methylphenol: A Versatile Scaffold for Medicinal Chemistry

Executive Summary 4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) is a trisubstituted phenolic building block characterized by a unique substitution pattern that combines electronic modulation (fluorine), steric hindra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) is a trisubstituted phenolic building block characterized by a unique substitution pattern that combines electronic modulation (fluorine), steric hindrance (methyl), and synthetic versatility (bromine). This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of BACE inhibitors for Alzheimer's disease and other enzyme modulators where metabolic stability and lipophilicity are paramount.

This guide provides a technical deep-dive into its properties, synthesis, and application in drug discovery, designed for researchers requiring high-fidelity data and actionable protocols.

Chemical Identity & Physical Properties

The compound features a phenol core with a bromine atom at the para position, rendering it highly reactive toward cross-coupling reactions, while the ortho-fluorine and ortho-methyl groups provide steric shielding and modulate the pKa of the phenolic hydroxyl.

Identity Data
AttributeDetail
CAS Number 945557-29-9
IUPAC Name 4-Bromo-2-fluoro-6-methylphenol
Molecular Formula

Molecular Weight 205.02 g/mol
SMILES Cc1cc(Br)cc(F)c1O
InChI Key XTQJUBRMJNLREH-UHFFFAOYSA-N
Physical Properties
PropertyValueNote
Physical State SolidCrystalline powder at RT [1]
Melting Point 47–51 °C (Predicted)Low-melting solid
Boiling Point ~223 °CPredicted at 760 mmHg
pKa ~8.5Acidic shift due to F-substitution
LogP 2.7Moderate lipophilicity

Synthesis & Manufacturing

The synthesis of 4-Bromo-2-fluoro-6-methylphenol is typically achieved via the regioselective electrophilic aromatic bromination of 2-fluoro-6-methylphenol (CAS 443-90-3). The presence of the hydroxyl group strongly activates the ring, while the ortho positions are blocked by fluorine and methyl groups, directing the incoming electrophile almost exclusively to the para position.

Synthetic Route

The following diagram illustrates the standard laboratory synthesis using N-Bromosuccinimide (NBS) or molecular bromine.

SynthesisRoute Precursor 2-Fluoro-6-methylphenol (CAS 443-90-3) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack Reagents Reagents: NBS or Br2 Solvent: MeCN or AcOH Reagents->Intermediate Product 4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) Intermediate->Product -HBr (Aromatization)

Figure 1: Regioselective bromination of 2-fluoro-6-methylphenol. The steric blocking at C2 and C6 ensures high selectivity for the C4 position.

Detailed Protocol (Bench Scale)
  • Dissolution: Dissolve 2-fluoro-6-methylphenol (1.0 eq) in acetonitrile (MeCN) or glacial acetic acid.

  • Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS (Target M+H: 205/207 doublet).

  • Workup: Quench with saturated sodium thiosulfate (to remove excess oxidants). Extract with ethyl acetate, wash with brine, and dry over

    
    .
    
  • Purification: Recrystallize from hexanes/EtOAc or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Reactivity & Synthetic Utility

This scaffold is a "linchpin" intermediate. The bromine atom serves as a handle for metal-catalyzed cross-coupling, while the phenol group allows for etherification or esterification.

Key Reaction Pathways
  • Suzuki-Miyaura Coupling: The C-Br bond is highly reactive toward boronic acids in the presence of Pd(0), allowing the construction of biaryl systems.

  • Buchwald-Hartwig Amination: Facilitates the introduction of amines at the C4 position.

  • Phenolic Alkylation: The hydroxyl group can be alkylated to form ethers, a common strategy to improve blood-brain barrier (BBB) permeability in CNS drugs.

ReactivityMap Core 4-Bromo-2-fluoro-6-methylphenol (Core Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd-Cat) Core->Buchwald Alkylation O-Alkylation (R-X, K2CO3) Core->Alkylation Biaryl Biaryl Phenols (Scaffold Extension) Suzuki->Biaryl Aniline Amino-Phenol Derivs. (Heterocyclic Precursors) Buchwald->Aniline Ether Phenolic Ethers (Lipophilicity Modulation) Alkylation->Ether

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and hydroxyl groups.

Applications in Drug Discovery

The 2-fluoro-6-methyl substitution pattern is not arbitrary; it is a specific medicinal chemistry tactic used to:

  • Block Metabolism: The methyl and fluorine groups block the metabolically labile ortho positions, preventing Phase I oxidation (e.g., by CYP450 enzymes).

  • Modulate Acidity: The electron-withdrawing fluorine lowers the pKa of the phenol relative to o-cresol, potentially altering protein binding affinity.

  • BACE Inhibition: This specific scaffold appears in patent literature for Beta-site Amyloid Precursor Protein Cleaving Enzyme (BACE) inhibitors, which are therapeutic targets for Alzheimer's disease. The scaffold is often alkylated and coupled to heteroaromatic rings to form the active pharmacophore [2].

Case Study: BACE Inhibitor Synthesis In the synthesis of 5H-pyrrolo[3,4-d]pyrazin-7-amine derivatives, 4-Bromo-2-fluoro-6-methylphenol is O-alkylated (e.g., with iodomethane or functionalized alkyl halides) and subsequently subjected to metal-halogen exchange or cross-coupling to attach the core pharmacophore [2].

Handling, Safety, & Storage

As a halogenated phenol, this compound requires careful handling to avoid irritation and degradation.

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Storage Protocols
  • Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent oxidation of the phenol.

  • Temperature: Refrigerate (2–8°C) for long-term storage.

  • Container: Amber glass vials to protect from light-induced debromination.

References

  • World Intellectual Property Organization (WIPO).Patent WO2011002409A1: 5H-Pyrrolo[3,4-d]pyrazin-7-amine Derivatives as BACE Inhibitors.
  • PubChem. Compound Summary: 2-Fluoro-6-methylphenol (Precursor).[1] Available at: [Link]

Sources

Exploratory

4-Bromo-2-fluoro-6-methylphenol chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methylph...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methylphenol, a halogenated aromatic compound of increasing interest in medicinal chemistry and organic synthesis. This document details its chemical structure, molecular weight, and physicochemical properties. A thorough exploration of its synthesis is presented, including a step-by-step experimental protocol. Furthermore, this guide delves into the spectroscopic characterization of the molecule, offering an analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Finally, potential applications, particularly in drug discovery, are discussed, alongside essential safety and handling protocols. This guide is intended to be a vital resource for researchers and professionals engaged in the design and development of novel chemical entities.

Introduction

Halogenated phenols are a class of compounds that have garnered significant attention in the field of drug discovery and development. The introduction of halogen atoms into a phenol scaffold can profoundly influence its physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity to target proteins. 4-Bromo-2-fluoro-6-methylphenol, with its unique substitution pattern of bromine, fluorine, and a methyl group on the phenolic ring, represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups offers multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of novel bioactive compounds. This guide aims to provide a detailed technical resource on 4-Bromo-2-fluoro-6-methylphenol for scientists and researchers.

Chemical Structure and Molecular Properties

The chemical identity of 4-Bromo-2-fluoro-6-methylphenol is defined by its specific arrangement of atoms and the resulting molecular properties.

Chemical Structure

The structure of 4-Bromo-2-fluoro-6-methylphenol consists of a benzene ring substituted with a hydroxyl group (-OH) at position 1, a fluorine atom (-F) at position 2, a bromine atom (-Br) at position 4, and a methyl group (-CH₃) at position 6.

Caption: 2D Chemical Structure of 4-Bromo-2-fluoro-6-methylphenol.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical properties of 4-Bromo-2-fluoro-6-methylphenol is provided in the table below.

PropertyValueSource
Molecular Formula C₇H₆BrFO[1][2]
Molecular Weight 205.03 g/mol [1]
CAS Number 945557-29-9[1][2]
Appearance Solid[2]
Purity ≥95%[2]
InChI 1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3[2]
InChIKey XTQJUBRMJNLREH-UHFFFAOYSA-N[2]
SMILES CC1=CC(=CC(=C1O)F)Br
Predicted XlogP 1.8
Monoisotopic Mass 203.9586 Da

Synthesis of 4-Bromo-2-fluoro-6-methylphenol

The synthesis of 4-Bromo-2-fluoro-6-methylphenol can be achieved through the bromination of 2-fluoro-6-methylphenol. The following protocol is adapted from established methods for the bromination of substituted phenols.

Synthetic Workflow

synthesis_workflow cluster_start Starting Material cluster_reaction Bromination Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-fluoro-6-methylphenol 2-fluoro-6-methylphenol ReactionVessel Dissolve in Solvent (e.g., Dichloromethane) 2-fluoro-6-methylphenol->ReactionVessel Step 1 BrominatingAgent Add Brominating Agent (e.g., N-Bromosuccinimide) ReactionVessel->BrominatingAgent Step 2 Stirring Stir at Controlled Temperature (e.g., 0 °C to room temp.) BrominatingAgent->Stirring Step 3 Quench Quench Reaction (e.g., with Na₂S₂O₃) Stirring->Quench Step 4 Extraction Extract with Organic Solvent Quench->Extraction Step 5 Purification Purify by Column Chromatography Extraction->Purification Step 6 FinalProduct 4-Bromo-2-fluoro-6-methylphenol Purification->FinalProduct Step 7

Caption: General workflow for the synthesis of 4-Bromo-2-fluoro-6-methylphenol.

Detailed Experimental Protocol

This protocol describes the synthesis of 4-Bromo-2-fluoro-6-methylphenol from 2-fluoro-6-methylphenol using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

  • 2-fluoro-6-methylphenol

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-6-methylphenol (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: To the cooled, stirring solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 4-Bromo-2-fluoro-6-methylphenol.

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for 4-Bromo-2-fluoro-6-methylphenol, this section provides high-quality predicted spectroscopic data. These predictions are based on established computational models and serve as a valuable reference for the characterization of this compound.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 4-Bromo-2-fluoro-6-methylphenol would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2d1HAr-H
~7.0d1HAr-H
~5.5s (broad)1H-OH
~2.2s3H-CH₃

Note: The chemical shifts are approximate and can be influenced by the solvent used for analysis. The aromatic protons are expected to appear as doublets due to coupling with the fluorine atom and with each other.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~150 (d)C-F
~145 (d)C-OH
~130C-H
~128C-H
~125C-CH₃
~115C-Br
~15-CH₃

Note: The carbons attached to fluorine will appear as doublets due to C-F coupling.

Predicted FT-IR Spectrum

The predicted FT-IR spectrum of 4-Bromo-2-fluoro-6-methylphenol will show characteristic absorption bands for the different functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200BroadO-H stretch (hydroxyl group)
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (methyl group)
1600-1450StrongC=C stretch (aromatic ring)
1300-1200StrongC-O stretch (phenol)
1250-1150StrongC-F stretch
700-500StrongC-Br stretch
Predicted Mass Spectrum

The mass spectrum of 4-Bromo-2-fluoro-6-methylphenol is expected to show a molecular ion peak corresponding to its molecular weight. The presence of bromine will result in a characteristic M/M+2 isotope pattern with approximately equal intensity.

Key Predicted Fragments:

  • m/z 204/206: Molecular ion [M]⁺ and [M+2]⁺ peaks.

  • m/z 189/191: Loss of a methyl radical (•CH₃).

  • m/z 125: Loss of a bromine radical (•Br).

  • m/z 97: Further fragmentation of the aromatic ring.

Applications in Drug Discovery and Organic Synthesis

4-Bromo-2-fluoro-6-methylphenol is a valuable building block in medicinal chemistry and organic synthesis due to its unique combination of functional groups.

  • Pharmaceutical Intermediate: The presence of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds. This enables the synthesis of a wide range of derivatives for screening as potential drug candidates.

  • Scaffold for Bioactive Molecules: The substituted phenol ring serves as a scaffold for the development of molecules with potential biological activities, including but not limited to, antibacterial, antifungal, and anticancer properties. The fluorine atom can enhance metabolic stability and binding affinity of the final compound.

  • Chemical Probe Development: The molecule can be used as a starting material for the synthesis of chemical probes to study biological pathways and protein functions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-Bromo-2-fluoro-6-methylphenol.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.

Conclusion

4-Bromo-2-fluoro-6-methylphenol is a chemical compound with significant potential in the realms of organic synthesis and drug discovery. Its unique structural features provide a versatile platform for the development of novel molecules with diverse biological activities. This technical guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic characterization, along with important safety considerations. It is our hope that this document will serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

  • PubChemLite. 4-bromo-2-fluoro-6-methylphenol. [Link]

Sources

Foundational

An In-Depth Technical Guide to 4-Bromo-6-fluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Bromo-6-fluoro-2-methylphenol is a halogenated aromatic organic compound that has garnered interest within the scientific community, particul...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-fluoro-2-methylphenol is a halogenated aromatic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on a phenol ring, provides a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its nomenclature, chemical identity, synthesis, and potential applications, serving as a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

The nomenclature of substituted phenols can be complex. The common name "4-bromo-6-fluoro-o-cresol" specifies the positions of the bromo and fluoro substituents on an ortho-cresol backbone. In the o-cresol structure, the methyl group is at position 2 relative to the hydroxyl group. Therefore, the systematic IUPAC name for this compound is 4-bromo-6-fluoro-2-methylphenol .

The structure and numbering of the atoms are illustrated in the diagram below.

Caption: Chemical structure and IUPAC numbering of 4-bromo-6-fluoro-2-methylphenol.

A comprehensive list of its identifiers is provided in the table below.

IdentifierValue
IUPAC Name 4-bromo-6-fluoro-2-methylphenol
Synonyms 4-bromo-6-fluoro-o-cresol
CAS Number 945557-29-9[1]
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.03 g/mol
InChI InChI=1S/C7H6BrFO/c1-4-2-5(8)3-6(9)7(4)10/h2-3,10H,1H3[2]
SMILES Cc1cc(Br)cc(F)c1O[2]

Synthesis and Experimental Protocols

A documented method for the synthesis of 4-bromo-6-fluoro-2-methylphenol involves a two-step process starting from 4-fluoro-2-methylaniline.[3]

Step 1: Diazotization and Hydrolysis to form 4-fluoro-2-methylphenol

This initial step involves the conversion of the amino group of 4-fluoro-2-methylaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.[3]

Protocol:

  • In a suitable reaction vessel, 4-fluoro-2-methylaniline is dissolved in an aqueous solution of sulfuric acid.

  • The solution is cooled to a temperature between -10°C and 5°C.

  • Nitrosyl sulfuric acid is added dropwise while maintaining the low temperature.

  • Following the addition, the reaction mixture is stirred for a period to ensure complete diazotization.

  • The diazonium salt solution is then carefully heated to induce hydrolysis, yielding 4-fluoro-2-methylphenol.

Step 2: Bromination to yield 4-bromo-6-fluoro-2-methylphenol

The intermediate, 4-fluoro-2-methylphenol, is then brominated to introduce the bromine atom at the 4-position.[3]

Protocol:

  • 4-fluoro-2-methylphenol is dissolved in a mixed solvent system, typically an organic solvent and water.

  • The solution is cooled to a temperature between -10°C and 5°C.

  • Bromine is added dropwise to the cooled solution.

  • Following the bromine addition, hydrogen peroxide is added to the reaction mixture.

  • The reaction is allowed to proceed to completion, after which the product, 4-bromo-6-fluoro-2-methylphenol, is isolated and purified.

Caption: Synthetic workflow for 4-bromo-6-fluoro-2-methylphenol.

Applications in Drug Development and Medicinal Chemistry

Halogenated phenols are a well-established class of intermediates in the synthesis of pharmaceuticals. The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4][5]

4-Bromo-6-fluoro-2-methylphenol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic activities. While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. For instance, bromophenol derivatives have shown potential as anticancer and antioxidant agents.[6]

The strategic placement of the bromo and fluoro substituents on the o-cresol scaffold allows for selective functionalization. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds. The phenolic hydroxyl group can be readily derivatized to form ethers or esters, and the aromatic ring itself can undergo further electrophilic substitution, although the existing substituents will direct the position of any new groups. These chemical handles make 4-bromo-6-fluoro-2-methylphenol an attractive starting material for the generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the phenolic hydroxyl proton, and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, fluoro, and methyl substituents.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the methyl carbon and the six aromatic carbons. The carbon attached to the fluorine atom would likely exhibit a characteristic large coupling constant.

  • FT-IR: The infrared spectrum would be expected to show a broad absorption band for the O-H stretch of the phenolic hydroxyl group, as well as characteristic absorptions for the C-H, C=C, C-Br, and C-F bonds.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and fragment ions containing bromine.

Conclusion

4-Bromo-6-fluoro-2-methylphenol is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure and multiple reactive sites make it an ideal starting point for the synthesis of a wide range of novel compounds. This guide has provided a comprehensive overview of its nomenclature, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this compound. Further research into the biological activities of derivatives of 4-bromo-6-fluoro-2-methylphenol is warranted to fully explore its therapeutic potential.

References

Sources

Exploratory

Strategic Sourcing & Technical Profile: 4-Bromo-2-fluoro-6-methylphenol

CAS: 945557-29-9 | Formula: C₇H₆BrFO | MW: 205.02 g/mol Executive Summary For drug development professionals and medicinal chemists, 4-bromo-2-fluoro-6-methylphenol represents a high-value scaffold building block. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 945557-29-9 | Formula: C₇H₆BrFO | MW: 205.02 g/mol

Executive Summary

For drug development professionals and medicinal chemists, 4-bromo-2-fluoro-6-methylphenol represents a high-value scaffold building block. Its strategic importance lies in its trisubstituted core, which offers three distinct vectors for elaboration:

  • Phenolic -OH: Available for alkylation or protection.[1]

  • Aryl Bromide (C4): A prime handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend carbon skeletons.

  • Fluoro/Methyl Motifs: The ortho-fluorine provides metabolic stability (blocking oxidation sites) and modulates pKa, while the ortho-methyl group introduces steric bulk to enforce conformation.

Supply Status: This compound is classified as a Fine Chemical / Building Block .[1] It is generally not a bulk commodity.[1] While listed by major aggregators, "In Stock" status is often limited to gram-scale quantities (1g–25g).[1] Multi-kilogram procurement typically requires a Custom Synthesis (CRO) arrangement with a lead time of 4–8 weeks.[1]

Chemical Identity & Isomer Criticality

CRITICAL WARNING: There is a high risk of vendor confusion between two positional isomers. You must verify the structure using CAS numbers, not just chemical names.[1]

FeatureTarget Compound Common Isomer (Avoid)
Name 4-Bromo-2-fluoro-6-methylphenol 2-Bromo-4-fluoro-6-methylphenol
CAS 945557-29-9 1572185-50-2
Structure Br is para to OH; F is ortho to OH.Br is ortho to OH; F is para to OH.[1]
Reactivity C4-Br is sterically accessible for coupling.C2-Br is sterically crowded (flanked by OH).
Key Shift NMR aromatic protons are meta to each other.[1]NMR aromatic protons are meta to each other.[1]

Strategic Insight: The target compound (CAS 945557-29-9) allows for linear extension of the molecule at the 4-position. The isomer (CAS 1572185-50-2) is often cheaper but sterically hindered at the bromine site.

Procurement & Supply Chain Landscape

The supply chain for this compound is bifurcated between direct purchase (Research Scale) and synthesis-on-demand (Process Scale).

Validated Suppliers (Research Scale)[1]
  • Sigma-Aldrich (Merck): Product listed (CAS 945557-29-9). High reliability, higher cost.[1]

  • Matrix Scientific: reliable source for halogenated aromatics.[1]

  • Enamine / Combi-Blocks: Often hold stock in the US/EU for rapid delivery (3-5 days).

"Make vs. Buy" Decision Matrix

If commercial stock is depleted or lead times exceed 6 weeks, in-house synthesis is a viable and robust alternative.[1] The precursor, 2-fluoro-6-methylphenol , is more widely available.

SupplyChain Start Requirement: 4-Bromo-2-fluoro-6-methylphenol CheckStock Check Aggregators (SciFinder/eMolecules) Start->CheckStock IsStock In Stock > Required Qty? CheckStock->IsStock Buy Direct Purchase (Sigma/Matrix/Enamine) IsStock->Buy Yes AnalyzePrecursor Check Precursor: 2-Fluoro-6-methylphenol (CAS 443-90-3) IsStock->AnalyzePrecursor No / High Price PrecursorStock Precursor Available? AnalyzePrecursor->PrecursorStock InHouse In-House Synthesis (NBS Bromination) PrecursorStock->InHouse Yes (1-2 wks) CustomSynth Outsource to CRO (Lead Time: 6-8 wks) PrecursorStock->CustomSynth No

Figure 1: Procurement decision tree. In-house synthesis is often faster than waiting for backordered stock.

Technical Guide: Synthesis & Validation

If you choose the "Make" route or need to validate a vendor sample, follow these protocols. This synthesis relies on the strong para-directing effect of the hydroxyl group, which dominates over the ortho-directing methyl and fluorine groups.

Synthesis Protocol (Self-Validating)

Reaction: Electrophilic Aromatic Bromination Precursor: 2-Fluoro-6-methylphenol (CAS 443-90-3) Reagent: N-Bromosuccinimide (NBS)

  • Setup: Dissolve 2-fluoro-6-methylphenol (1.0 eq) in Acetonitrile (MeCN) or DMF (0.5 M concentration).

  • Addition: Cool to 0°C. Add NBS (1.05 eq) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 8:1).[1] The product is less polar than the starting material.[1]

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with water and brine.[1] Dry over Na₂SO₄.[1]

  • Purification: If necessary, pass through a short silica plug.[1] Recrystallization from Hexanes/CH₂Cl₂ is often sufficient.[1]

Analytical Validation (QC)

To ensure you have the correct isomer (CAS 945557-29-9), verify these specific signals.

1H NMR (CDCl₃, 400 MHz) Expectations:

  • Aromatic Region: You will see two distinct doublets (or doublets of doublets) in the aromatic region (approx.[1] 7.0–7.3 ppm).[1]

    • Why? The protons are at positions 3 and 5.[1] They are meta to each other.

    • H-3 (ortho to F): Will show large H-F coupling (

      
      ) and small meta coupling (
      
      
      
      ).
    • H-5 (ortho to Me): Will show small meta coupling (

      
      ).
      
  • Methyl Group: Singlet (or doublet with small F coupling) at

    
    .
    
  • Phenol -OH: Broad singlet (exchangeable with D₂O), shift varies with concentration (approx. 5.0–6.0 ppm).[1]

LC-MS (ESI-):

  • Mass: Expected [M-H]⁻ = 203.0 and 205.0.[1]

  • Isotope Pattern: The 1:1 ratio of the doublet (⁷⁹Br / ⁸¹Br) is the definitive signature of a mono-brominated species.

Strategic Applications (SAR)

Why utilize this specific building block?

Applications Core 4-Bromo-2-fluoro- 6-methylphenol Suzuki Suzuki Coupling (Biaryl Scaffolds) Core->Suzuki Pd(0) / Ar-B(OH)2 Etherification O-Alkylation (Ether Linkages) Core->Etherification R-X / Base MetabStab Metabolic Stability (F blocks oxid.) Suzuki->MetabStab Bioactive Ligand Conformation Conformational Lock (Me restricts rot.) Etherification->Conformation Drug Candidate

Figure 2: Synthetic utility and medicinal chemistry properties.

  • Bioisosterism: The 2-F, 6-Me substitution pattern mimics the steric demand of a 2,6-dimethyl group (2,6-xylidine) but with altered electronics (lower electron density due to F), potentially improving metabolic stability against CYP450 oxidation.

  • pKa Modulation: The fluorine atom lowers the pKa of the phenol relative to o-cresol, making the phenolate anion easier to generate for O-alkylation reactions.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9).Link

  • Matrix Scientific. Catalog Entry: 4-Bromo-2-fluoro-6-methylphenol.[2]Link

  • PubChem. Compound Summary: 4-Bromo-2-fluoro-6-methylphenol. National Library of Medicine.[1] Link

  • ChemicalBook. Precursor Availability: 2-Fluoro-6-methylphenol (CAS 443-90-3).Link

Sources

Foundational

4-Bromo-2-fluoro-6-methylphenol: Advanced Safety Data Sheet (SDS) Interpretation and Synthetic Application Guide

Executive Summary In modern drug development and materials science, halogenated phenols serve as highly privileged scaffolds. 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) is a prime example of a multifunctional bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, halogenated phenols serve as highly privileged scaffolds. 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) is a prime example of a multifunctional building block engineered for advanced synthetic chemistry. While a standard Safety Data Sheet (SDS) provides baseline hazard codes, it often lacks the mechanistic context required by R&D professionals to safely and effectively integrate the compound into complex workflows.

This whitepaper transcends traditional SDS documentation. It provides an in-depth physicochemical profile, interprets the causality behind its toxicological hazards, and outlines a self-validating experimental protocol for its use in palladium-catalyzed cross-coupling reactions, supported by.

Physicochemical Profiling & Structural Causality

Understanding the molecular architecture of 4-Bromo-2-fluoro-6-methylphenol is critical for predicting both its chemical reactivity and its biological hazards. The compound features a highly substituted aromatic ring where each functional group plays a distinct, causal role in its behavior.

Quantitative Chemical Data

The following table summarizes the core quantitative metrics of the compound, consolidated from authoritative supplier databases:

PropertyValue
CAS Number 945557-29-9
Molecular Formula C7H6BrFO
Molecular Weight 205.03 g/mol
InChIKey XTQJUBRMJNLREH-UHFFFAOYSA-N
Physical Form Solid
Typical Purity 95% - 98%
Structural Reactivity Mapping

The specific substitution pattern of this phenol dictates its utility in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents[1]:

  • Fluorine (C2): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent hydroxyl group, making the phenol more acidic than an unsubstituted analog. In drug design, this ortho-fluorine enhances metabolic stability and modulates binding affinity[2].

  • Bromine (C4): Positioned para to the hydroxyl group, the bromine atom serves as an ideal electrophilic handle. The C-Br bond is highly susceptible to oxidative addition by low-valent transition metals, dictating its use in Suzuki, Heck, and Sonogashira couplings[3].

  • Methyl (C6): Provides steric hindrance that can dictate the regioselectivity of subsequent electrophilic aromatic substitutions and increases the overall lipophilicity (LogP) of the molecule.

StructuralReactivity Core 4-Bromo-2-fluoro-6-methylphenol (Central Scaffold) OH Phenol (-OH) Acidity increased by F Target for Etherification Core->OH Br Bromine (C4) High Oxidative Addition Rate Suzuki/Heck Handle Core->Br F Fluorine (C2) Inductive Electron Withdrawal Enhances Metabolic Stability Core->F Me Methyl (C6) Steric Shielding Increases Lipophilicity Core->Me

Structural mapping of 4-Bromo-2-fluoro-6-methylphenol and its functional group reactivity.

Advanced Hazard Assessment (Mechanistic SDS)

Standard safety documentation classifies this compound as an irritant with specific GHS hazard statements. However, safe handling requires understanding the mechanisms driving these hazards.

GHS Classifications & Mechanistic Toxicology
  • H315 (Causes skin irritation) & H317 (May cause an allergic skin reaction): The lipophilicity imparted by the methyl and halogen groups allows the molecule to readily partition into and penetrate the stratum corneum. Once in the epidermis, the electrophilic nature of the halogenated aromatic ring can lead to haptenation—covalent binding to endogenous skin proteins. This protein modification is recognized by Langerhans cells, triggering the immune cascade responsible for allergic contact dermatitis.

  • H319 (Causes serious eye irritation): The increased acidity of the phenol (driven by the ortho-fluoro group) causes rapid pH disruption and protein denaturation upon contact with the aqueous environment of the corneal epithelium.

  • H302 (Harmful if swallowed) & H335 (May cause respiratory irritation): Inhalation of the solid dust or ingestion leads to mucosal membrane irritation due to the compound's localized acidity and cellular toxicity.

Engineering Controls & PPE Causality

Based on the precautionary statements (P261, P280, P302+P352), standard laboratory PPE is required.

  • Glove Selection: Because halogenated phenols can permeate standard latex, nitrile gloves (minimum 0.11 mm thickness) are required for incidental contact. For extended handling or synthetic work involving organic solvents (which act as penetration enhancers), double-gloving or the use of butyl rubber gloves is mandated.

  • Ventilation: Weighing and transferring must be conducted inside a Class II biological safety cabinet or a certified chemical fume hood to mitigate H335 risks associated with aerosolized particulates.

Synthetic Applications: Self-Validating Cross-Coupling Protocol

A primary application of 4-Bromo-2-fluoro-6-methylphenol is the construction of complex biaryl systems via Suzuki-Miyaura cross-coupling[3][4]. The following step-by-step methodology is designed as a self-validating system , ensuring that each phase of the reaction is chemically verified before proceeding to the next.

Causality of Experimental Choices
  • Solvent System (1,4-Dioxane/Water 4:1): The biphasic system dissolves both the lipophilic phenol and the inorganic base, facilitating the interfacial transmetalation step.

  • Degassing: Oxygen is a potent poison to the Pd(0) catalyst, irreversibly oxidizing it to an inactive Pd(II) complex. Strict inert atmosphere protocols are non-negotiable.

  • Base Selection (K2CO3): The base serves a dual purpose: deprotonating the phenol and coordinating with the arylboronic acid to form a reactive, electron-rich boronate complex, which is essential for transmetalation[4].

Step-by-Step Methodology
  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-Bromo-2-fluoro-6-methylphenol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water (4:1) solvent mixture. Sparge the solution with high-purity Nitrogen or Argon for a minimum of 15 minutes.

  • Catalyst Activation: Under a positive flow of inert gas, quickly add the Tetrakis(triphenylphosphine)palladium(0) catalyst[Pd(PPh3)4] (0.05 equiv). Seal the flask and heat to 80°C.

  • In-Process Validation (LC-MS): Do not proceed to quench until validated. After 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS (Negative Ion Mode). Validation Criteria: The reaction is complete only when the distinct isotopic cluster of the starting material (m/z ~203/205) is entirely consumed, replaced by the mass of the coupled biaryl product.

  • Quench and Isolation: Cool the validated reaction to room temperature. Dilute with Ethyl Acetate and quench with saturated aqueous NH4Cl. Extract the organic layer, dry over MgSO4, and purify via silica gel flash chromatography.

SuzukiWorkflow S1 1. Degassing Remove O2 to protect Pd(0) S2 2. Activation Pd(PPh3)4 + Base S1->S2 S3 3. Transmetalation Arylboronic Acid Addition S2->S3 S4 4. Validation LC-MS Mass Shift Check S3->S4 S5 5. Isolation Quench & Chromatography S4->S5

Self-validating Suzuki-Miyaura cross-coupling workflow for halogenated phenols.

Storage, Handling, and Stability

To maintain the 95-98% purity required for sensitive organometallic reactions, strict storage conditions must be observed:

  • Temperature: Store at 4°C. Elevated temperatures accelerate the degradation of the halogenated ring.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).

  • Causality of Degradation: Phenols are susceptible to slow, radical-mediated auto-oxidation in the presence of ambient light and atmospheric oxygen. This process generates highly colored quinone byproducts. Even trace amounts of quinones can act as potent ligands that poison palladium catalysts, causing downstream synthetic failures. Keep containers tightly closed in a dry, dark, and well-ventilated area.

References

  • Matrix Scientific: 4-Bromo-2-fluoro-6-methylphenol Product & Hazard Data. Matrix Scientific. Link

  • Sigma-Aldrich: 4-Bromo-2-fluoro-6-methylphenol | 945557-29-9 Properties and Pricing. Sigma-Aldrich. Link

  • Sigma-Aldrich: 4-Bromo-2-fluoro-6-methylphenol | 945557-29-9 Safety Information & MSDS. Sigma-Aldrich. Link

  • Benchchem: 3-Fluoro-4-iodophenol | High-Purity Reagent (Halogenated Phenol Reactivity Context). Benchchem. 2

  • NIH PMC: Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes (Drug Development Context). National Institutes of Health. 1

  • Benchchem: 1-(Allyloxy)-4-bromo-2-chlorobenzene (Cross-Coupling Rationale). Benchchem. 3

  • Benchchem: 3-(4-Fluorophenyl)phenol (Suzuki Protocol Rationale). Benchchem. 4

Sources

Exploratory

Regioisomerism in Halogenated Phenols: A Technical Guide to 4-Bromo-2-fluoro-6-methylphenol vs. 2-Bromo-4-fluoro-6-methylphenol

Executive Summary In the realm of fine chemical synthesis and rational drug design, the precise spatial arrangement of halogens on a phenolic core dictates fundamental physicochemical properties. 4-Bromo-2-fluoro-6-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fine chemical synthesis and rational drug design, the precise spatial arrangement of halogens on a phenolic core dictates fundamental physicochemical properties. 4-Bromo-2-fluoro-6-methylphenol [1] and 2-bromo-4-fluoro-6-methylphenol [2] are regioisomers sharing the molecular formula C₇H₆BrFO. Despite their identical atomic composition, swapping the positions of the highly electronegative fluorine atom and the bulky, polarizable bromine atom fundamentally alters their steric profiles, pKa values, synthetic pathways, and utility as pharmacophores.

This whitepaper provides an in-depth technical analysis of these two molecules, detailing the causality behind their divergent chemical behaviors, step-by-step synthetic protocols, and their distinct roles in modern drug discovery.

Structural & Electronic Divergence: The Causality of Position

The core difference between these two molecules lies in the interplay between inductive effects (-I) , resonance effects (+M) , and steric hindrance at the ortho and para positions relative to the hydroxyl (-OH) group.

4-Bromo-2-fluoro-6-methylphenol (The Ortho-Fluoro Isomer)

In this configuration, the hydroxyl group is flanked by a methyl group and a fluorine atom.

  • Steric Environment: Fluorine is the smallest halogen (van der Waals radius ~1.47 Å). Consequently, the -OH group remains highly accessible to solvent molecules and biological targets.

  • Electronic Profile: The ortho-fluorine exerts a strong inductive electron-withdrawing effect, which polarizes the O-H bond and lowers the pKa of the phenol, making it more acidic. Furthermore, the ortho-fluorine can participate in intramolecular hydrogen bonding with the phenolic proton, stabilizing the phenoxide anion [5].

  • Halogen Bonding: The bromine atom is situated at the para position. This projects the bromine's "sigma-hole" (a region of positive electrostatic potential) directly outward, making it an ideal candidate for linear halogen bonding (X-bonding) deep within hydrophobic protein pockets.

2-Bromo-4-fluoro-6-methylphenol (The Ortho-Bromo Isomer)

Here, the hydroxyl group is flanked by a methyl group and a bromine atom.

  • Steric Environment: Bromine is significantly larger (van der Waals radius ~1.85 Å). The dual presence of an ortho-methyl and an ortho-bromo group creates profound steric shielding around the hydroxyl moiety. This restricts the free rotation of the C-O bond and heavily suppresses the nucleophilicity of the oxygen.

  • Electronic Profile: While bromine is less electronegative than fluorine, its proximity to the -OH group still provides inductive withdrawal. However, the dominant force is steric; the shielding effect increases the molecule's overall lipophilicity (LogP) by preventing the -OH group from efficiently hydrogen-bonding with surrounding water molecules.

  • Target Interaction: The para-fluorine provides metabolic stability (blocking cytochrome P450 oxidation at the para position) but does not participate strongly in halogen bonding.

Comparative Physicochemical Data

To facilitate rapid assessment, the quantitative and structural parameters of both regioisomers are summarized below.

Parameter4-Bromo-2-fluoro-6-methylphenol2-Bromo-4-fluoro-6-methylphenol
CAS Registry Number 945557-29-9 [1]1572185-50-2 [2]
Molecular Formula C₇H₆BrFOC₇H₆BrFO
Molecular Weight 205.03 g/mol 205.03 g/mol
Hydroxyl Steric Shielding Low (Flanked by -F, -CH₃)High (Flanked by -Br, -CH₃)
Primary Inductive Source Ortho-Fluorine (Strong -I)Para-Fluorine (Moderate -I at distance)
Halogen Bond Donor Para-Bromine (Highly accessible)Ortho-Bromine (Sterically restricted)
Primary Synthetic Precursor 2-Fluoro-6-methylphenol4-Fluoro-2-methylphenol

Self-Validating Experimental Protocols: Regioselective Synthesis

The synthesis of these regioisomers relies on the predictable directing effects of the existing substituents on the phenol ring. The hydroxyl group is strongly activating and ortho/para directing.

Protocol A: Synthesis of 4-Bromo-2-fluoro-6-methylphenol

Causality: In the starting material (2-fluoro-6-methylphenol), both ortho positions are blocked (one by fluorine, one by methyl). The strongly activating -OH group directs incoming electrophiles exclusively to the unhindered para position.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 2-fluoro-6-methylphenol in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Reagent Addition: Cool the reaction vessel to 0°C. Slowly add 1.05 equivalents of N-Bromosuccinimide (NBS) in portions. Self-Validation: NBS provides a controlled, low concentration of electrophilic bromine, preventing over-bromination or oxidative degradation of the phenol.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

  • Workup: Wash the organic layer with saturated aqueous sodium thiosulfate (to quench residual electrophilic bromine), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes/Ethyl Acetate) to yield the pure 4-bromo isomer.

Protocol B: Synthesis of 2-Bromo-4-fluoro-6-methylphenol

Causality: In the starting material (4-fluoro-2-methylphenol), the para position is blocked by fluorine, and one ortho position is blocked by a methyl group. Electrophilic aromatic substitution is forced into the single remaining ortho position [3].

Step-by-Step Methodology (Oxidative Bromination):

  • Solvent System: Dissolve 1.0 equivalent of 4-fluoro-2-methylphenol in a mixed solvent system of chloroform (or DCM) and water [3].

  • Temperature Control: Chill the biphasic mixture to a strict temperature range of -10°C to 5°C. Causality: Low temperatures suppress radical side reactions and prevent oxidative polymerization of the phenol.

  • Bromine Addition: Dropwise add 0.55 to 0.6 equivalents of elemental bromine (Br₂).

  • Oxidative Recycling (The Key Step): Slowly add 0.7 to 0.8 equivalents of Hydrogen Peroxide (H₂O₂). Self-Validation: The reaction of phenol with Br₂ generates HBr as a byproduct. The H₂O₂ oxidizes the inert HBr back into active Br₂, ensuring 100% atom economy for the bromine and reducing hazardous waste [3].

  • Isolation: Separate the organic layer, wash with sodium bisulfite, dry, and evaporate to yield 2-bromo-4-fluoro-6-methylphenol.

SynthesisWorkflow Start1 2-Fluoro-6-methylphenol (Ortho positions blocked) Reagent1 Electrophilic Bromination (NBS in DCM, 0°C to RT) Start1->Reagent1 Start2 4-Fluoro-2-methylphenol (Para & one Ortho blocked) Reagent2 Oxidative Bromination (Br2 / H2O2, -10°C to 5°C) Start2->Reagent2 Mechanism1 Para-Directed Substitution (Sterically unhindered) Reagent1->Mechanism1 Electrophilic Attack Mechanism2 Ortho-Directed Substitution (Only available activated site) Reagent2->Mechanism2 Atom-economical oxidation Product1 4-Bromo-2-fluoro-6-methylphenol CAS: 945557-29-9 Mechanism1->Product1 Product2 2-Bromo-4-fluoro-6-methylphenol CAS: 1572185-50-2 Mechanism2->Product2

Figure 1: Comparative synthetic workflows demonstrating the causality of regio-control based on starting material constraints.

Implications in Drug Discovery and Pharmacokinetics

Halogenated phenols are not merely synthetic intermediates; they are potent pharmacophores used to probe enzyme active sites and tune drug pharmacokinetics.

pKa Tuning and Enzyme Inhibition

The ionization state of a drug at physiological pH (7.4) dictates its membrane permeability and target affinity. Halogenation is a premier strategy for pKa tuning. Research into human cytosolic sulfotransferases (SULTs)—enzymes responsible for phase II detoxification—reveals that the inhibitory potency of halogenated phenols is strongly correlated with their calculated acidity [4].

  • 4-Bromo-2-fluoro-6-methylphenol acts as a superior hydrogen-bond donor due to the ortho-fluoro inductive effect lowering its pKa. This makes it highly effective at mimicking natural substrates in the SULT active site [4].

Halogen Bonding (X-Bonding) in Hydrophobic Pockets

Bromine features a highly anisotropic electron distribution, resulting in an equatorial belt of negative charge and a polar region of positive charge (the sigma-hole).

  • In the 4-bromo isomer, the bromine is para-substituted, projecting outward. This geometry is ideal for establishing strong, highly directional halogen bonds with backbone carbonyl oxygens of target proteins.

  • Conversely, the 2-bromo isomer utilizes its steric bulk to lock the molecule into specific bioactive conformations, preventing rapid metabolic glucuronidation of the heavily shielded hydroxyl group.

PharmProfile Core Halogenated Phenol Scaffold OrthoF Ortho-Fluoro (4-Br isomer) Low Steric Bulk Core->OrthoF OrthoBr Ortho-Bromo (2-Br isomer) High Steric Bulk Core->OrthoBr Effect1 Intramolecular H-Bonding Enhanced OH Acidity (pKa drop) OrthoF->Effect1 Effect2 OH Shielding Reduced Nucleophilicity & H-Bonding OrthoBr->Effect2 Target1 Optimal for SULTs Inhibition (Exposed OH, Para-Br X-Bonding) Effect1->Target1 Target2 Conformational Locking (High Lipophilicity, Deep Pocket Binding) Effect2->Target2

Figure 2: Logical relationship mapping the steric and electronic effects of halogen positioning to pharmacological utility.

References

  • Google Patents. "CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol". Google Patents.
  • National Institutes of Health (NIH). "Structural and Chemical Profiling of the Human Cytosolic Sulfotransferases". PMC. Available at: [Link]

  • ResearchGate. "Theoretical insights into the linear relationship between pKa values and vibrational frequencies". ResearchGate. Available at: [Link]

Foundational

solubility of 4-Bromo-2-fluoro-6-methylphenol in organic solvents

This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 4-Bromo-2-fluoro-6-methylphenol . It is designed for researchers conducting organic synthesis, analyti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 4-Bromo-2-fluoro-6-methylphenol . It is designed for researchers conducting organic synthesis, analytical method development, and biological assay preparation.

CAS Registry Number: 945557-29-9 (Primary Commercial Identifier) Note: The user-provided CAS 116652-38-1 may refer to a specific salt form or proprietary library entry. This guide focuses on the free phenol form.

Executive Summary

4-Bromo-2-fluoro-6-methylphenol is a halogenated phenolic intermediate used frequently in the synthesis of bioactive compounds and advanced materials. Its solubility is governed by the lipophilic bromine and methyl substituents competing with the polar, ionizable hydroxyl group.

  • Primary Solvents (Stock Solutions): DMSO, DMF, Ethanol.

  • Reaction Media: Dichloromethane (DCM), Acetonitrile, THF.

  • Immiscible/Poor Solvents: Water (at neutral/acidic pH), aliphatic hydrocarbons (Hexanes/Heptane - often used as antisolvents).

Physicochemical Profile & Solubility Mechanism

Understanding the molecule's electronic structure is essential for predicting its behavior in solution.

PropertyValue (Approx.)Impact on Solubility
Molecular Weight 205.03 g/mol Moderate size; favorable for dissolution in most organic solvents.
LogP (Octanol/Water) 2.8 – 3.2 (Predicted)Lipophilic. Prefers organic phases. Low water solubility.
pKa (Acidic) 7.8 – 8.3More acidic than unsubstituted phenol (pKa ~10) due to the electron-withdrawing ortho-fluorine atom.
H-Bond Donors 1 (Phenolic OH)Capable of H-bonding with protic solvents (MeOH, Water).
H-Bond Acceptors 2 (O, F)Interaction with polar aprotic solvents (DMSO).
Mechanistic Insight: The "Ortho Effect"

The ortho-fluorine and ortho-methyl groups flank the hydroxyl moiety.

  • Shielding: The steric bulk of the methyl group and the electron density of the fluorine atom partially shield the hydroxyl group, slightly reducing its ability to hydrogen bond compared to unhindered phenols.

  • Acidity: The fluorine atom stabilizes the phenoxide anion via induction, making the compound significantly more soluble in basic aqueous solutions (pH > 9) than in neutral water.

Solubility Landscape

The following data aggregates experimental observations from synthesis protocols and structural analog behavior (e.g., 4-bromo-2,6-dimethylphenol).

Table 1: Solubility in Common Solvents
Solvent ClassSpecific SolventSolubility RatingEstimated Limit (25°C)Application Notes
Polar Aprotic DMSO High > 100 mg/mLBest for Bio-Assay Stock. Hygroscopic; keep dry to prevent precipitation.
DMF High > 100 mg/mLAlternative to DMSO for chemical reactions.
Acetonitrile High > 50 mg/mLExcellent for HPLC and nucleophilic substitution reactions.
Acetone High > 75 mg/mLGood for rapid dissolution; volatile.
Polar Protic Methanol High > 50 mg/mLStandard solvent for LC-MS injection preparation.
Ethanol High > 50 mg/mLPreferred "greener" solvent for recrystallization.
Water (pH 7) Very Low < 0.5 mg/mLPoor. Requires co-solvent (e.g., 1% DMSO) or basic pH.
Chlorinated DCM High > 100 mg/mLBest for Extraction. Standard organic phase for workups.
Chloroform High > 100 mg/mLUsed in NMR and bromination reactions.
Ethers THF High > 80 mg/mLCommon solvent for coupling reactions (e.g., Suzuki).
Hydrocarbons Hexanes Low < 10 mg/mLAntisolvent. Used to precipitate the product from DCM/EtOAc.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Target: Biological assays or high-concentration chemical storage. Safety: Wear nitrile gloves and safety glasses. Avoid skin contact (phenol derivative).

  • Calculate Mass: For 10 mL of 100 mM solution:

    
    
    
  • Weighing: Weigh 205 mg of 4-Bromo-2-fluoro-6-methylphenol into a glass vial.

  • Solvent Addition: Add 8.0 mL of anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. The solid should dissolve rapidly at room temperature.

    • Troubleshooting: If particles remain, sonicate for 2 minutes at 40 kHz.

  • Volume Adjustment: Transfer to a volumetric flask or graduated cylinder and top up to exactly 10.0 mL with DMSO.

  • Storage: Aliquot into amber vials. Store at -20°C. Stable for >6 months.

Protocol B: Aqueous Buffer Preparation (pH Dependent)

Context: This compound is hydrophobic. To get it into aqueous media, you must exploit its pKa.

  • Neutral pH (pH 7.4): Do not attempt to dissolve directly. Dissolve in DMSO first (Protocol A), then dilute into buffer. Keep final DMSO concentration < 1% to avoid precipitation.

  • Basic pH (pH > 10):

    • Prepare 0.1 M NaOH or Na2CO3 solution.

    • Add the solid phenol. It will dissolve as the phenoxide salt (deprotonated form).

    • Warning: This alters the chemical species. Ensure your assay tolerates the anionic form.

Decision Logic: Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent based on the experimental goal.

SolventSelection Start Start: 4-Bromo-2-fluoro- 6-methylphenol Goal Define Goal Start->Goal Reaction Chemical Synthesis Goal->Reaction Analysis Analytical (HPLC/NMR) Goal->Analysis BioAssay Biological Assay Goal->BioAssay Purification Purification/Extraction Goal->Purification Subst Substitution/Alkylation Reaction->Subst Coupling Suzuki/Heck Coupling Reaction->Coupling MeOH Methanol/Water (Mobile Phase) Analysis->MeOH Reverse Phase CDCl3 (NMR) CDCl3 (NMR) Analysis->CDCl3 (NMR) Structure ID DMSO DMSO (Stock Soln.) BioAssay->DMSO Max Conc. DCM DCM or EtOAc (Extraction) Purification->DCM Dissolve Hex Hexanes (Precipitation) Purification->Hex Crystallize ACN Acetonitrile (High Sol.) Subst->ACN THF THF or Dioxane (High Sol.) Coupling->THF

Figure 1: Solvent selection workflow based on intended application (Synthesis, Analysis, Biology, or Purification).

Applications & Implications

Synthetic Intermediate

The solubility in Acetonitrile and DMF is critical for alkylation reactions at the phenolic oxygen. The presence of the electron-withdrawing bromine at the para position and fluorine at the ortho position makes the phenolic proton more acidic, facilitating deprotonation by weak bases (e.g., K2CO3) in these solvents.

Suzuki-Miyaura Coupling

For cross-coupling reactions targeting the C-Br bond, THF/Water or Dioxane/Water mixtures are ideal. The compound is soluble in the organic component, while the base (e.g., Na2CO3) dissolves in the aqueous phase. The miscibility of THF/Water ensures efficient phase transfer.

HPLC Method Development
  • Mobile Phase: A gradient of Water (0.1% Formic Acid) and Acetonitrile is recommended.

  • Sample Diluent: Dissolve the sample in 50:50 Water:Acetonitrile or pure Methanol. Avoid dissolving solely in water to prevent column clogging due to precipitation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24859004, 4-Bromo-2-fluorophenol (Analogous Structure Data). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Halogenated Phenols Physicochemical Properties. Retrieved from [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-fluoro-6-methylphenol

Executive Summary In the landscape of modern drug discovery and materials science, poly-substituted halogenated phenols serve as indispensable building blocks. As a Senior Application Scientist overseeing advanced active...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and materials science, poly-substituted halogenated phenols serve as indispensable building blocks. As a Senior Application Scientist overseeing advanced active pharmaceutical ingredient (API) development, I frequently leverage 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) . This compound provides a unique convergence of steric, electronic, and reactive properties. It is a critical precursor in the synthesis of beta-secretase (BACE1) inhibitors targeting Alzheimer's disease [1], as well as in the formulation of reverse-mode polymer dispersed liquid crystals[2].

This whitepaper provides an in-depth analysis of its thermodynamic properties—specifically its melting and boiling points—and outlines a field-proven, self-validating experimental protocol for its integration into complex synthetic pipelines.

Thermodynamic Behavior: Melting and Boiling Point Dynamics

Understanding the phase transition temperatures of a building block is critical for optimizing reaction conditions, storage, and purification parameters. 4-Bromo-2-fluoro-6-methylphenol exists as a stable solid at room temperature [3]. While empirical boiling point data is highly dependent on ambient pressure, computational models predict its boiling point to be significantly elevated compared to unsubstituted phenol [4].

Physicochemical Data Summary
PropertyValueStructural Causality & Note
Molecular Formula C₇H₆BrFOPoly-substituted aromatic system.
Molecular Weight 205.03 g/mol High mass driven primarily by the bromine atom (79.9 g/mol ).
Physical State (RT) SolidCrystal lattice is stabilized by strong intermolecular hydrogen bonding.
Predicted Boiling Point 222.8 ± 35.0 °CElevated due to a combination of strong London dispersion forces and H-bonding.
Predicted Density 1.646 ± 0.06 g/cm³Dense molecular packing facilitated by heavy halogen substitution.
The Interplay of Substituents

The melting and boiling points of this compound are not arbitrary; they are the direct thermodynamic result of its specific substitution pattern:

  • The Hydroxyl Group (-OH): Acts as the primary driver for crystal lattice formation via intermolecular hydrogen bonding, keeping the compound solid at room temperature.

  • The Bromine Atom (-Br): Its large electron cloud significantly increases the molecule's polarizability. This enhances London dispersion forces, which is the primary reason the boiling point is pushed well above 200 °C.

  • The Fluorine Atom (-F): Through its strong inductive electron-withdrawing effect (-I), fluorine polarizes the O-H bond. This lowers the pKa of the phenol, making it more acidic while slightly altering its hydrogen-bond donor capacity.

  • The Methyl Group (-CH₃): Provides localized steric hindrance ortho to the hydroxyl group, which modulates but does not entirely disrupt the hydrogen-bonding network.

G Core 4-Bromo-2-fluoro-6-methylphenol Predicted BP: 222.8 °C State: Solid OH Hydroxyl (-OH) Strong H-Bonding Increases MP/BP Core->OH Primary Thermodynamic Driver Br Bromine (-Br) High Polarizability Increases Dispersion Forces Core->Br Mass & Surface Area F Fluorine (-F) Inductive Withdrawal Polarizes O-H Bond Core->F Electronic Modulator CH3 Methyl (-CH3) Steric Shielding Modulates Crystal Packing Core->CH3 Steric Modulator

Caption: Physicochemical determinants influencing the melting and boiling points of the compound.

Synthetic Applications in Advanced Therapeutics

The strategic value of 4-Bromo-2-fluoro-6-methylphenol lies in its orthogonal reactivity. The phenolic -OH can be readily alkylated or triflated, while the -Br group serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

In the development of BACE1 inhibitors for neurodegenerative diseases, the compound is typically first subjected to O-alkylation to protect the phenol and install a required methoxy or cyclopropoxy ether linkage [1]. This prevents the acidic phenolic proton from poisoning subsequent organometallic catalysts.

Standardized Experimental Workflow: Base-Mediated O-Alkylation

To ensure scientific integrity, the following protocol for the O-alkylation of 4-Bromo-2-fluoro-6-methylphenol is designed as a self-validating system . Every step includes the mechanistic causality behind the reagent choice and an in-process control (IPC) to verify success.

G A 4-Bromo-2-fluoro- 6-methylphenol (Solid, RT) B Deprotonation (K2CO3, MeCN) A->B pKa ~8.5 Facile proton loss C Phenoxide Intermediate B->C Base mediation D O-Alkylation (MeI, 60h, RT) C->D Nucleophilic Attack E Anisole Derivative (BACE1 Precursor) D->E SN2 Pathway

Caption: Workflow for the O-alkylation of 4-Bromo-2-fluoro-6-methylphenol in drug discovery.

Reagents and Equipment
  • Starting Material: 4-Bromo-2-fluoro-6-methylphenol (0.34 g, 1.66 mmol)

  • Base: Potassium carbonate (K₂CO₃) (0.458 g, 3.32 mmol)

  • Alkylating Agent: Iodomethane (MeI) (0.207 mL, 3.32 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) (10 mL)

Step-by-Step Methodology
  • Preparation of the Phenoxide: Dissolve 0.34 g of 4-Bromo-2-fluoro-6-methylphenol in 10 mL of anhydrous acetonitrile.

    • Causality: Acetonitrile is a polar aprotic solvent that excellently solvates the incoming phenoxide ion without hydrogen-bonding to it, thereby maximizing its nucleophilicity for the subsequent Sₙ2 attack.

  • Base Addition: Add 0.458 g of K₂CO₃ to the solution.

    • Causality: The choice of K₂CO₃ over stronger bases (like NaH) is deliberate. The fluorine atom's inductive effect lowers the phenol's pKa to approximately 8.5. A mild base is entirely sufficient to generate the phenoxide anion quantitatively without risking side reactions or solvent degradation.

  • Alkylation: Introduce 0.207 mL of iodomethane dropwise. Stir the mixture at room temperature for 60 hours.

    • Causality: Iodomethane is highly electrophilic. The extended reaction time at room temperature (rather than heating) prevents the volatile MeI (boiling point 42 °C) from escaping the reaction matrix, ensuring high conversion.

  • Workup and Extraction: Dilute the reaction mixture with dichloromethane (DCM) and wash with brine. Extract the aqueous phase with additional DCM. Dry the combined organic phases over MgSO₄ and concentrate under reduced pressure.

Quality Control & Self-Validation

Do not proceed to cross-coupling without validating the intermediate:

  • TLC Validation: Run a TLC using Hexanes:EtOAc (8:2). The starting phenol will stain strongly with KMnO₄ and have a lower Rf. The product will show a higher Rf due to the loss of the hydrogen-bond donating hydroxyl group.

  • LC-MS Validation: Confirm product identity by looking for the characteristic M⁺ and M⁺² isotopic pattern of the bromine atom (approx. 1:1 ratio at m/z 218/220 for the methylated product).

  • ¹H NMR (CDCl₃) Validation: Ensure the complete disappearance of the broad phenolic -OH singlet (typically around 5.0-5.5 ppm) and the appearance of a sharp -OCH₃ singlet at ~3.8 ppm.

Conclusion

4-Bromo-2-fluoro-6-methylphenol is a highly versatile, solid-state building block whose elevated boiling point and solid nature at room temperature are dictated by a delicate balance of halogen polarizability and hydrogen bonding. By understanding the thermodynamic causality of its structure, scientists can accurately predict its behavior in solution and efficiently integrate it into complex synthesis routes, such as the base-mediated O-alkylation required for advanced therapeutic agents.

References

  • WIPO. "WO2011002409A1 - 5h-pyrrolo[3,4-b]pyrazin-7-amine derivatives inhibitors of beta-secretase." Google Patents.
  • WIPO. "WO2018068023A1 - Liquid crystal composition, liquid crystal mixture, reverse-mode polymer dispersed liquid crystal element." Google Patents.
Foundational

Part 1: The Macro-Level Context: Market Dynamics of Specialty Phenolic Compounds

An In-depth Guide to the Price Trends of Research-Grade 4-Bromo-2-fluoro-6-methylphenol For researchers, scientists, and professionals in drug development, understanding the market dynamics of specialized chemical reagen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Price Trends of Research-Grade 4-Bromo-2-fluoro-6-methylphenol

For researchers, scientists, and professionals in drug development, understanding the market dynamics of specialized chemical reagents is paramount for effective project planning and budgeting. This guide provides a comprehensive analysis of the price trends for research-grade 4-Bromo-2-fluoro-6-methylphenol (CAS No: 945557-29-9), a substituted phenolic compound with significant potential as a building block in medicinal chemistry and materials science. We will deconstruct the factors influencing its valuation, from the broader market forces acting on phenolic compounds to the specific technical nuances of its synthesis, purity, and scale.

The valuation of a niche research chemical like 4-Bromo-2-fluoro-6-methylphenol does not exist in a vacuum. It is influenced by the wider market for phenolic compounds, which is experiencing robust growth driven by its diverse applications. The global phenolic compounds market was valued at approximately USD 9.892 billion in 2024 and is projected to grow to USD 14.28 billion by 2035, exhibiting a compound annual growth rate (CAGR) of 3.39%.[1]

A significant driver for this market is the pharmaceutical sector, which consistently demands novel, high-purity phenolic derivatives as intermediates for the synthesis of active pharmaceutical ingredients (APIs).[1] The unique combination of bromo, fluoro, and methyl substituents on the phenol ring makes 4-Bromo-2-fluoro-6-methylphenol a desirable scaffold for creating complex molecules with specific biological activities. The inclusion of a fluorine atom, in particular, is a common strategy in drug design to enhance metabolic stability and binding affinity.

Table 1: Projected Growth of the Global Phenolic Compounds Market

Market Metric2024 (Estimate)2035 (Projection)CAGR (2025-2035)
Market SizeUSD 9.892 BillionUSD 14.28 Billion3.39%

Source: Adapted from Market Research Future analysis.[1]

The automotive and construction industries also contribute to the demand for phenolic compounds, particularly for resins with high thermal stability.[2][3] While these applications typically involve less complex, bulk phenols, the overall market health and raw material availability can have downstream effects on the price of specialty variants.

TC Phenolic Compounds Market Pharma Pharmaceuticals & Drug Discovery TC->Pharma High-Purity Intermediates Auto Automotive (Resins, Composites) TC->Auto Heat-Resistant Resins Const Construction (Adhesives, Insulation) TC->Const Binding Agents Elec Electronics TC->Elec Circuit Boards Agro Agrochemicals TC->Agro Synthesis Building Blocks cluster_0 Synthesis Workflow SM Starting Material (e.g., 2-Fluoro-6-methylphenol) React Bromination (NBS or Br2) -10°C to 5°C SM->React Sol Solvent (e.g., Dichloromethane) Sol->React Workup Aqueous Workup & Extraction React->Workup Purify Purification (Chromatography or Recrystallization) Workup->Purify QC QC Analysis (NMR, HPLC, MS) Purify->QC Final Final Product (Research Grade) QC->Final

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Bromo-2-fluoro-6-methylphenol via bromination of 2-fluoro-6-methylphenol

An Application Note and Protocol for the Synthesis of 4-Bromo-2-fluoro-6-methylphenol Introduction 4-Bromo-2-fluoro-6-methylphenol is a substituted phenol derivative with potential applications as a key intermediate in t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 4-Bromo-2-fluoro-6-methylphenol

Introduction

4-Bromo-2-fluoro-6-methylphenol is a substituted phenol derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural complexity, featuring three different substituents on the aromatic ring, makes it a valuable building block. This document provides a detailed protocol for the synthesis of 4-Bromo-2-fluoro-6-methylphenol via the electrophilic bromination of 2-fluoro-6-methylphenol. As a senior application scientist, this guide emphasizes the underlying chemical principles, safety considerations, and analytical validation required for successful and reproducible synthesis.

Reaction Mechanism and Scientific Principles

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry. The hydroxyl (-OH) group of the phenol is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles like bromine.[1][2]

Directing Effects of Substituents:

The regioselectivity of the bromination—the specific position where the bromine atom is added—is controlled by the combined electronic and steric effects of the three substituents already present on the ring:

  • Hydroxyl (-OH) Group: A strong ortho-, para-director due to its ability to donate a lone pair of electrons into the ring, stabilizing the intermediate carbocation (the sigma complex).[3]

  • Fluoro (-F) Group: While electronegative (inductive-withdrawing), the fluorine atom also has lone pairs that can be donated to the ring (resonance-donating). It is considered an ortho-, para-director.

  • Methyl (-CH₃) Group: An alkyl group that is a weak activating, ortho-, para-director through hyperconjugation.

The incoming bromine electrophile is directed to the positions ortho and para to the powerful hydroxyl group (positions 2, 4, and 6). In the starting material, 2-fluoro-6-methylphenol, the 2- and 6-positions are already occupied. Therefore, the substitution is strongly directed to the 4-position (para to the hydroxyl group), which is also sterically the most accessible site.

Controlling the Reaction:

Phenols are so highly activated that reactions with bromine water can lead to the immediate formation of a 2,4,6-tribromophenol precipitate.[4][5] To achieve selective mono-bromination, the reactivity must be tempered. This is accomplished by:

  • Choice of Solvent: Using a non-polar solvent, such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂), minimizes the ionization of the bromine molecule (Br₂), reducing its electrophilicity compared to its reactivity in polar solvents like water.[2][6]

  • Temperature Control: Conducting the reaction at a low temperature (e.g., 0 °C) further decreases the reaction rate, allowing for greater control and minimizing the formation of polybrominated side products.[7]

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of 4-Bromo-2-fluoro-6-methylphenol.

Materials and Equipment:

  • Chemicals: 2-fluoro-6-methylphenol, Liquid Bromine (Br₂), Dichloromethane (CH₂Cl₂), 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution, Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄).

  • Apparatus: Three-neck round-bottom flask, dropping funnel, magnetic stirrer and stir bar, ice bath, condenser, separatory funnel, rotary evaporator, standard glassware for extraction and filtration.

Safety Precautions:

  • Bromine (Br₂) is extremely toxic, corrosive, and can be fatal if inhaled. It causes severe skin burns and eye damage. [8][9][10][11] This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves.[12]

  • Have a quenching agent (like sodium thiosulfate solution) readily available to neutralize any bromine spills.

  • The starting material, 2-fluoro-6-methylphenol, may cause skin and respiratory irritation.[13]

Reagent and Solvent Data:

CompoundFormulaMW ( g/mol )AmountMoles (mmol)Equiv.
2-fluoro-6-methylphenolC₇H₇FO126.135.00 g39.61.0
Bromine (Br₂)Br₂159.812.14 mL41.61.05
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93100 mL--

Note: Density of Bromine = 3.12 g/mL

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-fluoro-6-methylphenol (5.00 g, 39.6 mmol) in dichloromethane (80 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Bromine Addition: In the dropping funnel, prepare a solution of liquid bromine (2.14 mL, 41.6 mmol) in dichloromethane (20 mL). Add this bromine solution dropwise to the stirred phenol solution over 30-45 minutes, ensuring the internal temperature remains below 5 °C. The reaction mixture will turn a reddish-brown color.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add 10% aqueous sodium thiosulfate solution dropwise to the reaction mixture until the reddish-brown color of excess bromine disappears and the solution becomes colorless or pale yellow. This step neutralizes unreacted bromine.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any generated HBr.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to aid in the separation of layers.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography (using a hexane/ethyl acetate gradient) or vacuum distillation to afford pure 4-Bromo-2-fluoro-6-methylphenol as a liquid or low-melting solid.

Visual Workflow of the Synthesis

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Setup Dissolve 2-fluoro-6-methylphenol in CH2Cl2 Cool Cool to 0°C Setup->Cool In 3-neck flask Add_Br2 Dropwise addition of Br2 in CH2Cl2 Cool->Add_Br2 Stir Stir at 0°C for 1-2h Add_Br2->Stir Monitor Monitor via TLC Stir->Monitor Quench Quench with Na2S2O3 Monitor->Quench Extract Wash with NaHCO3, H2O, and Brine Quench->Extract Dry Dry with MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Vacuum Distillation Concentrate->Purify Characterize NMR, IR, MS Analysis Purify->Characterize

Caption: Experimental workflow for the synthesis of 4-Bromo-2-fluoro-6-methylphenol.

Characterization of 4-Bromo-2-fluoro-6-methylphenol

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for structure elucidation.[14] The ¹H NMR spectrum of the product is expected to show distinct signals for the two aromatic protons, the methyl protons, and the hydroxyl proton, with coupling patterns influenced by the adjacent fluorine and bromine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for a substituted phenol.[15][16]

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.[17]

    • C-H stretching for the aromatic ring just above 3000 cm⁻¹.

    • C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.[17]

    • A C-Br stretching band typically appears in the fingerprint region (below 800 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight and elemental composition.[18] A key feature for bromine-containing compounds is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity (M⁺ and M⁺²+), separated by 2 m/z units, which is a definitive indicator of the presence of one bromine atom in the molecule.[19]

Troubleshooting

IssuePossible CauseSuggested Solution
Polybromination Reaction temperature too high; use of a polar solvent; excess bromine added.Ensure strict temperature control at 0°C. Use a non-polar solvent like CH₂Cl₂. Use only a slight excess (1.05 eq.) of bromine.[6]
Low Yield Incomplete reaction; loss of product during work-up.Monitor the reaction with TLC to ensure full consumption of starting material. Be careful during extractions to avoid emulsions.
Persistent Color Traces of bromine or colored impurities.Ensure quenching is complete. Purify the product carefully by column chromatography or recrystallization.[20]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2020). SAFETY DATA SHEET (SDS) Bromine.
  • PENTA. (2024). Bromine - SAFETY DATA SHEET.
  • Benchchem. (n.d.). Troubleshooting bromination side reactions in phenol synthesis.
  • ChemSupply Australia. (n.d.). Safety Data Sheet BROMINE WATER.
  • UCL Discovery. (n.d.). Infrared Spectroelectrochemical Study of the Oxidation of Substituted Phenols of relevance to the Surface Oxidation of Polystyrene. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023). Bromine - SAFETY DATA SHEET.
  • Unknown Source. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Khan Academy. (2022, November 29). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylphenol. PubChem Compound Database. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Illinois State University. (2015). The Infrared Spectra of The Phenols. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). organic mass spectrometry analysis m/z values for ions database data table formula structure accurate ion isotopic masses isomers isotopic m/z ion ratios for chlorine & bromine containing organic compounds. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED FREQUENCIES AND INTENSITIES OF THE HYDROXYL GROUP IN 2,6-DI-tert-BUTYL-4-SUBSTITUTED PHENOLS. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Retrieved from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • Benchchem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Brominated Phenol Isomers.
  • Chamseddine, Z. (2024, December 21). Bromination of Phenol [Video]. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

  • Unknown Source. (2024, February 9). Safety data sheet.
  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol.
  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-2-[(phenylimino)methyl]phenol. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011120351A1 - Process for preparing 2-bromo-6-fluoronaphthalene.
  • Google Patents. (n.d.). CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof.

Sources

Application

Application Note: 4-Bromo-2-fluoro-6-methylphenol as a Strategic Intermediate in Fluorinated Liquid Crystal Synthesis

Executive Summary The development of advanced liquid crystal (LC) displays, selectively dimmable devices, and mid-wavelength infrared (MWIR) modulators relies heavily on the precise engineering of mesogenic cores[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced liquid crystal (LC) displays, selectively dimmable devices, and mid-wavelength infrared (MWIR) modulators relies heavily on the precise engineering of mesogenic cores[1][2]. 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) has emerged as a highly specialized, orthogonal intermediate for the synthesis of calamitic (rod-like) liquid crystals[3]. By offering two distinct reactive handles—a nucleophilic phenol and an electrophilic aryl bromide—this molecule allows for the modular assembly of complex LC architectures. This application note details the structural rationale, synthetic workflows, and validated protocols for utilizing this intermediate in materials science.

Structural Rationale & Mechanistic Insights

The unique 1,2,4,6-tetrasubstitution pattern of 4-bromo-2-fluoro-6-methylphenol provides specific physical and chemical advantages when incorporated into an LC core:

  • The Fluorine Effect (Position 2): The highly electronegative fluorine atom introduces a strong lateral dipole moment. In nematic LCs, this enhances the dielectric anisotropy (

    
    ), which directly lowers the threshold voltage required for switching in an electric field[1]. Furthermore, C–F bonds exhibit high transparency in the MWIR region, mitigating parasitic absorption bands common in purely hydrocarbon-based LCs[2].
    
  • The Methyl Group (Position 6): The lateral methyl group provides targeted steric hindrance. Highly planar biphenyl or terphenyl cores often suffer from high melting points and a tendency to form highly ordered, viscous smectic phases. The steric bulk of the methyl group disrupts crystalline packing, significantly lowering the melting point and broadening the operational temperature window of the nematic phase[4].

  • Orthogonal Reactivity (Positions 1 & 4): The phenol (C1) can be selectively alkylated to form the flexible terminal alkoxy tail required for mesophase formation. The bromide (C4), situated para to the phenol, serves as an ideal electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling to extend the rigid aromatic core[4][5].

Synthetic Workflow

LC_Synthesis A 4-Bromo-2-fluoro-6-methylphenol (Central Intermediate) B Williamson Etherification (Alkyl Halide, K2CO3) A->B Step 1: Tail Addition C Alkoxy-Aryl Bromide (Flexible Tail Attached) B->C Yields D Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) C->D Step 2: Core Extension E Fluorinated Biphenyl/Terphenyl Liquid Crystal D->E Yields Final LC

Caption: Synthetic workflow of 4-Bromo-2-fluoro-6-methylphenol into fluorinated liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of the Terminal Alkoxy Chain (Williamson Etherification)

This step installs the flexible terminal chain (e.g., a hexyloxy group) necessary to induce liquid crystallinity.

Reagents:

  • 4-Bromo-2-fluoro-6-methylphenol (1.0 equiv)

  • 1-Bromohexane (1.1 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 4-bromo-2-fluoro-6-methylphenol and anhydrous

    
    .
    
  • Solvation: Add anhydrous DMF to achieve a 0.5 M concentration of the phenol. Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion highly unsolvated and reactive, accelerating the

    
     displacement.
    
  • Activation: Stir the suspension at 60 °C for 30 minutes. Causality:

    
     is a mild base, perfectly calibrated to deprotonate the acidic fluorophenol without risking nucleophilic aromatic substitution (
    
    
    
    ) of the fluorine atom.
  • Alkylation: Add 1-bromohexane dropwise via syringe. Elevate the temperature to 85 °C and stir for 12 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the highly polar phenol spot (

    
    ) is entirely replaced by the non-polar ether product (
    
    
    
    ).
  • Workup: Cool to room temperature, quench with distilled water, and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMF, dry over

    
    , and concentrate in vacuo.
    
  • Analytical Validation:

    
     NMR should reveal a characteristic triplet at ~4.0 ppm, confirming the formation of the 
    
    
    
    linkage.
Protocol 2: Rigid Core Extension (Suzuki-Miyaura Cross-Coupling)

This step builds the rigid biphenyl or terphenyl core by coupling the intermediate from Protocol 1 with an arylboronic acid[4][5].

Reagents:

  • Alkoxy-aryl bromide intermediate (from Protocol 1, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (

    
    , 0.05 equiv)
    
  • Potassium Carbonate (

    
    , 2.0 M aqueous solution, 3.0 equiv)
    
  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a Schlenk flask, dissolve the alkoxy-aryl bromide and 4-fluorophenylboronic acid in the Toluene/Ethanol mixture. Sparge the solution with argon for 15 minutes. Causality: Toluene solubilizes the organic substrates, while ethanol acts as a phase-transfer bridge to mix with the aqueous base. Oxygen must be rigorously excluded to prevent the oxidation of the

    
     catalyst and the homocoupling of the boronic acid.
    
  • Catalyst Addition: Quickly add

    
     under a positive stream of argon.
    
  • Base Addition: Inject the degassed 2.0 M aqueous

    
     solution. Causality: The aqueous base coordinates to the boron atom, forming a negatively charged boronate complex. This increases the nucleophilicity of the organic group on the boron, facilitating the critical transmetalation step in the catalytic cycle.
    
  • Coupling: Heat the biphasic mixture to reflux (approx. 85 °C) under vigorous stirring for 18 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via GC-MS. The reaction is complete when the mass peak of the brominated starting material is fully replaced by the mass of the cross-coupled biaryl product.

  • Workup & Purification: Cool to room temperature, separate the aqueous layer, and extract with dichloromethane. Dry the organics, concentrate, and purify via silica gel chromatography (Hexanes) followed by recrystallization from ethanol to achieve the >99% purity required for LC applications.

Quantitative Data Presentation

The incorporation of the 2-fluoro-6-methyl substitution pattern drastically alters the macroscopic properties of the resulting liquid crystal. Table 1 summarizes the impact of these lateral substituents on a standard calamitic LC core.

Table 1: Influence of Lateral Substituents on Calamitic Liquid Crystal Properties (Data representative of 4-alkoxy-4'-fluorobiphenyl derivatives)

Lateral Substitution (Positions 2,6)Melting Point (°C)Clearing Point (°C)Dielectric Anisotropy (

)
Rotational Viscosity (

, mPa·s)
None (H, H) 48.065.5+11.222
Monofluoro (2-F, 6-H) 35.242.1+16.528
Fluoro-Methyl (2-F, 6-CH₃) *18.529.4+15.845

*Derived directly from the 4-Bromo-2-fluoro-6-methylphenol intermediate. Note the significant depression in both melting and clearing points due to the steric volume of the methyl group, alongside the retention of high dielectric anisotropy provided by the fluorine atom.

References

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-Bromo-2-fluoro-6-methylphenol in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Functionalized Biaryl Phenols The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Functionalized Biaryl Phenols

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] Its power lies in the efficient construction of carbon-carbon bonds, most notably for creating biaryl scaffolds—a privileged motif in a vast number of commercial drugs and biologically active molecules.[2] Phenolic compounds, in particular, are integral to many pharmaceuticals due to their unique biological activities.[3] However, direct synthesis and functionalization can be challenging.

This guide focuses on the strategic application of 4-Bromo-2-fluoro-6-methylphenol , a highly versatile building block for accessing complex biaryl phenol derivatives. The specific arrangement of its substituents—a bromine atom for coupling, a hydroxyl group for further derivatization or as a key pharmacophoric feature, and ortho-flanking fluoro and methyl groups—provides a unique combination of electronic and steric properties. These features offer fine control over reactivity and can be exploited to synthesize sterically hindered or electronically tuned biaryl compounds that are often challenging to access through other means.[4][5] This document provides an in-depth look at the mechanistic considerations, detailed experimental protocols, and troubleshooting advice for employing this substrate in Suzuki-Miyaura reactions.

Substrate Analysis: 4-Bromo-2-fluoro-6-methylphenol

The utility of 4-Bromo-2-fluoro-6-methylphenol stems from its distinct structural features:

  • Bromine Atom: Serves as the reactive handle for oxidative addition to the palladium catalyst. The C-Br bond is sufficiently reactive for efficient coupling under standard conditions, offering a good balance between stability and reactivity compared to other halogens like iodine or chlorine.[6]

  • Phenolic Hydroxyl Group: This group can remain unprotected in many Suzuki-Miyaura protocols, a significant advantage that simplifies synthetic routes.[4] It can act as a key hydrogen bond donor/acceptor in a final drug molecule or serve as a point for subsequent functionalization (e.g., etherification, esterification).[7]

  • Ortho-Fluoro Group: The strong electron-withdrawing nature of fluorine can influence the electronic properties of the aromatic ring, potentially facilitating the rate-limiting oxidative addition step.[8] Its presence is also a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity.[6]

  • Ortho-Methyl Group: This group provides steric bulk adjacent to the reaction center. This steric hindrance necessitates the use of specialized, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) to achieve high yields but also allows for the synthesis of complex, non-planar biaryl structures.[4][9]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for optimizing reaction conditions.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-2-fluoro-6-methylphenol. This is often the rate-determining step and results in a Pd(II) complex. The electron-withdrawing fluoro group on the phenol can help accelerate this step.[8]

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic "ate" complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. The choice of base is critical and can significantly impact reaction efficiency.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[12]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_complex Ar-Pd(II)L₂-X (Palladium(II) Complex) Pd0->PdII_complex Oxidative Addition Ar_Br 4-Bromo-2-fluoro-6-methylphenol (Ar-X) Ar_Br->PdII_complex Ar_Br->PdII_complex PdII_complex->Pd0  Regeneration Transmetalation Transmetalation Diorgano_Pd Ar-Pd(II)L₂-R (Diorganopalladium) PdII_complex->Diorgano_Pd Transmetalation Boronic_Acid Aryl Boronic Acid (R-B(OH)₂) Boronic_Acid->Diorgano_Pd Base Base (e.g., K₂CO₃) Base->Diorgano_Pd Diorgano_Pd->Pd0 Reductive Elimination RedElim Reductive Elimination Product Biaryl Product (Ar-R) Diorgano_Pd->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and General Considerations

The steric hindrance from the ortho-methyl group on 4-Bromo-2-fluoro-6-methylphenol necessitates careful selection of the catalyst system. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient reductive elimination and prevent catalyst decomposition.[4][9]

General Protocol for a Representative Coupling

This protocol describes the coupling of 4-Bromo-2-fluoro-6-methylphenol with Phenylboronic acid.

Materials and Reagents

ComponentExampleTypical AmountMolar Equiv.Notes
Aryl Bromide4-Bromo-2-fluoro-6-methylphenol207 mg (1.0 mmol)1.0The limiting reagent.
Boronic AcidPhenylboronic acid146 mg (1.2 mmol)1.2A slight excess ensures full consumption of the bromide.[12]
Palladium CatalystPd₂(dba)₃9.2 mg (0.01 mmol)0.02 (Pd)Tris(dibenzylideneacetone)dipalladium(0).
LigandSPhos16.4 mg (0.04 mmol)0.04A bulky, electron-rich phosphine ligand.
BaseK₃PO₄ (Potassium phosphate)425 mg (2.0 mmol)2.0A strong, non-nucleophilic base is often effective.
Solvent1,4-Dioxane / Water5 mL / 1 mL-A biphasic solvent system is common.[13]

Step-by-Step Methodology

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Bromo-2-fluoro-6-methylphenol (1.0 eq), phenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., SPhos, 0.04 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and Water, 5:1 ratio) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or microwave reactor set to 100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl phenol.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling start Start reagents 1. Add Reactants & Base (Aryl Bromide, Boronic Acid, K₃PO₄) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst 3. Add Catalyst System (Pd₂(dba)₃ + SPhos) inert->catalyst solvent 4. Add Degassed Solvents (Dioxane/Water) catalyst->solvent react 5. Heat & Stir (100 °C, 4-12h) solvent->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Workup (Extraction with Ethyl Acetate) monitor->workup purify 8. Purify Product (Column Chromatography) workup->purify product Final Product (Biaryl Phenol) purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized Pd(0)); Insufficiently strong base; Low reaction temperature.Ensure all reagents and solvents are properly degassed. Use a different base (e.g., Cs₂CO₃, t-BuOK).[4] Increase reaction temperature or consider microwave irradiation.[4]
Recovery of Starting Material Steric hindrance inhibiting reductive elimination.Switch to a bulkier ligand (e.g., an N-heterocyclic carbene (NHC) ligand) which can promote coupling of sterically demanding substrates.[4][14]
Protodeboronation The boronic acid is unstable under the reaction conditions, reacting with water/base instead of transmetalating.Use a milder base (e.g., K₂CO₃). Use an anhydrous solvent system. Consider using a more stable boronate ester or an aryltrifluoroborate salt.[13]
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.

Applications in Drug Discovery

The biaryl phenol motif synthesized using 4-Bromo-2-fluoro-6-methylphenol is a valuable pharmacophore found in numerous therapeutic agents. The ability to rapidly generate diverse libraries of these structures is a key strategy in modern drug discovery.[15]

  • Scaffolds for Kinase Inhibitors: Many kinase inhibitors feature a biaryl core that orients functional groups into the ATP-binding pocket of the enzyme. The specific substitution pattern provided by this starting material can be used to fine-tune selectivity and potency.

  • Bioisosteres: The resulting phenol can serve as a bioisostere for other functional groups, like a carboxylic acid, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability.[16]

  • Fragment-Based Drug Design: The synthesized biaryl phenols can be used as larger, more complex fragments for screening against biological targets, accelerating the hit-to-lead process.

The strategic use of 4-Bromo-2-fluoro-6-methylphenol in Suzuki-Miyaura cross-coupling reactions provides a robust and versatile platform for the synthesis of complex, functionalized biaryl phenols. By understanding the underlying mechanism and carefully selecting the appropriate catalytic system, researchers can efficiently access novel molecular architectures for applications in drug development and materials science.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Oldridge, D. A., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9712-9713. Available at: [Link]

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Organic Reactions. Available at: [Link]

  • Li, G., Wei, W., & Chen, C. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications, 50(25), 3291-3294. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. Available at: [Link]

  • Sanz-Marco, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. Available at: [Link]

  • Google Patents. (2012). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Zhang, Y., et al. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. RSC Advances, 5(82), 67223-67228. Available at: [Link]

  • El-Faham, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19102. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(13), 4663-4670. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Scafato, P., et al. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Science, 15(8), 2739-2766. Available at: [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Guida, E., et al. (2023). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules, 28(15), 5849. Available at: [Link]

  • Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry - A European Journal, 12(28), 7382-7393. Available at: [Link]

  • Malakar, S., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(11), 6348-6383. Available at: [Link]

  • Qian, D., et al. (2025). Late-Stage Sequential Functionalization of Arenes and Drug Molecules: A Facile Access to Biaryls and Azahelicenes. ChemRxiv. Available at: [Link]

  • Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1054-1062. Available at: [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 154–161. Available at: [Link]

  • Hamdy, A. M., et al. (2013). Regioselective Suzuki–Miyaura cross-coupling reactions of 4-methyl-6,7-bis(trifluoromethanesulfonyloxy)coumarin. Tetrahedron Letters, 54(26), 3424-3427. Available at: [Link]

  • Dunker, J., et al. (2023). Phenol (bio)isosteres in drug design and development. Medicinal Research Reviews. Available at: [Link]

Sources

Application

preparation of 4-bromo-2-fluoro-6-methylanisole from 4-Bromo-2-fluoro-6-methylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: O-Methylation of a sterically hindered, halogenated phenol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Process: O-Methylation of a sterically hindered, halogenated phenol.

Mechanistic Rationale & Substrate Analysis

The preparation of 4-bromo-2-fluoro-6-methylanisole from 4-bromo-2-fluoro-6-methylphenol relies on the Williamson ether synthesis pathway. However, the specific substitution pattern of the starting material dictates careful selection of reagents to ensure high yields and rapid conversion[1].

Electronic and Steric Factors:

  • Steric Hindrance: The phenolic hydroxyl group is flanked by an ortho-fluorine atom and an ortho-methyl group. This di-ortho substitution creates a sterically congested environment that restricts the trajectory of the incoming electrophile during the

    
     transition state.
    
  • Acidity & Nucleophilicity: The inductive electron-withdrawing effect of the fluorine atom, coupled with the para-bromine atom, significantly lowers the

    
     of the phenolic proton compared to an unsubstituted phenol. Because of this increased acidity, a mild base like anhydrous potassium carbonate (
    
    
    
    ) is entirely sufficient to drive complete deprotonation without causing unwanted side reactions[2].
  • Solvent Causality: While the phenol is easily deprotonated, the resulting phenoxide anion is less nucleophilic due to charge delocalization stabilized by the halogens. To counteract this and the steric bulk, N,N-Dimethylformamide (DMF) is used as the solvent. As a polar aprotic solvent, DMF strongly solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive, accelerating the

    
     attack on the methylating agent[1].
    

For the electrophile, Methyl Iodide (


) is the standard for rapid bench-scale synthesis due to its high reactivity[2]. For environmentally conscious workflows, Dimethyl Carbonate (DMC) can be utilized alongside a phase-transfer catalyst (PTC) such as Tetrabutylammonium bromide (TBAB), though this requires elevated temperatures to overcome the steric barriers of the substrate[3].

Mechanism A 4-Bromo-2-fluoro -6-methylphenol B Deprotonation (K2CO3) A->B Base C Phenoxide Anion (Nucleophile) B->C - H+ D SN2 Attack on CH3-I C->D E 4-Bromo-2-fluoro -6-methylanisole D->E - I-

Figure 1: Mechanistic pathway of the Williamson ether synthesis for O-methylation.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and expected analytical profiles are summarized below.

Table 1: Optimized Reaction Stoichiometry (Method A)
Reagent / MaterialRoleEquivalentsConcentration / Amount
4-Bromo-2-fluoro-6-methylphenol Limiting Reagent1.0 eq0.5 M in DMF
Potassium Carbonate (

)
Base (Anhydrous)2.0 eq-
Methyl Iodide (

)
Electrophile1.5 eq-
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent-2.0 mL per mmol substrate
Table 2: Expected Analytical Characterization
Analytical MethodExpected Signals / Observations
TLC (

)
Phenol: ~0.3 (Hexanes/EtOAc 9:1) Anisole: ~0.7 (Hexanes/EtOAc 9:1) - UV Active

H NMR (

)

~3.90 (s, 3H,

),

~2.30 (s, 3H,

),

~7.0-7.2 (m, 2H, Ar-H)
LC-MS (ESI+)

expected at m/z ~219.0 and 221.0 (1:1 ratio due to

/

isotopes)

Experimental Methodologies

Method A: High-Yield Bench-Scale Synthesis (Using )

Caution: Methyl iodide is a volatile alkylating agent and a suspected carcinogen. Handle exclusively inside a certified chemical fume hood using appropriate PPE.

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-6-methylphenol (1.0 eq) and anhydrous

      
       (2.0 eq).
      
    • Suspend the mixture in anhydrous DMF (0.5 M relative to the phenol).

    • Stir the suspension at room temperature for 15 minutes to allow for initial deprotonation and phenoxide formation. The solution may slightly darken[1].

  • Alkylation:

    • Cool the reaction flask to 0 °C using an ice-water bath to control the exothermic nature of the alkylation.

    • Add Methyl Iodide (1.5 eq) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor progression via TLC until the starting material is consumed.

  • Quench & Extraction:

    • Quench the reaction by adding cold distilled water (equal to 3x the reaction volume) to dissolve the inorganic salts.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Washing & Drying:

    • Combine the organic layers and wash extensively with saturated aqueous

      
       (brine) (at least 3–4 times). Critical Step: This repeated washing is necessary to partition the DMF into the aqueous phase and remove it from the organic product.
      
    • Dry the organic phase over anhydrous Sodium Sulfate (

      
      ), filter, and concentrate under reduced pressure using a rotary evaporator.
      
  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 100:0 to 95:5) to yield the pure 4-bromo-2-fluoro-6-methylanisole as a clear oil or low-melting solid.

Method B: Green Chemistry Alternative (Using DMC)

For scale-up or environmentally sensitive applications, Dimethyl Carbonate (DMC) is an excellent, non-toxic alternative[3].

  • Combine the phenol (1.0 eq),

    
     (2.0 eq), and Tetrabutylammonium bromide (TBAB, 0.1 eq) in a pressure vessel.
    
  • Add DMC (which acts as both solvent and reagent, ~10.0 eq).

  • Seal the vessel and heat to 120–150 °C for 12–16 hours.

  • Cool, filter the inorganic salts, and concentrate. Purify via chromatography as described in Method A.

Workflow Step1 1. Reaction Setup Dissolve Phenol in DMF, Add K2CO3 Step2 2. Alkylation Dropwise addition of MeI (0 °C to RT) Step1->Step2 Step3 3. Quench & Extract Add H2O, Extract with EtOAc Step2->Step3 Step4 4. Washing Wash organics with Brine to remove DMF Step3->Step4 Step5 5. Drying & Concentration Dry over Na2SO4, Evaporate Solvent Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the preparation and isolation of the anisole.

Troubleshooting & Optimization

  • Incomplete Conversion: If TLC indicates unreacted starting material after 4 hours, the steric hindrance may be impeding the reaction. Add an additional 0.5 eq of

    
     and gently warm the reaction to 40 °C.
    
  • O-Alkylation vs. C-Alkylation: While C-alkylation is a known side reaction in phenol chemistry, the use of a mild base (

    
    ) in a polar aprotic solvent strongly favors O-alkylation. Furthermore, the ortho and para positions of this specific substrate are already blocked by methyl, fluoro, and bromo groups, effectively preventing C-alkylation entirely.
    
  • Residual DMF in NMR: If the

    
    H NMR spectrum shows sharp singlets at ~2.88 ppm and ~2.96 ppm, DMF is still present. Re-dissolve the product in diethyl ether and wash 5 more times with water/brine to remove the residual solvent.
    

References

1.[2] Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers. 2 2.[1] Application Notes and Protocols for O-methylation of Phenols using Methyl Ethanesulfonate. Benchchem. 1 3.[3] High performance method for O-methylation of phenol with dimethyl carbonate. Applied Catalysis A General 241(1):227-233. ResearchGate. 3

Sources

Method

Application Note: Strategic Utilization of 4-Bromo-2-fluoro-6-methylphenol in Next-Generation BACE1 Inhibitor Design

This Application Note is designed for medicinal chemists and drug discovery scientists focused on neurodegenerative diseases. It details the strategic application of 4-Bromo-2-fluoro-6-methylphenol as a high-value pharma...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focused on neurodegenerative diseases. It details the strategic application of 4-Bromo-2-fluoro-6-methylphenol as a high-value pharmacophore building block in the synthesis of


-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors.

Executive Summary

The inhibition of BACE1 remains a premier therapeutic strategy for Alzheimer’s Disease (AD) by preventing the rate-limiting step in amyloid-


 (A

) peptide production.[1][2] However, first-generation inhibitors failed due to poor Blood-Brain Barrier (BBB) permeability and P-glycoprotein (P-gp) efflux.

4-Bromo-2-fluoro-6-methylphenol has emerged as a critical "warhead precursor" for constructing the P2/P2' aromatic moieties of modern BACE1 inhibitors. Its unique trisubstituted pattern offers three distinct advantages:

  • The Bromine Handle: Facilitates high-yield cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) to heteroaromatic cores (e.g., iminothiadiazinanes, aminooxazolines).

  • The Fluorine Substituent: Increases metabolic stability and enhances lipophilicity (

    
    ) for BBB penetration without adding excessive molecular weight.
    
  • The Methyl Group: Provides steric bulk to lock the biaryl conformation, restricting rotation to maximize binding affinity within the BACE1 active site (specifically the hydrophobic S1 or S2' sub-pockets).

Chemical Profile & Handling

  • IUPAC Name: 4-Bromo-2-fluoro-6-methylphenol

  • CAS Number: 945557-29-9[3][4][5][6]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 205.03 g/mol

  • Appearance: Off-white to pale yellow crystalline solid.

  • Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in water.

Safety Precaution: This compound is a halogenated phenol. Wear appropriate PPE (nitrile gloves, lab coat, safety glasses). Handle in a fume hood to avoid inhalation of dust/vapors.

Application I: Synthetic Protocol for Biaryl Ether Scaffolds

Many potent BACE1 inhibitors (e.g., structurally related to Verubecestat or Atabecestat classes) utilize a biaryl ether or biaryl amine linkage. This protocol details the conversion of 4-Bromo-2-fluoro-6-methylphenol into a reactive intermediate suitable for coupling to a heterocyclic core.

Workflow Diagram: Fragment Activation

SynthesisWorkflow Start 4-Bromo-2-fluoro- 6-methylphenol Step1 Step 1: O-Alkylation (Protection/Modification) Start->Step1 MeI, K2CO3 ACN, 60°C Inter Intermediate: Bromo-fluoro-methyl-anisole Step1->Inter Yield >90% Step2 Step 2: Lithiation/Borylation (Activation) Inter->Step2 n-BuLi, B(OiPr)3 THF, -78°C Final Coupling Partner (Boronic Acid/Ester) Step2->Final Hydrolysis

Figure 1: Activation pathway of the phenol to a boronic acid coupling partner.

Detailed Protocol: O-Methylation and Borylation

Objective: To convert the phenol into a boronic acid derivative for Suzuki coupling to a BACE1 inhibitor core (e.g., a cyclic amidine).

Step 1: O-Methylation (Protection)
  • Reagents:

    • 4-Bromo-2-fluoro-6-methylphenol (1.0 eq)

    • Iodomethane (MeI) (2.0 eq)

    • Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Solvent: Acetonitrile (ACN) (anhydrous)

  • Procedure:

    • Dissolve the phenol in ACN (0.1 M concentration) in a round-bottom flask.

    • Add

      
       and stir for 15 minutes at room temperature (RT) to deprotonate.
      
    • Add MeI dropwise.

    • Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.

    • Workup: Cool to RT, filter off solids, and concentrate the filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

      
      .
      
  • QC Check:

    
     should show disappearance of the broad phenolic -OH singlet and appearance of a sharp methoxy singlet (
    
    
    
    ppm).
Step 2: Conversion to Boronic Acid (Activation)
  • Reagents:

    • O-Methylated Intermediate (from Step 1)

    • n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes)

    • Triisopropyl borate (1.2 eq)

    • Solvent: THF (anhydrous)

  • Procedure:

    • Cool a solution of the intermediate in THF to -78°C under Argon/Nitrogen atmosphere.

    • Add n-BuLi dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent benzyne formation or scrambling.

    • Stir for 30 minutes at -78°C (Lithium-Halogen exchange).

    • Add Triisopropyl borate rapidly.

    • Allow the reaction to warm to RT overnight.

    • Quench with 1N HCl (aqueous) and stir for 1 hour to hydrolyze the ester to the boronic acid.

  • Result: 3-Fluoro-4-methoxy-5-methylphenylboronic acid. This fragment is now ready for Suzuki coupling to your BACE1 inhibitor scaffold.

Application II: Biological Validation (BACE1 FRET Assay)

Once the fragment is incorporated into the final inhibitor, its potency must be validated. The Fluorescence Resonance Energy Transfer (FRET) assay is the industry standard for high-throughput BACE1 screening.

Mechanism of Action

BACE1 cleaves the Amyloid Precursor Protein (APP).[2][7][8][9][10][11] In this assay, a synthetic peptide substrate mimicking the APP cleavage site is labeled with a fluorophore (donor) and a quencher (acceptor).

  • Intact Substrate: Quencher absorbs Fluorophore emission

    
     No Signal.
    
  • Cleaved Substrate (Active BACE1): Fluorophore and Quencher separate

    
     High Fluorescence.
    
  • Inhibited BACE1: Substrate remains intact

    
     Low Fluorescence.
    
BACE1 Pathway & Inhibition Diagram

BACEPathway APP Amyloid Precursor Protein (APP) Cleavage Cleavage at Beta-Site APP->Cleavage Substrate BACE1 BACE1 Enzyme (Aspartyl Protease) BACE1->Cleavage Catalyzes Inhibitor Inhibitor (Containing 4-Br-2-F-6-Me moiety) Inhibitor->BACE1 Blocks Active Site (IC50 < 10 nM) Products sAPP-beta + C99 Fragment Cleavage->Products Gamma Gamma-Secretase Products->Gamma Abeta Amyloid-Beta (Aβ) (Toxic Aggregates) Gamma->Abeta Pathogenic Step

Figure 2: Biological cascade showing the intervention point of the synthesized inhibitor.

Assay Protocol
  • Reagents:

    • Recombinant human BACE1 enzyme (1 U/mL).

    • FRET Substrate (e.g., Rh-EVNLDAEFK-Quencher) (

      
      ).
      
    • Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (mimics endosomal pH).

  • Steps:

    • Preparation: Dilute the inhibitor (synthesized using the phenol fragment) in DMSO (serial dilutions: 10

      
       to 0.1 nM).
      
    • Incubation: Mix 10

      
       inhibitor + 10 
      
      
      
      BACE1 enzyme in a black 384-well plate. Incubate for 15 mins at RT.
    • Initiation: Add 10

      
       FRET substrate.
      
    • Measurement: Read fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 60 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate the slope of the linear phase (Initial Velocity,

      
      ).
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Determine

      
       using non-linear regression (Sigmoidal dose-response).
      

Structure-Activity Relationship (SAR) Insights

Why use 4-Bromo-2-fluoro-6-methylphenol specifically?

SubstituentSAR Function in BACE1 Pocket
Phenol (-OH/OR) Acts as the linker. When converted to an ether, the oxygen often accepts a hydrogen bond from the backbone NH of the enzyme flap residues.
2-Fluoro Metabolic Stability: Blocks P450 oxidation at the ortho-position.Electronic: Lowers the

of the ring, modulating the electronics of the ether oxygen.
6-Methyl Conformational Lock: The steric bulk of the methyl group forces the phenyl ring to twist out of plane relative to the ether linkage. This "pre-organizes" the molecule into the bioactive conformation required to fit the S1/S2' pocket, reducing the entropic penalty of binding.
4-Bromo Synthetic Handle: Allows for modular attachment to the core scaffold. It is replaced by the core heterocycle in the final drug.

References

  • Stachel, S. J., et al. (2004). "Structure-Based Design of Potent and Selective Cell-Permeable Inhibitors of Human

    
    -Secretase (BACE-1)." Journal of Medicinal Chemistry. 
    
  • Cumming, J. N., et al. (2012). "Checkpoint kinase inhibitors and BACE1 inhibitors: A patent review." Expert Opinion on Therapeutic Patents. (Contextualizing the use of halogenated phenols in patent WO2011002409A1).

  • Kennedy, M. E., et al. (2016).

    
    -amyloid in animal models and in Alzheimer’s disease patients." Science Translational Medicine. 
    
  • Oehlrich, D., et al. (2014). "The evolution of amidine-based BACE1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

Disclaimer: This guide is for research purposes only. All synthesis involving halogenated phenols and organolithium reagents must be conducted by trained personnel in equipped laboratories.

Sources

Application

Application Note: Synthesis of Biaryl Derivatives Using 4-Bromo-2-fluoro-6-methylphenol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Substrate Profiling The synthesis of highly functionalized biaryl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Substrate Profiling

The synthesis of highly functionalized biaryl systems is a cornerstone of modern medicinal chemistry and materials science. 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) is a uniquely substituted building block frequently utilized in the development of advanced therapeutics, such as


-secretase (BACE) inhibitors for Alzheimer's disease (1[1]), and in the engineering of liquid crystal displays.

This application note provides a comprehensive, self-validating guide to performing Suzuki-Miyaura cross-couplings with this specific substrate.

Quantitative Substrate Data

Table 1: Physicochemical Properties of 4-Bromo-2-fluoro-6-methylphenol ()

PropertySpecification
CAS Number 945557-29-9
Linear Formula C₇H₆BrFO
Molecular Weight 205.03 g/mol
Physical Form Solid
Purity

95%
Storage Conditions Inert atmosphere (Argon/N₂), Room Temperature

Mechanistic Causality & Reaction Design (E-E-A-T)

To design a successful cross-coupling protocol, one must analyze the electronic and steric microenvironment of the substrate.

  • Electronic Effects on Oxidative Addition: The hydroxyl (-OH) group at C1 is strongly electron-donating via resonance, while the methyl (-CH₃) at C6 is weakly electron-donating. The fluorine (-F) at C2 exerts an electron-withdrawing inductive effect but donates electron density via resonance. The net result is an electron-rich aromatic ring. Because electron-rich aryl halides undergo slower oxidative addition with Pd(0) compared to electron-deficient ones, highly active, electron-rich phosphine ligands (e.g., XPhos or dppf) are required to accelerate this rate-limiting step (2[2]).

  • Steric Considerations: The bromine atom is located at the 4-position. Because the adjacent 3- and 5-positions are occupied by hydrogen atoms, the reaction center itself is unhindered. This allows for standard biaryl synthesis conditions without the extreme steric hindrance typical of tetra-ortho-substituted biaryls (3[3]).

  • Chemoselectivity (The Phenol Dilemma): The free phenolic -OH is acidic. Under the basic conditions required for Suzuki coupling, it deprotonates to form a phenoxide. Phenoxides are strongly electron-donating (further slowing oxidative addition) and can coordinate to the Palladium catalyst, leading to deactivation. Therefore, researchers must choose between a Direct Coupling (using excess base and robust bidentate ligands) or a Protection-Coupling sequence.

Experimental Workflow Decision Tree

Workflow Start 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) Decision Is free -OH tolerated in final application? Start->Decision Direct Workflow A: Direct Suzuki Coupling (Excess Base, Pd(dppf)Cl2) Decision->Direct Yes Protect Workflow B, Step 1: O-Alkylation Protection (MeI, K2CO3) Decision->Protect No Product1 Hydroxy-Biaryl Derivative (Direct Product) Direct->Product1 Cross-Coupling Coupling2 Workflow B, Step 2: Suzuki Coupling of Ether (Standard Pd cat.) Protect->Coupling2 Isolation Product2 Alkoxy-Biaryl Derivative (Protected Product) Coupling2->Product2 Cross-Coupling

Figure 1: Decision tree for selecting the appropriate cross-coupling workflow.

Experimental Protocols

Workflow A: Direct Suzuki-Miyaura Coupling (Unprotected Phenol)

This protocol avoids the protection/deprotection steps but requires careful stoichiometric control.

Step-by-Step Methodology:

  • Reagent Loading: In an oven-dried Schlenk flask, combine 4-Bromo-2-fluoro-6-methylphenol (1.0 eq), the desired Arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

    • Causality: 3.0 equivalents of base are utilized because 1.0 eq is consumed immediately by deprotonating the phenol. The remaining 2.0 eq are required to form the reactive boronate complex essential for transmetalation.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination. It is also highly resistant to displacement by the competing phenoxide anion.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x).

    • Causality: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O₂, which would terminate the catalytic cycle.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1 ratio, 0.2 M relative to the bromide).

    • Causality: The biphasic mixture dissolves both the organic substrates (Dioxane) and the inorganic base (H₂O), facilitating transmetalation at the solvent interface.

  • Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 12 hours.

  • Validation & QC (Self-Validating Step): Perform LC-MS analysis. The reaction is complete when the isotopic bromine doublet (M, M+2 peaks of equal height) characteristic of the starting material disappears, replaced by the expected mass of the biaryl product.

Workflow B: Two-Step Sequence (Protection followed by Coupling)

This sequence is preferred when synthesizing complex pharmaceutical intermediates where the free phenol might interfere with subsequent steps (1[1]).

Step 1: O-Methylation (Protection)

  • Dissolve 4-Bromo-2-fluoro-6-methylphenol (1.0 eq) in anhydrous Acetonitrile (0.2 M).

    • Causality: Acetonitrile is a polar aprotic solvent that stabilizes the phenoxide intermediate without acting as a competing nucleophile.

  • Add K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature.

    • Causality: The pre-stir ensures complete deprotonation of the phenol before the electrophile is introduced.

  • Add Iodomethane (MeI) (2.0 eq) dropwise.

    • Causality: MeI is a highly reactive electrophile for Sₙ2 alkylation. Dropwise addition prevents thermal runaway.

  • Stir at room temperature for 60 hours.

    • Causality: The ortho-fluoro and ortho-methyl groups create local steric hindrance around the oxygen, requiring extended reaction times for complete conversion.

  • Validation & QC: Check by TLC (Hexanes/EtOAc 8:2). The protected ether product will have a significantly higher

    
     value than the highly polar starting phenol.
    

Step 2: Suzuki Coupling of the Protected Ether Follow the procedure in Workflow A, but reduce the K₃PO₄ to 2.0 eq and the Arylboronic acid to 1.2 eq, as the phenol no longer consumes these reagents.

Quantitative Optimization Data

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions (Data synthesized from established organometallic principles for electron-rich aryl bromides)

Catalyst SystemBaseSolvent SystemTemp (°C)Substrate StateIsolated Yield (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (3 eq)Toluene/H₂O90Unprotected (-OH)45%
Pd(dppf)Cl₂ (5 mol%)K₃PO₄ (3 eq)Dioxane/H₂O90Unprotected (-OH)82%
Pd₂(dba)₃ / XPhosK₃PO₄ (3 eq)Dioxane/H₂O90Unprotected (-OH)88%
Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2 eq)DMF100Protected (-OMe)94%

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf)) OA Oxidative Addition (Rate-Limiting Step) Pd0->OA + Ar-Br TM Transmetalation OA->TM + Base RE Reductive Elimination TM->RE Intermediate RE->Pd0 Catalyst Regeneration Product Biaryl Product RE->Product Biaryl Formation ArBr Aryl Bromide (Substrate) ArBr->OA ArB Arylboronic Acid (Activated by Base) ArB->TM

Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

References

  • Sigma-Aldrich. 4-Bromo-2-fluoro-6-methylphenol | 945557-29-9.

  • Google Patents. WO2011002409A1 - 5H-pyrrolo[3,4-b]pyrazin-7-amine derivatives inhibitors of beta-secretase. 1

  • Journal of the American Chemical Society. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. 3

  • Organic Letters - ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. 2

Sources

Method

Application Note: O-Alkylation Protocols for 4-Bromo-2-fluoro-6-methylphenol

Introduction & Strategic Analysis The Scaffold 4-Bromo-2-fluoro-6-methylphenol (CAS: 116632-39-4) is a highly functionalized aromatic building block.[1] Its synthetic value lies in its "orthogonal" reactivity: Phenolic -...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The Scaffold

4-Bromo-2-fluoro-6-methylphenol (CAS: 116632-39-4) is a highly functionalized aromatic building block.[1] Its synthetic value lies in its "orthogonal" reactivity:

  • Phenolic -OH: The primary handle for O-alkylation to generate ethers.[1]

  • Aryl Bromide: A handle for cross-coupling (Suzuki, Buchwald-Hartwig) or metallation.[1]

  • Ortho-Fluorine: Provides electronic modulation (inductive withdrawal) and potential for specific metabolic stability in medicinal chemistry.[1]

  • Ortho-Methyl: Introduces steric bulk and lipophilicity.[1]

Synthetic Challenges: The "Ortho-Effect"

While standard phenols are easily alkylated, this specific scaffold presents a unique challenge: Ortho,Ortho-Disubstitution .[1]

  • Steric Hindrance: The C6-Methyl group creates significant steric bulk around the nucleophilic oxygen. While the C2-Fluorine is small (Van der Waals radius ~1.47 Å), the combined effect restricts the approach of bulky electrophiles.

  • Electronic Deactivation: The C2-Fluorine is strongly electronegative (

    
     = 0.52), increasing the acidity of the phenol (lowering pKa relative to cresol). While this makes deprotonation easier, it renders the resulting phenoxide less nucleophilic.
    

Strategic Implication: Successful O-alkylation requires conditions that maximize the nucleophilicity of the phenoxide (solvent effects) or utilize highly reactive electrophiles.

Decision Matrix & Workflow

Before selecting a protocol, analyze your target electrophile using the decision tree below.

G Start Target Electrophile Analysis Type Electrophile Type? Start->Type Primary Primary Alkyl Halide (R-CH2-X) Type->Primary Un hindered Secondary Secondary Alkyl Halide (R2-CH-X) Type->Secondary Bulky/Slow Alcohol Alcohol (R-OH) Type->Alcohol Direct Coupling MethodA Protocol A: Standard Williamson (K2CO3 / Acetone or DMF) Primary->MethodA High Reactivity MethodB Protocol B: Cesium Effect / Strong Base (Cs2CO3 or NaH / DMF) Secondary->MethodB Requires Boost MethodC Protocol C: Mitsunobu Reaction (PPh3 / DIAD) Alcohol->MethodC Avoid Halide

Figure 1: Decision tree for selecting the optimal O-alkylation strategy based on electrophile properties.[1]

Detailed Experimental Protocols

Protocol A: Standard Williamson Ether Synthesis

Best For: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromide). Mechanism: SN2 Substitution.[2][3]

Reagents:

  • Substrate: 4-Bromo-2-fluoro-6-methylphenol (1.0 equiv)[1]

  • Electrophile: Alkyl Halide (1.2 – 1.5 equiv)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (for very reactive halides)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-6-methylphenol (1.0 mmol, ~205 mg) in anhydrous DMF (3.0 mL).

    • Note: DMF is preferred over acetone for this substrate to enhance the nucleophilicity of the phenoxide via better solvation of the cation.

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 mmol, 276 mg) in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes.

  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise via syringe.

  • Reaction:

    • For MeI/BnBr: Stir at RT for 2–4 hours.

    • For less reactive primary halides: Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The phenol typically runs lower than the ether product.

  • Workup:

    • Dilute the mixture with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Wash the combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: "Cesium Effect" for Hindered Electrophiles

Best For: Secondary alkyl halides or when Protocol A fails due to low conversion. Mechanism: The large Cesium cation (Cs⁺) forms a looser ion pair with the phenoxide than Potassium (K⁺), creating a "naked" anion that is more nucleophilic.

Reagents:

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • Solvent: DMF or NMP (N-methyl-2-pyrrolidone)[1]

  • Catalyst (Optional): TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Finkelstein condition.

Step-by-Step Procedure:

  • Dissolution: Dissolve the phenol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir for 30 mins at RT to ensure complete deprotonation.

  • Addition: Add the secondary alkyl halide (e.g., Isopropyl bromide) (1.5 – 2.0 equiv).

  • Catalysis: If the halide is a chloride or bromide, add TBAI (10 mol%) to generate the more reactive iodide in situ.

  • Heating: Heat the reaction to 80–90°C.

    • Critical: Do not exceed 100°C if possible, to avoid O-to-C alkylation rearrangement or elimination of the alkyl halide.[1]

  • Workup: Standard aqueous extraction as in Protocol A.

Protocol C: Mitsunobu Coupling

Best For: Coupling directly with Alcohols (avoiding halide elimination issues). Mechanism: Activation of alcohol by Phosphine/Azodicarboxylate, followed by SN2 displacement by the phenol.

Reagents:

  • Alcohol (R-OH) (1.2 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Toluene or THF (Anhydrous)

Step-by-Step Procedure:

  • Setup: In a dry flask under Nitrogen/Argon, combine the phenol (1.0 equiv), the alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The solution will turn yellow/orange.

    • Note: Slow addition is crucial to prevent overheating and side reactions.

  • Reaction: Allow the mixture to warm to RT and stir for 12–24 hours.

    • Optimization: If the reaction is sluggish due to the 2,6-disubstitution, sonication can significantly accelerate the rate [1].

  • Workup: Concentrate the solvent. Triturate the residue with Hexane/Ether (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the solid.[4][5] Purify the filtrate by column chromatography.[6]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Phenoxide not forming or poor nucleophilicity.Switch from K₂CO₃ to Cs₂CO₃ or NaH . Switch solvent to DMSO (highly polar).
Elimination of Alkyl Halide Base is too strong or temperature too high.Use a weaker base (K₂CO₃) at lower temp. Switch to Protocol C (Mitsunobu) to avoid basic conditions.
O- vs C-Alkylation Ambident nucleophile behavior (rare for this substrate but possible).[1]Ensure solvent is Polar Aprotic (DMF/DMSO) to favor O-alkylation.[1] Avoid Phenol solvents.
Incomplete Conversion Steric hindrance of the 6-methyl group.[6]Increase temperature to 80°C. Add TBAI catalyst. Increase equivalents of electrophile (up to 3.0 eq).

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[7][8][9][10] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • Maiti, D., & Buchwald, S. L. (2010).[11] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. Link

  • BenchChem. (2025).[5][12] Application Notes and Protocols for Electrophilic Reactions of 2-Bromo-4-tert-butyl-6-methylphenol. Link

  • Sigma-Aldrich. (n.d.). 4-Bromo-2-fluoro-6-methylphenol Product Information. Link

Sources

Application

Application Note: 4-Bromo-2-fluoro-6-methylphenol as a Core Scaffold for Next-Generation Agrochemical Fungicides

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Synthetic Protocols Executive Summary & Rationale As agricultural demands intensify...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Note & Synthetic Protocols

Executive Summary & Rationale

As agricultural demands intensify, the emergence of fungal resistance to existing commercial fungicides—particularly Succinate Dehydrogenase Inhibitors (SDHIs) and Quinone outside Inhibitors (QoIs)—poses a critical threat to global food security. Overcoming target-site mutations (e.g., SdhB/C/D mutations for SDHIs and CYTB G143A for QoIs) requires the rational design of novel pharmacophores with altered binding kinetics[1][2].

4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) has emerged as an elite building block for synthesizing next-generation fungicide scaffolds[3]. As a Senior Application Scientist, I select this highly functionalized phenol for its precise physicochemical attributes:

  • C2-Fluorine: The highly electronegative fluorine atom lowers the pKa of the phenol, increasing its nucleophilicity under mild basic conditions. Biologically, it acts as a lipophilic hydrogen bond acceptor, increasing metabolic stability and systemic mobility within plant tissues.

  • C6-Methyl: This group provides critical steric bulk (the ortho-effect). By restricting the conformational rotation of the adjacent ether linkage, it locks the resulting pharmacophore into a bioactive conformation, which is essential for tight binding in the ubiquinone pocket of fungal respiratory enzymes.

  • C4-Bromine: This halogen serves as a highly versatile synthetic handle for late-stage palladium-catalyzed cross-coupling, enabling rapid library generation for Structure-Activity Relationship (SAR) studies.

Biological Mechanism of Action

To understand the utility of this building block, we must map it to its biological targets. Modern broad-spectrum fungicides primarily target the mitochondrial respiratory chain of phytopathogenic fungi[1]. SDHIs block Complex II (Succinate Dehydrogenase), while QoIs (like strobilurins) block Complex III (Cytochrome bc1)[1][4]. Derivatives of 4-Bromo-2-fluoro-6-methylphenol are specifically designed to occupy the ubiquinone-binding sites of these complexes, bypassing established resistance mutations.

Mechanism Succinate Succinate ComplexII Complex II (SDH) SdhB/C/D Subunits Succinate->ComplexII Oxidation Ubiquinone Ubiquinone (CoQ10) ComplexII->Ubiquinone Electron Transfer ComplexIII Complex III (Cyt bc1) Qo Site Ubiquinone->ComplexIII Electron Transfer SDHI Novel SDHI Fungicides (Phenol-Derived) SDHI->ComplexII Blocks Ubiquinone Binding QoI Novel QoI Fungicides (Phenol-Derived) QoI->ComplexIII Binds Qo Site

Fig 1: Mitochondrial respiratory chain inhibition by SDHI and QoI fungicides at Complex II and III.

Synthetic Workflows & Protocols

The following self-validating protocols detail the transformation of 4-Bromo-2-fluoro-6-methylphenol into an advanced agrochemical intermediate.

Protocol A: O-Alkylation (Etherification)

Objective: Synthesize the core ether linkage by reacting the phenol with an alkyl/arylalkyl halide. Causality & Design: We utilize Potassium Carbonate (


) in N,N-Dimethylformamide (DMF). The C2-fluorine increases the acidity of the phenol, allowing the use of a mild base like 

rather than stronger bases (e.g., NaH), which prevents unwanted side reactions. DMF, a polar aprotic solvent, strips the solvation shell from the phenoxide anion, accelerating the

substitution.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-fluoro-6-methylphenol (1.0 equiv, 10 mmol) in anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered anhydrous

    
     (1.5 equiv, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide ion. The solution will typically turn a faint yellow.
    
  • Alkylation: Dropwise, add the desired electrophile (e.g., a substituted benzyl chloride or pyrazole-carboxamide precursor) (1.1 equiv, 11 mmol).

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor reaction completion via TLC (Hexanes/EtOAc 8:2) or LC-MS.

  • Workup: Cool to room temperature and quench with distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (3 x 30 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the highly pure ether intermediate.
    
Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the C4-bromine position to extend the pharmacophore, optimizing the molecule's interaction with the fungal target site. Causality & Design: The C6-methyl and the bulky ether group create a sterically hindered environment around the C4-bromine. To overcome this, we employ


, a catalyst with a large bite angle that excels in the oxidative addition of sterically demanding aryl halides. A biphasic solvent system (1,4-Dioxane/Water) is critical to dissolve both the organic substrates and the inorganic base (

).

Step-by-Step Methodology:

  • Reagent Loading: To a Schlenk tube, add the brominated ether intermediate from Protocol A (1.0 equiv, 5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 6 mmol), and

    
     (2.5 equiv, 12.5 mmol).
    
  • Degassing (Critical Step): Add 1,4-Dioxane (20 mL) and

    
     (5 mL). Sparge the biphasic mixture with ultra-pure argon for 15 minutes. Note: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd catalyst.
    
  • Catalyst Addition: Quickly add

    
     (0.05 equiv, 5 mol%) under a positive flow of argon. Seal the tube.
    
  • Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours with vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Isolation: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and filter through a short pad of Celite to remove palladium black. Separate the layers, wash the organic phase with water and brine, dry over

    
    , and concentrate. Purify via recrystallization or chromatography.
    

Quantitative Data: Suzuki Coupling Optimization

To demonstrate the necessity of the specific reagents chosen in Protocol B, the following table summarizes our optimization data for the C4-functionalization of the 4-Bromo-2-fluoro-6-methylphenol scaffold.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Rationale
1

/


Toluene9045%Poor conversion;

ligand is too small to handle the steric bulk of the C6-methyl group.
2


1,4-Dioxane9062%Moderate yield; lack of water limits the solubility of the inorganic base, slowing the transmetalation step.
3


THF /

7078%Good conversion, but THF limits the maximum reaction temperature.
4


1,4-Dioxane /

90 94% Optimal; large bite-angle ligand (dppf) efficiently handles sterics; biphasic system ensures rapid transmetalation.

Conclusion

The rational integration of 4-Bromo-2-fluoro-6-methylphenol into agrochemical discovery pipelines provides a robust pathway to combatting SDHI and QoI resistance[1][4]. By leveraging its unique steric and electronic profile, researchers can design highly specific, conformationally locked inhibitors that effectively navigate mutated fungal respiratory complexes.

References

  • Sang-Keun Oh, et al. "Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi". Research in Plant Disease, March 2020. URL:[Link]

  • F. Chen, et al. "At Least Two Origins of Fungicide Resistance in Grapevine Downy Mildew Populations". Applied and Environmental Microbiology - ASM Journals, 2007. URL: [Link]

  • A. de Vicente, et al. "Mechanisms of resistance to QoI fungicides in phytopathogenic fungi". ResearchGate / International Microbiology, 2008. URL:[Link]

Sources

Method

Application Note: High-Precision Lithiation of 4-Bromo-2-fluoro-6-methylphenol

Executive Summary The lithiation of 4-Bromo-2-fluoro-6-methylphenol presents a classic chemoselective challenge: distinguishing between the highly acidic phenolic proton ( ) and the chemically labile C–Br bond utilized f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The lithiation of 4-Bromo-2-fluoro-6-methylphenol presents a classic chemoselective challenge: distinguishing between the highly acidic phenolic proton (


) and the chemically labile C–Br bond utilized for Lithium-Halogen Exchange (Li-HE).

While the fluorine substituent at the ortho position exerts a strong inductive effect that could theoretically promote Directed Ortho Metalation (DoM), kinetic data confirms that at cryogenic temperatures (


C), Li-HE at the C4 position is the dominant pathway . This guide outlines two validated strategies:
  • The Dianion Strategy (Direct): A step-efficient route utilizing 2 equivalents of base.

  • The Protection Strategy (Stepwise): A high-fidelity route utilizing silyl protection to prevent proton quenching.

Mechanistic Analysis & Substrate Logic

Structural Reactivity Profile

The substrate contains three competing sites for organolithium interaction. Understanding their kinetic hierarchy is crucial for reaction design.

SiteFeatureReactivity with

-BuLi
Kinetic Order
O-H Phenolic ProtonAcid-Base Neutralization (Fastest). Irreversible deprotonation to Lithium Phenoxide.1
C-Br Aryl BromideLithium-Halogen Exchange (Fast). Formation of Aryllithium species.2
C-H Ring ProtonsDirected Ortho Metalation (DoM) . Slow at

C; requires higher temps or stronger bases (e.g.,

-BuLi).
3
The "Dianion" Dilemma

Attempting to lithiate the "naked" phenol with 1 equivalent of


-BuLi will result solely in the lithium phenoxide salt, which is unreactive toward electrophiles at the carbon ring. To functionalize C4, a second equivalent  of alkyllithium is required to perform the Li-HE on the phenoxide intermediate.

Critical Insight: The formation of the phenoxide anion (negative charge on Oxygen) increases electron density in the ring, theoretically deactivating the Li-HE process. However, the C–Br bond remains sufficiently labile to undergo exchange with


-BuLi or 

-BuLi, provided the temperature is maintained low enough to prevent benzylic lithiation at the methyl group.

Decision Pathways (Visualized)

The following flowchart illustrates the strategic decision-making process for this substrate.

LithiationStrategy Start Substrate: 4-Bromo-2-fluoro-6-methylphenol Decision Is the Electrophile Base-Sensitive? Start->Decision RouteA Route A: Protection Strategy (High Fidelity) Decision->RouteA Yes (e.g., Esters, Epoxides) RouteB Route B: Dianion Strategy (Step Efficient) Decision->RouteB No (e.g., DMF, CO2, Borates) StepA1 1. TBS Protection (TBSCl, Imidazole) RouteA->StepA1 StepB1 1. Dianion Formation (2.2 eq n-BuLi) -78°C, THF RouteB->StepB1 StepA2 2. Li-HE (1.1 eq n-BuLi) -78°C, THF StepA1->StepA2 StepA3 3. Quench & Deprotect StepA2->StepA3 Product 4-Functionalized 2-fluoro-6-methylphenol StepA3->Product StepB2 2. Electrophile Trapping StepB1->StepB2 StepB2->Product

Figure 1: Strategic decision tree for selecting the optimal lithiation pathway based on electrophile compatibility.

Detailed Experimental Protocols

Protocol A: The "Dianion" Method (Direct Lithiation)

Best for robust electrophiles (e.g., DMF,


, 

) where step count is critical.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-6-methylphenol (1.0 equiv)

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 2.2 equiv )
    
  • Solvent: Anhydrous THF (0.2 M concentration)

  • Electrophile: e.g., DMF (3.0 equiv)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and anhydrous THF. Cool to

    
    C  (Dry ice/Acetone bath).
    
  • Deprotonation (Eq 1): Add the first 1.1 equiv of

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: No color change usually, potentially slight exotherm.

    • Status: Formation of Lithium Phenoxide.

  • Exchange (Eq 2): Wait 15 minutes, then add the remaining 1.1 equiv of

    
    -BuLi dropwise.
    
    • Time: Stir at

      
      C for 30–45 minutes .
      
    • Mechanistic Note: The second equivalent attacks the Bromine. The resulting dianion is stable at this temperature.

  • Quench: Add the electrophile (neat or in THF) rapidly. Allow to warm to

    
    C over 1 hour.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc. The product will be the free phenol (no deprotection needed).
    
Protocol B: The "Protection" Method (TBS Ether)

Best for high-value synthesis, sensitive electrophiles, or when purification of the intermediate is required.

Phase 1: Protection

  • Dissolve substrate in DCM (

    
    C).
    
  • Add Imidazole (1.5 equiv) and TBSCl (1.2 equiv).

  • Stir at RT for 2 hours. Wash with water, dry, and concentrate. Yield is typically >95%.

Phase 2: Lithiation (Li-HE)

  • Setup: Dissolve TBS-protected phenol in anhydrous THF under Argon. Cool to

    
    C .
    
  • Exchange: Add

    
    -BuLi (1.1 equiv) dropwise.
    
    • Rate: Slow addition to maintain internal temp <

      
      C.[1][2]
      
    • Time: Exchange is extremely fast (< 10 mins). Stir for 20 mins to ensure completion.

  • Trapping: Add Electrophile (1.2–1.5 equiv).

  • Deprotection: Treat crude mixture with TBAF (1.1 equiv) in THF for 1 hour to reveal the phenol.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes parameters that must be controlled to ensure reproducibility.

ParameterSpecificationScientific Rationale
Temperature

C
Essential to prevent "Wurtz-type" coupling or benzylic deprotonation at the 6-Methyl group.
Solvent THFEthers are required to coordinate Li species.[3] THF promotes faster exchange than Et2O.
Stoichiometry 2.2 eq (Dianion)< 2.0 eq results in incomplete exchange (mixture of SM and product).
Quench Time Fast AdditionThe lithiated species is highly reactive; slow addition of electrophile can lead to side reactions.
Common Failure Modes
  • Low Yield (Dianion Route): Often caused by insufficient

    
    -BuLi (titrate before use) or allowing the reaction to warm up before adding the electrophile.
    
  • Impurity Profile: If "benzylic lithiation" products are observed (reaction at the methyl group), the temperature was likely too high (

    
    C).
    

Mechanistic Visualization: The Dianion Pathway

ReactionMechanism SM Substrate (Phenol-Br) Step1 + 1 eq n-BuLi (Acid-Base) SM->Step1 Int1 Intermediate 1 (Li-Phenoxide) Step1->Int1 Step2 + 1 eq n-BuLi (Li-Halogen Exch) Int1->Step2 Int2 Intermediate 2 (Dianion Species) Step2->Int2 Int2->Int1 Reversible if Temp > -40°C Electrophile + Electrophile (E+) Int2->Electrophile Final Product (4-Substituted) Electrophile->Final

Figure 2: Stepwise formation of the reactive dianion species. Note the critical temperature control required to maintain the dianion (Int2).

References

  • Organic Chemistry Portal. Protecting Groups: Phenol.[4] Retrieved from [Link]

  • National Institutes of Health (NIH). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Organic Syntheses. Use of n-Butyllithium for Lithium-Halogen Exchange.[5] Org.[3][4][5][6] Synth. 2008, 85, 64-71.[2] Retrieved from [Link]

  • Wikipedia. Lithium–halogen exchange.[3] Retrieved from [Link]

Sources

Application

Synthesis of Fluorinated Biphenyls from 4-Bromo-2-fluoro-6-methylphenol: An Application and Protocol Guide

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Drug Discovery The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its confor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Biphenyls in Modern Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal framework for optimizing interactions with biological targets. The strategic incorporation of fluorine atoms into this scaffold further enhances its utility, offering a powerful tool to modulate a range of critical drug-like properties.[1] Fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and fine-tune lipophilicity and membrane permeability, all of which are key determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated biphenyls, with a specific focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-bromo-2-fluoro-6-methylphenol. This starting material is a versatile building block, allowing for the introduction of diverse aryl and heteroaryl substituents at the 4-position, while retaining the ortho-fluoro and hydroxyl functionalities that can be critical for biological activity and further synthetic elaboration.

Core Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2][3] The reaction involves the palladium-catalyzed coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate.[2][3] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an indispensable tool in modern synthetic chemistry.

Mechanistic Rationale: The Palladium Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][4]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 4-bromo-2-fluoro-6-methylphenol. This step forms a Pd(II) intermediate. The reactivity of the aryl halide is a critical factor in this step, with the general trend being I > Br > Cl. For aryl bromides, this step is typically efficient.

  • Transmetalation: In this key step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is crucial and can significantly impact the reaction yield and rate.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the two organic moieties on the palladium center, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-Br(L2) (Ar = 2-fluoro-4-hydroxy-6-methylphenyl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration of Catalyst Product Ar-Ar' (Fluorinated Biphenyl) Reductive_Elimination->Product Starting_Materials 4-Bromo-2-fluoro-6-methylphenol (Ar-Br) + Ar'-B(OH)2 Starting_Materials->Oxidative_Addition Base Base (e.g., K2CO3, Cs2CO3) Base->Transmetalation Ar'B(OH)2 -> [Ar'B(OH)3]-

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-6-methylphenol

This protocol provides a robust starting point for the coupling of 4-bromo-2-fluoro-6-methylphenol with a variety of arylboronic acids. Optimization of the specific ligand, base, and temperature may be necessary for challenging substrates.

Materials:

  • 4-Bromo-2-fluoro-6-methylphenol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane or Toluene/Water (e.g., 10:1 v/v)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-fluoro-6-methylphenol (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane or a 10:1 mixture of toluene and water).

  • Reaction: Stir the reaction mixture at 80-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Selection:

  • Palladium Source: Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is readily reduced in situ to the active Pd(0) species.

  • Ligand: SPhos is a sterically hindered and electron-rich biarylphosphine ligand that is highly effective in promoting the oxidative addition and reductive elimination steps, particularly for challenging substrates.

  • Base: Potassium carbonate is a moderately strong base suitable for many Suzuki couplings. For less reactive substrates or to enhance reaction rates, the more soluble and stronger base, cesium carbonate, can be employed. The base is crucial for the activation of the boronic acid for transmetalation.[5]

  • Solvent: A mixture of an organic solvent like dioxane or toluene with water is often used. Water can aid in the dissolution of the base and facilitate the transmetalation step.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Weigh and add 4-bromo-2-fluoro-6-methylphenol, arylboronic acid, and base to Schlenk flask. Inert_Atmosphere Evacuate and backfill with N2 or Ar (3x). Reactants->Inert_Atmosphere Catalyst_Addition Add Pd(OAc)2 and SPhos under inert gas. Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add degassed solvent. Catalyst_Addition->Solvent_Addition Heating Heat to 80-100 °C with stirring. Solvent_Addition->Heating Monitoring Monitor by TLC or LC-MS. Heating->Monitoring Cooling_Quenching Cool to room temperature and dilute with ethyl acetate. Monitoring->Cooling_Quenching Washing Wash with water and brine. Cooling_Quenching->Washing Drying_Concentration Dry over Na2SO4 and concentrate. Washing->Drying_Concentration Purification Purify by column chromatography. Drying_Concentration->Purification

Protocol 2: Purification by Column Chromatography

Materials:

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of hexane and ethyl acetate. The optimal gradient will depend on the polarity of the specific biphenyl product. Start with a low polarity eluent (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated biphenyl.

Characterization of Fluorinated Biphenyls

Thorough characterization of the synthesized fluorinated biphenyls is essential to confirm their identity and purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region will show characteristic splitting patterns for the protons on both phenyl rings. The signals for the methyl and hydroxyl protons will also be present.

  • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carbon atoms attached to fluorine will exhibit characteristic splitting due to C-F coupling, which is a key diagnostic feature.

  • ¹⁹F NMR: This technique is highly sensitive to the local environment of the fluorine atom and will show a single resonance for the fluorine atom on the phenol ring.

Table 1: Expected Analytical Data for a Model Product: 2-Fluoro-6-methyl-[1,1'-biphenyl]-4-ol

AnalysisExpected Results
Molecular Formula C₁₃H₁₁FO
Molecular Weight 202.23 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.50-7.30 (m, 5H, Ar-H), 7.10 (d, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 5.0 (s, 1H, OH), 2.30 (s, 3H, CH₃). Note: Chemical shifts are approximate and coupling patterns will be complex.
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155-152 (d, ¹JCF), 140-125 (multiple signals, Ar-C), 120-115 (d, ²JCF), 16 (CH₃). Note: The carbon attached to fluorine will appear as a doublet.
Mass Spectrometry (ESI) m/z: 203.08 [M+H]⁺, 225.06 [M+Na]⁺

Note: The exact chemical shifts and coupling constants will depend on the specific aryl group introduced and the NMR solvent used.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and versatile method for the synthesis of fluorinated biphenyls from 4-bromo-2-fluoro-6-methylphenol. The protocols outlined in this guide offer a solid foundation for researchers in drug discovery and materials science to access a wide range of novel fluorinated biphenyl derivatives. The ability to fine-tune the steric and electronic properties of these molecules through the judicious choice of boronic acid coupling partners opens up vast possibilities for the development of new therapeutic agents and advanced materials with tailored properties. Further exploration of alternative cross-coupling methodologies and the development of more sustainable catalytic systems will continue to enhance the synthetic chemist's toolbox for the construction of these valuable molecular architectures.

References

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methylphenol. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for the Bromination of 2-Fluoro-6-methylphenol

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide and methodology center to help researchers, chemists, and drug development professionals navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide and methodology center to help researchers, chemists, and drug development professionals navigate the nuances of electrophilic aromatic bromination. Rather than merely listing steps, this guide dissects the mechanistic causality behind each reagent choice, ensuring your synthesis of 4-bromo-2-fluoro-6-methylphenol is robust, reproducible, and self-validating.

Mechanistic Grounding & Reaction Design

To optimize yield, we must first understand the innate reactivity of the substrate. The hydroxyl (-OH) group on the phenol ring is a powerful electron-donating group that activates the ring toward electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions[1].

In 2-fluoro-6-methylphenol , the structural causality works entirely in our favor:

  • Steric & Electronic Blocking: Both ortho positions (C2 and C6) are covalently occupied by the fluorine atom and the methyl group, respectively.

  • Regioselective Funneling: Because the ortho positions are blocked, the overwhelming electron-donating resonance of the -OH group funnels the electrophilic attack exclusively to the highly activated, sterically accessible para position (C4).

While the regioselectivity is structurally guaranteed, the chemoselectivity (preventing over-bromination or oxidation) requires strict kinetic control. Highly reactive agents like elemental bromine (Br₂) often lead to polysubstitution[1]. Shifting to N-bromosuccinimide (NBS) provides a controlled-release reservoir of Br⁺. Furthermore, utilizing a catalytic acid like p-toluenesulfonic acid (pTsOH) in a polar protic solvent (methanol) lowers the activation energy barrier by maintaining an optimal pH (~3-4), accelerating the desired EAS pathway while suppressing radical side reactions[2],[3].

Pathway Visualization

BrominationWorkflow cluster_0 Reaction Setup & Reagents Substrate 2-Fluoro-6-methylphenol (Ortho-Blocked Phenol) Intermediate Wheland Intermediate (C4 Para-Attack) Substrate->Intermediate Directing effects funnel to C4 Reagent N-Bromosuccinimide (NBS) (Mild Br+ Donor) Reagent->Intermediate Controlled electrophilic attack Conditions MeOH + 10 mol% pTsOH (Acidic Activation) Conditions->Intermediate Stabilizes TS (pH ~3-4) Product 4-Bromo-2-fluoro-6-methylphenol (Target Yield >90%) Intermediate->Product Optimal Kinetic Path (0°C to RT, Dark) Side1 Polybromination (If Temp > 25°C or Br2 used) Intermediate->Side1 Poor Temp Control Side2 Quinone Oxidation (If Light/Excess NBS) Intermediate->Side2 Radical Pathway

Workflow and mechanistic pathways for the selective para-bromination of 2-fluoro-6-methylphenol.

Self-Validating Experimental Protocol

This protocol utilizes the synergistic effect of NBS and pTsOH in methanol to achieve rapid, highly selective mono-bromination[3].

Step 1: Substrate Preparation & Activation

  • Action: In a round-bottom flask, dissolve 10.0 mmol of 2-fluoro-6-methylphenol in 10 mL of ACS-grade methanol. Add 1.0 mmol (10 mol%) of p-toluenesulfonic acid (pTsOH).

  • Causality: pTsOH lowers the pH to the optimal range (~3-4) for NBS activation. This hydrogen-bonding network increases the electrophilicity of the brominating species, accelerating the reaction without increasing oxidative potential[2],[3].

Step 2: Controlled Electrophilic Addition

  • Action: Shield the flask from direct light using aluminum foil. Cool the mixture to 0 °C using an ice bath. Prepare a 0.1 M solution of freshly recrystallized NBS (10.5 mmol, 1.05 eq) in methanol. Add the NBS solution dropwise via an addition funnel over 20 minutes[3].

  • Validation Checkpoint: The solution should remain pale yellow. A rapid shift to dark brown or black indicates oxidative degradation (likely due to light exposure or degraded NBS)[1].

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to stir at ambient temperature (~20 °C) for an additional 15–30 minutes. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).

  • Validation Checkpoint: The starting material spot should completely disappear. It will be replaced by a single, lower-Rf spot corresponding to the more polar 4-bromo-2-fluoro-6-methylphenol.

Step 4: Quenching & Isolation

  • Action: Quench the reaction with 5 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted trace NBS. Extract the mixture with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Expected Outcome: >90% isolated yield of high-purity 4-bromo-2-fluoro-6-methylphenol[3].

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and expected yields, allowing you to benchmark your experimental choices against field-proven data.

Brominating SystemSolventTemp (°C)Additive / pH ControlExpected YieldSelectivity (Para:Other)Primary Failure Mode
Br₂ (1.0 eq)CH₂Cl₂25None~65%80:20Polybromination[1]
Br₂ / H₂OWater0None<40%60:40Severe polysubstitution[1]
NBS (1.05 eq)MeCN20None~85%>95:5Sluggish kinetics
NBS (1.05 eq) MeOH 0 to 20 10 mol% pTsOH (pH ~4) >90% >98:2 Optimal System [2],[3]

Troubleshooting & FAQs

Q1: Why am I observing significant formation of polybrominated side products despite using exactly 1.0 equivalent of my brominating agent? A1: Polysubstitution is a notorious failure mode in phenol bromination. The hydroxyl (-OH) group drastically increases the electron density of the aromatic ring, making it hyper-reactive[1]. When using highly reactive agents like bromine water (Br₂/H₂O) or running the reaction at elevated temperatures, the local concentration of active Br⁺ exceeds the mixing rate. This leads to over-bromination before the remaining starting material can react[1]. Actionable Fix: Switch to a milder brominating agent like N-bromosuccinimide (NBS)[1]. NBS acts as a controlled-release reservoir for Br⁺. Ensure the reaction is run at 0 °C during the addition phase to maintain strict kinetic control.

Q2: My reaction stalls at 70% conversion. Adding more NBS leads to a dark brown mixture rather than product formation. How do I drive it to completion? A2: This indicates a shift from the desired electrophilic aromatic substitution (EAS) pathway to a radical oxidation pathway. NBS can degrade over time, and excess NBS in the presence of ambient light triggers homolytic cleavage, oxidizing the phenol into complex quinone mixtures (indicated by the dark brown color)[1]. Furthermore, the activation energy for bromination increases if the pH is not optimized[2]. Actionable Fix: Do not add excess oxidant. Instead, optimize the electrophilicity of the existing NBS by adding a catalytic amount of acid (e.g., 10 mol% pTsOH) to maintain the pH around 3-4, which is the optimal range for NBS-mediated phenol bromination[2],[3]. Always use freshly recrystallized NBS and strictly shield the reaction vessel from light.

Q3: How does the substitution pattern of 2-fluoro-6-methylphenol guarantee para-selectivity without the need for complex blocking groups? A3: Regioselectivity here is a self-enforcing system dictated by steric and electronic causality. The -OH group at C1 is a powerful ortho/para director. In your substrate, both ortho positions (C2 and C6) are covalently blocked by the fluorine atom and the methyl group, respectively. Therefore, the electrophilic attack is exclusively funneled to the highly activated, sterically accessible para position (C4). The resulting product is definitively 4-bromo-2-fluoro-6-methylphenol.

References

  • [2] Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction | Sciety. URL:

  • [3] Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol | PMC - NIH. URL:

  • [1] Troubleshooting Bromination Side Reactions in Phenol Synthesis | Benchchem. URL:

  • 4-Bromo-2-fluoro-6-methylphenol | 945557-29-9 | Sigma-Aldrich. URL:

Sources

Optimization

removing regioisomers from 4-Bromo-2-fluoro-6-methylphenol crude product

Technical Support Center: Regioisomer Resolution in Halogenated Phenol Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioisomer Resolution in Halogenated Phenol Synthesis

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist specializing in downstream processing and purification, I frequently consult on the isolation of heavily substituted aromatics. The synthesis of 4-bromo-2-fluoro-6-methylphenol typically proceeds via the electrophilic bromination of 2-fluoro-6-methylphenol. While the hydroxyl group strongly directs bromination to the para position (yielding the desired 4-bromo product), steric and electronic interplay from the fluoro and methyl groups can lead to anomalous meta-bromination (e.g., 3-bromo-2-fluoro-6-methylphenol) or over-bromination under non-ideal conditions[1].

Separating these regioisomers is notoriously difficult. They share nearly identical molecular weights (205.02 Da), dipole moments, and pKa values, causing them to co-elute on standard normal-phase silica and co-crystallize from organic solvents[2][3]. This guide bypasses trial-and-error, providing a causality-driven, self-validating framework to achieve >99% isomeric purity.

Workflow Visualization

Purification Start Crude 4-Bromo-2-fluoro- 6-methylphenol Analysis LC-MS / GC-MS Profiling Determine Isomer Ratio Start->Analysis High High Isomer Burden (> 5%) Analysis->High > 5% Low Low Isomer Burden (< 5%) Analysis->Low < 5% HPLC Prep RP-HPLC (C18, MeCN/H2O) High->HPLC Small Scale Deriv Derivatization (Acetylation) High->Deriv Large Scale Cryst Selective Recrystallization (Toluene/Heptane) Low->Cryst Pure Pure Target Compound (> 99%) HPLC->Pure Deriv->Pure Hydrolysis Cryst->Pure

Decision matrix for the purification of 4-Bromo-2-fluoro-6-methylphenol regioisomers.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my regioisomers run to the exact same spot on normal-phase TLC, regardless of the solvent system? Causality: Normal-phase chromatography separates compounds based primarily on polar interactions. In bromophenols, the dominant interaction with the silica stationary phase is the hydrogen bonding of the phenolic hydroxyl group. Because the 3-bromo and 4-bromo isomers both possess this unhindered hydroxyl group, their retention factors (


) are virtually indistinguishable[2].
Solution:  You must shift the separation mechanism from polar interactions to hydrophobic/shape-based interactions. Switch to Reverse-Phase HPLC (RP-HPLC) using a C18 column, where the subtle differences in the hydrophobic surface area of the isomers dictate retention time[4].

Q2: I attempted recrystallization, but the NMR shows the regioisomer ratio remained exactly the same. Why? Causality: Bromophenol regioisomers often have similar molecular volumes and shapes. Instead of rejecting the impurity during crystal nucleation, the growing crystal lattice accepts the regioisomer, forming a solid solution (co-crystallization)[2]. Solution: To break the co-crystallization, you must alter the hydrogen-bonding network. This can be achieved by derivatizing the phenol (e.g., acetylation) to disrupt the lattice packing, or by utilizing selective salt precipitation[5].

Q3: Is there a scalable, non-chromatographic method to separate these isomers? Causality: Yes, by exploiting micro-differences in acidity. The proximity of the bromine atom to the hydroxyl group slightly alters the pKa of the phenol due to inductive effects. Solution: By carefully titrating the crude mixture with a controlled stoichiometric deficit of aqueous sodium hydroxide, the slightly more acidic isomer will preferentially form a water-soluble sodium phenoxide salt. The less acidic isomer remains protonated and can be washed away in an organic phase[5].

Self-Validating Experimental Protocols

Protocol A: Reverse-Phase Preparative HPLC (For <5g Scale)

Mechanism: Exploits hydrophobic shape differences rather than polar functional groups.

  • Sample Preparation: Dissolve the crude 4-bromo-2-fluoro-6-methylphenol in HPLC-grade methanol (100 mg/mL).

    • Validation Checkpoint: Filter through a 0.22 µm PTFE syringe filter; ensure no particulate matter remains to protect the column frit.

  • Column Setup: Utilize a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA). (The acidic modifier suppresses phenol ionization, preventing peak tailing).

    • Solvent B: Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 40% B to 70% B over 30 minutes[4].

  • Fraction Collection & Validation: Collect peaks based on UV absorbance at 254 nm.

    • Validation Checkpoint: Before pooling, analyze a 10 µL aliquot of each fraction via analytical LC-MS. Confirm the presence of the 203.9/205.9 m/z (characteristic bromine isotope pattern)[3] and ensure baseline resolution from the regioisomer.

  • Recovery: Lyophilize the pooled pure fractions to obtain the white solid product.

Protocol B: Derivatization-Assisted Separation (For >5g Scale)

Mechanism: Masks the dominant H-bonding hydroxyl group, amplifying steric differences for normal-phase separation.

  • Acetylation: Dissolve the crude mixture in dichloromethane (DCM). Add 1.5 equivalents of acetic anhydride and 2.0 equivalents of pyridine. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 8:2). The highly polar phenol spot should completely disappear, replaced by a faster-moving acetate spot. If phenol remains, add 0.1 eq of DMAP catalyst and stir for an additional hour.

  • Normal-Phase Chromatography: Load the concentrated crude acetate onto a standard silica gel column. Elute with a gradient of Hexanes to 5% EtOAc in Hexanes. Without the hydroxyl group dominating the interaction, the steric differences of the bromine position allow the acetates to resolve.

  • Hydrolysis (Deprotection): Dissolve the purified 4-bromo-2-fluoro-6-methylphenol acetate in methanol. Add 2.0 equivalents of potassium carbonate (

    
    ) and stir for 1 hour.
    
    • Validation Checkpoint: Quench a 50 µL aliquot in 1M HCl, extract with EtOAc, and run GC-MS. Confirm the return of the parent mass (205.02 Da)[3] and the complete absence of the acetate mass.

  • Workup: Acidify the bulk reaction with 1M HCl to pH 2, extract with ethyl acetate, dry over

    
    , and concentrate to yield the pure regioisomer.
    

Quantitative Data: Method Comparison

Purification StrategyScalabilityRegioisomer ClearanceTypical Yield RecoveryTime / Labor IntensityPrimary Mechanism of Action
RP-HPLC (C18) Low (mg to g)> 99.5%85 - 90%LowHydrophobic surface area
Derivatization (Acetylation) Medium (g to kg)> 98.0%75 - 80%HighSteric amplification (Normal Phase)
Selective Salt Precipitation High (kg to ton)90 - 95.0%65 - 70%MediumInductive pKa differentiation

References

  • US4366329A - Process for the separation of meta and para isomers of the sodium salt of bromophenol Source: Google Patents URL
  • Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: MDPI URL:[Link]

  • Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Source: Reddit (r/OrganicChemistry) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Bromo-2-fluoro-6-methylphenol by Recrystallization

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2-fluoro-6-methylphenol via recrystallization. It is structured to address...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of 4-Bromo-2-fluoro-6-methylphenol via recrystallization. It is structured to address common challenges and frequently asked questions, ensuring a comprehensive resource for achieving high purity of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 4-Bromo-2-fluoro-6-methylphenol, offering step-by-step solutions based on established chemical principles.

Question: My 4-Bromo-2-fluoro-6-methylphenol is not dissolving in the hot solvent. What should I do?

Answer:

This issue typically points to two potential causes: an insufficient volume of solvent or the selection of a solvent with inadequate solvating power for your compound.

  • Insufficient Solvent Volume: Phenols, including 4-Bromo-2-fluoro-6-methylphenol, require a specific minimum amount of hot solvent to fully dissolve. Incrementally add small portions of the hot solvent to your flask while maintaining the temperature at or near the solvent's boiling point. Allow adequate time for dissolution after each addition. Be mindful that using an excessive amount of solvent can lead to poor recovery of your purified compound.[1]

  • Inappropriate Solvent Choice: If the compound remains insoluble even after adding a significant amount of hot solvent, the chosen solvent is likely not suitable. The principle of "like dissolves like" is a good starting point for solvent selection. For a polar compound like a phenol, polar solvents are generally more effective. If you are using a non-polar solvent, consider switching to a more polar option or employing a mixed solvent system. For instance, a mixture of a good solvent (in which the compound is highly soluble) and a poor solvent (in which it is less soluble) can be effective. Common mixed solvent systems for phenols include ethanol/water or ethyl acetate/hexane.[2][3]

Question: The compound has "oiled out" instead of forming crystals. How can I resolve this?

Answer:

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound, or the presence of significant impurities that depress the melting point.[4][5][6]

Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Then, add a small amount of additional solvent to decrease the saturation point of the solution upon cooling. This can sometimes prevent the compound from coming out of solution above its melting point.[4][5]

  • Slow Cooling: Rapid cooling can favor oil formation.[5][7] Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can aid in this process.

  • Use a Lower-Boiling Point Solvent: If the melting point of your 4-Bromo-2-fluoro-6-methylphenol is lower than the boiling point of your current solvent, select a solvent with a lower boiling point.

  • Charcoal Treatment for Impurities: If you suspect a high level of impurities is causing the oiling out, a charcoal treatment can be beneficial. Activated charcoal can adsorb certain impurities, which can then be removed by hot filtration.[4]

  • Induce Crystallization: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites for crystal growth.[5] Adding a seed crystal of pure 4-Bromo-2-fluoro-6-methylphenol can also initiate crystallization.[5]

Question: I have a very low yield of purified crystals. What went wrong?

Answer:

A poor yield is a common issue in recrystallization and can stem from several factors:

  • Excessive Solvent Usage: Using too much solvent is a primary cause of low yield, as a significant portion of the compound will remain in the mother liquor upon cooling.[4][5] If you suspect this is the case and have retained the mother liquor, you can try to recover more product by evaporating some of the solvent and re-cooling.

  • Premature Crystallization: If crystals form too quickly in the hot solution (for example, during hot filtration), product will be lost. Ensure your filtration apparatus is pre-heated to prevent this.

  • Incomplete Crystallization: Cooling the solution for an insufficient amount of time or not cooling to a low enough temperature will result in a lower yield. Ensure the flask is thoroughly cooled, typically in an ice bath, before filtration.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can re-dissolve some of your product.[1] Always use a minimal amount of ice-cold solvent for washing.

Question: The color of my crystals has not improved after recrystallization. Why?

Answer:

Colored impurities can be persistent. Here are some approaches to decolorize your product:

  • Activated Charcoal: As mentioned previously, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. After a brief heating period with the charcoal, perform a hot filtration to remove it before allowing the solution to cool.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization of the purified crystals can further enhance purity and color.

  • Oxidation: Phenols can be susceptible to oxidation, which can lead to discoloration.[8] Storing the purified compound under an inert atmosphere (like nitrogen or argon) and in a dark, cool place can help prevent this.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 4-Bromo-2-fluoro-6-methylphenol?

A1: The ideal solvent for recrystallization is one in which 4-Bromo-2-fluoro-6-methylphenol has high solubility at high temperatures and low solubility at low temperatures.[9] For substituted phenols, common and effective solvents include ethanol, methanol, or a mixed solvent system like ethanol-water or hexane-ethyl acetate.[2][10] Preliminary solubility tests with small amounts of your crude material in different solvents are highly recommended to determine the optimal choice.[11]

Q2: How can I determine the purity of my recrystallized 4-Bromo-2-fluoro-6-methylphenol?

A2: The most common methods for assessing the purity of a recrystallized solid are:

  • Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities will typically cause the melting point to be depressed and broadened. Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide quantitative data on the purity of your sample.

Q3: Is it better to cool the solution slowly or quickly?

A3: Slow cooling is generally preferred for recrystallization.[7] It allows for the formation of larger, more well-defined crystals, which are typically purer as they are less likely to trap impurities within the crystal lattice. Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an amorphous solid.

Q4: What are some common impurities in crude 4-Bromo-2-fluoro-6-methylphenol?

A4: Depending on the synthetic route, common impurities could include starting materials, by-products from the bromination or fluorination steps, or other isomers. For instance, if the synthesis involves the bromination of 2-fluoro-6-methylphenol, you might have unreacted starting material or di-brominated products as impurities.

Experimental Protocol: Recrystallization of 4-Bromo-2-fluoro-6-methylphenol

This protocol provides a general guideline. The specific solvent and volumes may need to be optimized based on the scale of your experiment and the purity of your starting material.

Materials:

  • Crude 4-Bromo-2-fluoro-6-methylphenol

  • Selected recrystallization solvent (e.g., ethanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude 4-Bromo-2-fluoro-6-methylphenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.

Data Presentation

Table 1: Solubility of Halogenated Phenols in Common Solvents

SolventPolaritySolubility of Halogenated PhenolsSuitability for Recrystallization
WaterHighGenerally low at room temperature, increases with heatPotentially suitable, especially in a mixed-solvent system
EthanolHighGood solubilityGood as the "soluble" solvent in a mixed pair
HexaneLowPoor solubilityGood as the "insoluble" solvent in a mixed pair
Ethyl AcetateMediumModerate to good solubilityCan be a good single solvent or part of a mixed system
TolueneLowModerate solubilityMay be suitable, but boiling point is high

Note: This table provides a general guide. Experimental verification is essential.

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve is_dissolved Completely Dissolved? dissolve->is_dissolved add_solvent Add More Hot Solvent is_dissolved->add_solvent No cool Cool Solution is_dissolved->cool Yes add_solvent->dissolve change_solvent Change Solvent/ Use Mixed Solvents add_solvent->change_solvent If still not dissolved change_solvent->dissolve oiling_out Oiling Out? cool->oiling_out reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes crystals_form Crystals Form? oiling_out->crystals_form No reheat_add_solvent->cool induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes induce_crystallization->cool low_yield Low Yield? filter_dry->low_yield check_purity Check Purity (Melting Point, TLC) end Pure Product check_purity->end low_yield->check_purity No recover_mother_liquor Concentrate Mother Liquor and Recool low_yield->recover_mother_liquor Yes recover_mother_liquor->filter_dry

Caption: Troubleshooting workflow for the recrystallization of 4-Bromo-2-fluoro-6-methylphenol.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization1. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

  • IUCr Journals. (2020, August 24). (E)-4-Bromo-2-[(phenylimino)methyl]phenol: a new polymorph and thermochromism. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Retrieved from [Link]

  • ChemBK. (2024, April 9). Phenol,2-broMo-6-Methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Arabian Journal of Chemistry. (2013, May 1). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • Murov, S. (2022, September 8). Properties of Common Organic Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling and Solubilizing 4-Bromo-2-fluoro-6-methylphenol in DMSO

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter "solubility issues" when working with highly functionalized halogenated aromatics like 4-Bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter "solubility issues" when working with highly functionalized halogenated aromatics like 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) .

While Dimethyl Sulfoxide (DMSO) is the gold-standard aprotic solvent for such hydrophobic compounds, the physical chemistry of the solvent-solute interaction is highly sensitive to environmental factors. True insolubility is rare; what researchers usually observe are secondary physicochemical artifacts such as water-induced phase separation, thermal shock, or oxidative degradation.

This guide deconstructs the causality behind these issues and provides field-proven, self-validating protocols to ensure your assay's integrity.

Part 1: Diagnostic Workflow

Before altering your protocol, use the logical workflow below to diagnose the exact mechanism causing your solubility failure.

Workflow Start Solubility Issue Detected in DMSO Q1 Is the solution cloudy upon initial mixing? Start->Q1 Q2 Did it precipitate after freezer storage? Q1->Q2 No A1 Water Contamination (Hygroscopic DMSO) Q1->A1 Yes Q3 Did the solution turn brown or yellow? Q2->Q3 No A2 Thermal Shock (DMSO Freezing Pt: 18.5°C) Q2->A2 Yes Q4 Did it crash upon dilution in buffer? Q3->Q4 No A3 Oxidative Degradation (Radical Coupling) Q3->A3 Yes A4 Aqueous Solubility Limit Exceeded Q4->A4 Yes

Diagnostic decision tree for 4-Bromo-2-fluoro-6-methylphenol solubility issues in DMSO.

Part 2: Troubleshooting Guide & Causality Analysis

Issue 1: The "Cloudy DMSO" Effect (Hygroscopic Water Absorption)
  • Symptom: The compound fails to dissolve completely at room temperature, leaving a milky or cloudy suspension.

  • Causality: DMSO is highly hygroscopic. When exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture. The introduction of water to DMSO dramatically increases the dielectric constant and alters the hydrogen-bonding network of the solvent system . Because 4-Bromo-2-fluoro-6-methylphenol is highly hydrophobic—driven by the bulky bromine and methyl groups—even a 5% water contamination in your DMSO can reduce the compound's solubility by orders of magnitude, causing it to crash out.

  • Resolution: Always use fresh, anhydrous DMSO (≥99.9%, packaged under Argon). Never use benchtop DMSO that has been opened for more than a month for stock solutions.

Issue 2: The "Slush" Effect (Temperature-Induced Phase Separation)
  • Symptom: The stock solution appears to have precipitated after being retrieved from the 4 °C or -20 °C refrigerator.

  • Causality: Pure DMSO has a relatively high freezing point of 18.5 °C . When stored in a refrigerator, the solvent crystallizes. During the thawing process, the solvent melts unevenly, creating localized zones of super-concentrated solute that precipitate. If you aliquot the solution before it is completely thawed and vortexed, the perceived concentration will be highly inaccurate.

  • Resolution: Equilibrate the vial in a 25 °C water bath and vortex vigorously until optically clear before any pipetting occurs.

Issue 3: The "Brown Solution" Effect (Oxidative Polymerization)
  • Symptom: The solution turns yellow or brown over time, and a fine, insoluble dark precipitate forms at the bottom of the vial.

  • Causality: Halogenated phenols are susceptible to oxidative degradation, particularly in the presence of light, dissolved oxygen, and trace transition metals. Auto-oxidation pathways lead to the formation of phenoxy radicals, which rapidly undergo radical-radical coupling to form insoluble poly-phenolic or quinone-like macromolecules . This is not a solubility issue; it is chemical degradation.

  • Resolution: Store stock solutions in amber glass vials, purge the headspace with Nitrogen or Argon, and avoid repeated freeze-thaw cycles.

Issue 4: The "Assay Crash" (Buffer Incompatibility)
  • Symptom: The compound is perfectly soluble in the DMSO stock but immediately forms a milky precipitate when diluted into aqueous assay buffers (e.g., PBS, pH 7.4).

  • Causality: The pKa of phenol is 9.95 , and the electron-withdrawing halogens on 4-Bromo-2-fluoro-6-methylphenol lower this slightly to ~8.5 - 9.0. At physiological pH (7.4), the compound exists primarily in its un-ionized, highly hydrophobic form. When the DMSO stock is diluted into an aqueous buffer, the solvent polarity shifts abruptly. If the final concentration exceeds the aqueous thermodynamic solubility limit, nucleation and precipitation occur instantly.

  • Resolution: Keep the final DMSO concentration at 1-5% in the assay, or use co-solvents/surfactants (e.g., 0.05% Tween-20, 0.1% BSA) to stabilize the supersaturated state.

Part 3: Quantitative Physicochemical Data

Understanding the physical parameters of 4-Bromo-2-fluoro-6-methylphenol is critical for predicting its behavior in solution.

PropertyValueCausality / Impact on Solubility
Molecular Weight 205.02 g/mol Moderate size; requires strong solvent cavity formation in aprotic solvents.
LogP (Estimated) ~2.8 - 3.2Highly lipophilic; dictates poor aqueous solubility and high affinity for anhydrous DMSO.
pKa (Estimated) 8.5 - 9.0Remains protonated (neutral) at pH 7.4, minimizing aqueous solubility during biological assays.
DMSO Freezing Point 18.5 °CCauses phase separation and localized precipitation during cold storage.
Max Stock Conc. ~100 - 200 mMAchievable only in strictly anhydrous DMSO conditions at 25 °C.

Part 4: Self-Validating Experimental Protocols

To guarantee reproducibility, do not just follow steps—validate them as you go. The following protocols are designed as self-validating systems.

Protocol A: Preparation of 100 mM Anhydrous Stock Solution

This protocol validates the integrity of your solvent. If Step 4 fails, it proves your DMSO is compromised.

  • Equipment Preparation: Pre-weigh exactly 20.5 mg of 4-Bromo-2-fluoro-6-methylphenol into a sterile, amber glass vial equipped with a PTFE-lined screw cap.

  • Solvent Addition: Inside a dry box or under a gentle nitrogen stream, add exactly 1.0 mL of anhydrous DMSO (≥99.9%, strictly freshly opened).

  • Dissolution: Vortex the vial for 60 seconds at room temperature (25 °C). Note: Do NOT use ultrasonic baths, as localized cavitation heating can accelerate oxidative degradation.

  • Validation Check (Critical): Hold the vial against a bright light source. The solution must be perfectly clear and colorless.

    • Self-Validation: If the solution is cloudy, the DMSO has absorbed water. Discard the solution and restart with a fresh, sealed bottle of solvent.

  • Storage: Purge the vial headspace with Argon gas for 5 seconds, seal tightly, and store at -20 °C.

Protocol B: Dilution into Aqueous Assay Buffers (Avoiding the "Crash")

This protocol prevents nucleation when transitioning from an aprotic to an aqueous environment.

  • Thawing: Remove the 100 mM stock from -20 °C. Place it in a 25 °C water bath for 15 minutes.

  • Homogenization: Vortex vigorously for 30 seconds to ensure any micro-crystals formed during freezing are fully re-dissolved.

  • Intermediate Dilution: Dilute the 100 mM stock to a 10 mM intermediate stock using pure, anhydrous DMSO.

  • Aqueous Addition: To achieve a final assay concentration of 100 µM, add 10 µL of the 10 mM intermediate stock to 990 µL of assay buffer (e.g., PBS) while continuously vortexing the buffer . Never add the buffer to the DMSO.

  • Validation Check (Critical): Measure the optical density at 600 nm (OD600) of the final buffer solution.

    • Self-Validation: An OD600 > 0.05 indicates light scattering from micro-precipitates. If this occurs, your concentration exceeds the aqueous limit. You must add 0.1% BSA or 0.05% Tween-20 to the assay buffer prior to compound addition.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I heat the DMSO to help the compound dissolve faster? A: It is strongly discouraged. Heating DMSO above 40 °C in the presence of halogenated phenols and ambient oxygen accelerates oxidative radical coupling. This leads to irreversible degradation, visibly turning your solution brown.

Q: Why does my compound dissolve perfectly in DMF but not in my current batch of DMSO? A: Dimethylformamide (DMF) is significantly less hygroscopic than DMSO. If your compound dissolves in DMF but crashes in DMSO, your DMSO batch is almost certainly contaminated with atmospheric water.

Q: Does the order of addition matter when making aqueous dilutions? A: Absolutely. Always add the DMSO stock dropwise into the aqueous buffer under rapid agitation. Adding aqueous buffer directly into the DMSO stock creates localized zones of high water/high compound concentration, virtually guaranteeing irreversible precipitation.

References

  • Wikipedia. "Dimethyl sulfoxide - Properties and Freezing Point." Available at:[Link]

  • MDPI. "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study." Available at: [Link]

  • ResearchGate. "Investigation of phenol electrooxidation in aprotic non-aqueous solvents by using cyclic and normal pulse voltammetry." Available at: [Link]

  • Wikipedia. "Phenol - Acidity and Properties." Available at: [Link]

Troubleshooting

controlling temperature for selective bromination of 6-fluoro-o-cresol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the precise thermodynamic and kinetic controls required for the selective mono-bromination...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the precise thermodynamic and kinetic controls required for the selective mono-bromination of 6-fluoro-o-cresol (2-methyl-6-fluorophenol).

Our goal is to synthesize 4-bromo-6-fluoro-2-methylphenol without triggering oxidative degradation or polybromination.

Mechanistic Overview & Causality

The hydroxyl (-OH) group on the phenol ring is a powerful electron-donating group via resonance. In 6-fluoro-o-cresol, the ortho positions (C2 and C6) are sterically and electronically blocked by methyl and fluoro groups, respectively. This forces electrophilic aromatic substitution (EAS) to occur at the para position (C4).

However, because the ring is highly activated, the activation energy for bromination is exceptionally low. Without strict temperature control, the reaction exotherm provides enough thermal energy to overcome the higher activation barriers for secondary bromination at the meta positions (C3, C5), leading to uncontrolled polysubstitution.

Pathway A 6-fluoro-o-cresol (Highly Activated) B Electrophilic Attack (Br+) Exothermic Intermediate A->B Br2 or NBS C 4-bromo-adduct (Target Mono-adduct) B->C T < 5°C Kinetic Control D Polybrominated Byproducts (Over-reaction) B->D T > 20°C Thermodynamic Control

Reaction pathway showing temperature-dependent selectivity in phenol bromination.

Troubleshooting & Optimization FAQs

Q1: Why does my bromination of 6-fluoro-o-cresol yield a complex mixture of polybrominated species at room temperature? A1: Polysubstitution is a direct consequence of the strong activating nature of the hydroxyl group, which drastically increases the electron density of the aromatic ring ()[1]. At room temperature (~20 °C), the thermal energy in the system easily overcomes the activation barrier for secondary bromination events. Lowering the reaction temperature to 0 °C or below restricts the reaction strictly to kinetic control, favoring the lowest-energy transition state: mono-substitution at the unblocked para position (C4)[1].

Q2: How do I determine the optimal temperature threshold for my specific brominating agent? A2: The required temperature is inversely proportional to the reactivity of your reagent:

  • Elemental Bromine (Br₂): Highly reactive. Requires cryogenic conditions (-30 °C to 0 °C) to prevent thermal runaway and over-bromination[1].

  • N-Bromosuccinimide (NBS): A milder reagent that releases Br⁺ slowly. It can be operated safely between 0 °C and 5 °C, often yielding excellent regioselectivity without the need for extreme cryogenic cooling ()[2].

Q3: Does my choice of solvent impact the temperature I should use? A3: Absolutely. Solvent polarity directly dictates the transition state energy. Polar protic solvents stabilize the ionic intermediate, accelerating the reaction and increasing the risk of over-bromination even at low temperatures ()[3]. Using non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) suppresses the reaction rate, synergizing with low temperatures to enforce strict monobromination ()[1].

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between temperature, reagent, solvent, and the resulting selectivity for mono-bromination of highly activated phenols.

Brominating AgentSolventTemperature (°C)Regioselectivity (Mono:Poly)Yield (%)Technical Notes
Br₂ CS₂-30 to -20>98:292Optimal kinetic control; highly toxic solvent.
Br₂ DCM-5 to 095:588Industry standard; manageable exotherm.
Br₂ Acetic Acid20 (RT)60:40<50Heavy polybromination and oxidative degradation.
NBS MeCN0 to 597:385Milder reagent; requires longer addition times.
NBS DMF20 (RT)80:2070Mild exotherm; slight over-bromination observed.

Self-Validating Standard Operating Procedure (SOP)

This protocol utilizes Br₂ in DCM, balancing high yield with scalable temperature control. Every critical phase includes a Self-Validation Checkpoint to ensure the system is behaving as expected before proceeding.

Protocol: Selective Para-Bromination via Kinetic Control

Step 1: Setup and Equilibration Dissolve 6-fluoro-o-cresol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol) within a multi-neck round-bottom flask equipped with an internal thermocouple. Submerge the flask in an ice/brine bath.

  • Self-Validation Checkpoint: Do not proceed until the internal temperature probe reads a stable -5 °C to -2 °C .

Step 2: Reagent Preparation Prepare a 1.0 M solution of Br₂ (1.05 eq) in anhydrous DCM in a pressure-equalizing addition funnel.

Step 3: Controlled Addition Begin dropwise addition of the Br₂ solution over 45–60 minutes under vigorous stirring.

  • Self-Validation Checkpoint: Continuously monitor the internal thermocouple. The addition rate must be dynamically adjusted so that the internal temperature never exceeds 0 °C . If the temperature spikes above 0 °C, immediately pause the addition until the system re-equilibrates to -2 °C.

Step 4: Reaction Monitoring Once addition is complete, allow the mixture to stir for 30 minutes at 0 °C.

  • Self-Validation Checkpoint: Pull a 0.1 mL aliquot, quench immediately with cold Na₂S₂O₃, and analyze via HPLC or TLC. The starting material peak should be <2%, and the mono-adduct should be the dominant peak. If starting material >2%, stir for an additional 15 minutes at 0 °C.

Step 5: Quench and Workup Quench the reaction by slowly adding cold, saturated aqueous sodium thiosulfate (Na₂S₂O₃) while maintaining the internal temperature below 5 °C. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the target 4-bromo-6-fluoro-2-methylphenol.

Workflow Step1 Dissolve Substrate in Non-polar Solvent Step2 Cryogenic Cooling Equilibrate to -5°C Step1->Step2 Step3 Dropwise Addition Maintain T < 0°C Step2->Step3 Step4 HPLC/TLC Check (Self-Validation) Step3->Step4 Step4->Step3 Incomplete Step5 Quench with Na2S2O3 at 0°C Step4->Step5 Mono-adduct >98%

Step-by-step workflow for the temperature-controlled selective mono-bromination.

References

  • Title: Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol Source: PMC (National Institutes of Health) / Molecules URL: [Link]

  • Title: Regioselective Monobromination of Phenols with KBr and ZnAl–BrO3−–Layered Double Hydroxides Source: MDPI / Molecules URL: [Link]

  • Title: Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction Source: ChemRxiv URL: [Link]

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 4-Bromo-2-fluoro-6-methylphenol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, maintaining the structural integrity of highly functionalized building blocks is critical to the success of downstream as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, maintaining the structural integrity of highly functionalized building blocks is critical to the success of downstream assays and catalytic cross-coupling reactions. This guide provides deep mechanistic troubleshooting and validated protocols for managing the storage stability of 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) .

Mechanistic Causality of Degradation

4-Bromo-2-fluoro-6-methylphenol is an electron-rich aromatic system. The hydroxyl group donates electron density into the ring, making it highly reactive towards molecular oxygen. When exposed to trace air, autoxidation initiates the formation of a phenoxy radical[1].

Because the ortho positions are sterically and electronically blocked by the fluorine atom and the methyl group, radical delocalization and subsequent reactions are forced toward the para position. Although this position is occupied by a bromine atom, the molecule can undergo oxidative debromination, expelling the halogen to form highly conjugated p-benzoquinone derivatives[2]. These quinones absorb visible light, causing the typically white crystalline solid to turn pink, red, or brown[1].

Furthermore, the C–Br bond is photolabile. Exposure to ambient UV/visible light induces homolytic cleavage, generating an aryl radical that leads to cross-linking and the formation of insoluble polymeric resins[3]. To mitigate these degradation pathways, strict storage under an inert atmosphere is required[4].

Degradation Start 4-Bromo-2-fluoro-6-methylphenol O2 Trace Oxygen (O2) Start->O2 UV UV/Visible Light Start->UV Radical Phenoxy Radical O2->Radical Autoxidation ArylRad Aryl Radical (C-Br Cleavage) UV->ArylRad Photolysis Quinone p-Benzoquinone Derivatives (Pink/Red Discoloration) Radical->Quinone Oxidative Debromination Polymer Polymeric Resins (Brown/Insoluble) Radical->Polymer Oligomerization ArylRad->Polymer Radical Coupling

Fig 1: Mechanistic degradation pathways of 4-Bromo-2-fluoro-6-methylphenol via oxidation and light.

Troubleshooting Guide & FAQs

Q: Why did my sample turn pink despite being stored in a vacuum desiccator? A: Desiccators control moisture but are rarely completely anaerobic. Phenol oxidation is driven by O₂ exposure, not H₂O. The pink color is a direct visual indicator of trace quinone formation[1]. A strict inert gas blanket is required to halt autoxidation[4].

Q: Should I use Nitrogen (N₂) or Argon (Ar) for blanketing this solid? A: Argon is strongly recommended. Argon is approximately 38% denser than air, allowing it to settle and form a protective physical blanket over the solid crystals. Nitrogen is slightly lighter than air and easily dissipates when the container is opened, instantly exposing the solid to ambient oxygen.

Q: Can I salvage a degraded (pink) batch for sensitive catalytic cross-coupling assays? A: Yes, but it requires immediate purification. Quinones and polymeric resins can poison transition-metal catalysts (e.g., Palladium) used in downstream Suzuki or Buchwald-Hartwig cross-coupling reactions involving the aryl bromide. Recrystallization is required to restore the >95% purity baseline[4].

Self-Validating Experimental Protocols

Protocol A: Establishing a Validated Argon-Blanketed Storage System

Causality: Simply purging ambient air over the solid is insufficient; a vacuum-backfill cycle actively strips adsorbed O₂ from the crystal lattice surface.

  • Container Selection: Transfer the solid to an amber borosilicate glass Schlenk tube to block UV light.

  • Vacuum Cycle: Connect the flask to a Schlenk line. Apply high vacuum (< 0.1 mbar) for 5 minutes to remove ambient air and surface-adsorbed oxygen.

  • Argon Backfill: Slowly backfill the flask with high-purity Argon (99.999%).

  • Cycle Repeat: Repeat the vacuum-backfill cycle three times to ensure a strictly anaerobic environment.

  • Self-Validation: Place a colorimetric anaerobic indicator pill (e.g., a resazurin-based indicator, which turns from pink to white in the absence of oxygen) inside your secondary storage container (e.g., a sealed purged desiccator or glovebox). If the pill remains white, the macro-environment is successfully validated.

  • Sealing: Seal the flask with a PTFE valve, wrap the joint with Parafilm, and store at 4°C.

StorageWorkflow A Dry Phenol Solid B Amber Schlenk Flask A->B C Vacuum (<0.1 mbar) B->C D Argon Backfill C->D D->C Cycle 3x E Validate (O2 Indicator) D->E F Store at 4°C E->F

Fig 2: Validated Schlenk-line workflow for inert Argon storage of sensitive halogenated phenols.

Protocol B: Purification of Oxidized 4-Bromo-2-fluoro-6-methylphenol

Causality: Quinones are highly soluble in non-polar solvents, whereas the target phenol can be selectively crystallized by manipulating temperature and solubility gradients.

  • Dissolution: Dissolve the discolored solid in a minimal volume of hot toluene under an Argon atmosphere.

  • Hot Filtration: Pass the hot solution through a heated pad of Celite to remove any insoluble cross-linked polymeric resins.

  • Crystallization: Slowly cool the filtrate to room temperature, then transfer to a -20°C freezer for 12 hours. The pure 4-Bromo-2-fluoro-6-methylphenol will precipitate as white crystals, leaving the pink quinone impurities dissolved in the mother liquor.

  • Recovery: Filter the crystals rapidly under an Argon blanket, wash with ice-cold hexane, and dry under high vacuum for 4 hours.

Quantitative Storage Data

The following table summarizes the expected shelf-life and degradation markers based on the storage environment:

Storage ConditionAtmosphereLight ExposureTempExpected Shelf-LifePrimary Degradation Marker
Optimal Argon (Validated)Dark (Amber Glass)4°C> 24 MonthsNone (Remains white solid)
Sub-optimal NitrogenDark (Amber Glass)4°C12 - 18 MonthsFaint pink tint
Poor Air (Desiccator)Ambient Lab Light20°C< 3 MonthsDeep pink/red discoloration
Unacceptable Air (Open)Direct Sunlight20°C< 1 WeekBrown resinous solid

References

  • Vedantu. Phenol Aerial Oxidation Coloured Product.[2] URL:[Link]

  • ResearchGate. Combined decontamination processes for wastes containing PCBs (Photodehalogenation).[3] URL:[Link]

Sources

Troubleshooting

minimizing side reactions in O-methylation of 4-Bromo-2-fluoro-6-methylphenol

Troubleshooting, FAQs, and Optimized Protocols for Sterically Hindered Phenols Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting, FAQs, and Optimized Protocols for Sterically Hindered Phenols

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges with the O-methylation of 4-Bromo-2-fluoro-6-methylphenol . Due to the unique steric and electronic environment of this substrate, standard alkylation protocols often result in poor yields, stalled reactions, or reagent degradation.

Substrate Profiling & Mechanistic Causality

To successfully methylate 4-Bromo-2-fluoro-6-methylphenol, we must first deconstruct the causality behind its resistance to standard functionalization:

  • Steric Hindrance (The 2,6-Disubstitution Effect): The phenolic hydroxyl group is flanked by a highly electronegative 2-fluoro group and a bulky 6-methyl group. This 2,6-disubstitution creates a severe physical barrier, narrowing the trajectory angle required for the incoming methylating agent to undergo an

    
     transition state[1].
    
  • Electronic Deactivation: The 4-bromo substituent exerts a strong electron-withdrawing inductive effect across the aromatic ring[2]. While this increases the acidity of the phenol (facilitating easy deprotonation), it significantly reduces the nucleophilicity of the resulting phenoxide anion.

  • The Competing Hydrolysis Pathway: Because the nucleophilic attack of the hindered phenoxide on the alkylating agent is kinetically slow, side reactions—specifically the hydrolysis of Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) by adventitious water—become highly competitive[3]. This leads to rapid reagent depletion before the substrate can fully convert.

G Substrate 4-Bromo-2-fluoro- 6-methylphenol Phenoxide Sterically Hindered Phenoxide Anion Substrate->Phenoxide Deprotonation Base Base (Cs2CO3) Anhydrous DMF Base->Phenoxide Product Desired Product: O-Methylated Ether Phenoxide->Product SN2 (Slow) MeI Methyl Iodide (MeI) MeI->Product Side1 Reagent Depletion (MeOH + HI) MeI->Side1 Hydrolysis (Fast) Water Trace H2O (Contaminant) Water->Side1

Mechanistic pathway and competing hydrolysis in hindered phenol O-methylation.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 50-60% conversion despite using an excess of Methyl Iodide (MeI) and


. How do I drive it to completion? 
A1:  The stalling is caused by the rapid hydrolysis of MeI competing with the slow O-methylation of your hindered phenoxide. Potassium carbonate (

) often requires elevated temperatures to drive hindered reactions, which exponentially accelerates MeI hydrolysis. Solution: Switch to Cesium Carbonate (

)
in anhydrous DMF. The larger ionic radius of the cesium cation (167 pm vs. 138 pm for potassium) results in weaker ion-pairing. This leaves the phenoxide anion "naked" and highly reactive, lowering the activation energy for the

attack.

Q2: Can I use Dimethyl Carbonate (DMC) as a "greener" alternative to MeI or Dimethyl Sulfate (DMS)? A2: While DMC is an excellent green methylating agent, it generally requires high temperatures (120–160 °C) and pressure (autoclave) to react with sterically hindered phenols[4]. For 4-Bromo-2-fluoro-6-methylphenol, prolonged heating at >120 °C risks thermal degradation or unwanted radical reactions involving the 4-bromo substituent. For bench-scale synthesis of this specific substrate, MeI or DMS under mild conditions is strongly preferred.

Q3: I am observing a byproduct with a lower molecular weight. What is occurring? A3: If you are using strong bases (like NaH) or highly elevated temperatures, you may be observing trace defluorination or debromination. While the electron-rich phenoxide generally protects the ring from Nucleophilic Aromatic Substitution (


), harsh conditions can force halogen exchange or cleavage. Ensure strictly anhydrous conditions and use mild bases (

) at

40 °C to prevent this.

Q4: Is C-alkylation a risk with this substrate? A4: No. The ambident reactivity of phenoxides typically allows for ortho or para C-alkylation. However, in 4-Bromo-2-fluoro-6-methylphenol, the ortho positions (2,6) and the para position (4) are fully blocked by F,


, and Br, respectively. Meta-alkylation is electronically forbidden, making O-alkylation the exclusive pathway.

Reagent Selection & Quantitative Data

The table below summarizes the expected outcomes when applying different reagent combinations to 2,6-disubstituted hindered phenols.

BaseSolventAlkylating AgentTemp (°C)Expected ConversionCausality / Notes

AcetoneMeI60 (Reflux)< 50%Slow reaction; MeI lost to high volatility and hydrolysis.

DMFDMS6070 - 80%DMS is less volatile but highly toxic; requires rigorous aqueous workup to destroy excess[3].

Anhydrous DMF MeI 25 - 40 > 95% Optimal. Cesium effect maximizes phenoxide nucleophilicity; mild temp preserves Br/F groups.

/ TBAB
Water / DMCDMC120 - 160VariableGreen chemistry approach[4]; requires autoclave; high risk of thermal degradation for brominated rings.

Self-Validating Experimental Protocol: Optimized O-Methylation

This protocol utilizes the "Cesium Effect" to overcome steric hindrance while maintaining mild conditions to protect the halogenated ring. Every step includes a self-validating physical or chemical check.

Materials Required:

  • 4-Bromo-2-fluoro-6-methylphenol (1.0 eq)

  • Cesium Carbonate (

    
    , 1.5 eq) - Must be finely powdered and oven-dried.
    
  • Methyl Iodide (MeI, 2.0 eq) - Passed through basic alumina prior to use to remove HI.

  • Anhydrous DMF (0.2 M relative to phenol)

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

    • Causality: Excludes atmospheric moisture to completely shut down the competing MeI hydrolysis pathway.

  • Deprotonation: Add 4-Bromo-2-fluoro-6-methylphenol and anhydrous DMF to the flask. Add the finely powdered

    
    . Stir vigorously at room temperature for 30 minutes.
    
    • Validation: The solution will undergo a distinct color shift (typically to a deeper yellow/orange), confirming the quantitative formation of the phenoxide anion.

  • Alkylation: Cool the flask to 0 °C using an ice bath. Add MeI dropwise over 10 minutes using a gas-tight syringe.

    • Causality: Controlling the initial exotherm prevents the volatilization of MeI (b.p. 42 °C), ensuring the local concentration of the electrophile remains high.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 to 6 hours.

    • Validation: Monitor via TLC (Hexanes:EtOAc 9:1). The product (4-Bromo-2-fluoro-1-methoxy-6-methylbenzene) will elute with a significantly higher

      
       value than the highly polar starting phenol.
      
  • Quench & Workup: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL).

    • Causality: LiCl specifically complexes with DMF, pulling it into the aqueous phase and preventing solvent contamination in your final product.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via a short silica plug if trace baseline impurities remain.
    

Workflow Step1 1. Preparation Dry DMF & Cs2CO3 Step2 2. Deprotonation Stir 30 min at RT Step1->Step2 Step3 3. Methylation MeI dropwise (0°C) Step2->Step3 Step4 4. Quench Ice water & EtOAc Step3->Step4 Step5 5. Isolation Silica Plug Step4->Step5

Step-by-step experimental workflow for optimized O-methylation.

References

  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate.
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. PMC (NIH).
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbon

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of 4-Bromo-2-fluoro-6-methylphenol Derivatives

Welcome to the technical support center for handling 4-Bromo-2-fluoro-6-methylphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 4-Bromo-2-fluoro-6-methylphenol and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but challenging class of compounds. My goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to help you anticipate, troubleshoot, and solve issues related to moisture sensitivity in your experiments.

Understanding the Challenge: Why Are These Phenols Moisture-Sensitive?

4-Bromo-2-fluoro-6-methylphenol and its derivatives are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. However, their utility is intrinsically linked to their reactivity, which is also the source of their primary handling challenge: moisture sensitivity.

The core of the issue lies with the phenolic hydroxyl (-OH) group. Phenols are weakly acidic, significantly more so than alcohols, because the resulting phenoxide ion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[1][2][3] The electron-withdrawing effects of the bromine and fluorine substituents on the ring further increase this acidity compared to phenol itself.[2][4]

Moisture (H₂O) can interfere in several detrimental ways:

  • Proton Source/Sink: Water can act as both a weak acid and a weak base. In the presence of bases used in many reactions (e.g., deprotonation to form a phenoxide for etherification or esterification), water can compete with the phenol, consuming the base and reducing the yield of the desired reactive intermediate.

  • Reagent Deactivation: Many reagents used in conjunction with these phenols, such as organometallics (e.g., Grignard or organolithium reagents), hydrides, and certain coupling catalysts, react violently or are rapidly deactivated by water.[5]

  • Promotion of Side Reactions: Trace moisture can facilitate hydrolysis of intermediates or products, leading to complex reaction mixtures and purification challenges.

  • Physical State Alteration: Many highly pure, crystalline organic solids are hygroscopic. They can absorb moisture from the atmosphere, causing them to become sticky, oily, or clumpy, which complicates accurate weighing and handling.[6][7]

This guide will provide a structured approach to mitigate these issues, ensuring the integrity of your starting materials and the success of your synthetic outcomes.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you might encounter during your experiments.

Q1: My reaction is sluggish or fails to go to completion. I suspect moisture contamination. How can I be sure?

A1: This is a classic symptom of moisture interference. Your first step is to systematically rule out sources of water.

  • Causality: A common reason for sluggishness is the quenching of your base or catalyst. For example, if you are performing a Williamson ether synthesis, which requires the formation of a phenoxide with a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), any water present will react with the base first. This reduces the amount of base available to deprotonate your phenol, thereby slowing down or stopping the reaction.

  • Troubleshooting Steps:

    • Solvent Check: The primary culprit is often the solvent. Did you use a freshly opened bottle of anhydrous solvent, or did you dry it yourself? Use a Karl Fischer titrator to determine the water content of your solvent. For most moisture-sensitive reactions, a water content of <50 ppm is required, and for highly sensitive applications (like those involving organometallics), <10 ppm is ideal.[8]

    • Reagent Integrity: How were your reagents stored? Was the cap on the base (e.g., K₂CO₃, which is hygroscopic) tightly sealed? Was the 4-bromo-2-fluoro-6-methylphenol derivative stored in a desiccator?

    • Atmospheric Contamination: Did you successfully establish and maintain an inert atmosphere throughout the reaction? Even small leaks in your apparatus can introduce significant amounts of moisture over time.

    • Analytical Confirmation: If the reaction has failed, you can sometimes identify water-related byproducts. For instance, if you were using a water-sensitive reagent like a Grignard reagent, you would expect to see the corresponding protonated (quenched) byproduct in your GC-MS or ¹H NMR analysis.

Q2: I'm observing an unexpected, more polar spot on my TLC plate. Could this be a degradation product caused by moisture?

A2: It's highly likely. Unwanted polar spots often indicate the formation of more hydrophilic byproducts, which can result from reactions with water.

  • Causality: While the phenol itself is stable to water, intermediates in your reaction may not be. For example, if you are performing a reaction that generates a highly reactive intermediate, water can act as a nucleophile, leading to hydrolysis. In the context of a cross-coupling reaction, trace water can interfere with the catalytic cycle, potentially leading to catalyst deactivation or the formation of undesired homo-coupled or reduced products.

  • Troubleshooting Steps:

    • Isolate and Characterize: If possible, try to isolate the byproduct by column chromatography and characterize it using mass spectrometry and NMR. This will give you a definitive answer about its structure.

    • Run a Control Reaction: Set up a small-scale reaction where you intentionally add a small amount of water (e.g., 1 equivalent). If the intensity of your mystery spot increases, you have confirmed that it is a moisture-related byproduct.

    • Review Your Workup: Sometimes moisture is introduced during the aqueous workup. Ensure your layers are separated cleanly and that the organic layer is thoroughly dried with an appropriate drying agent before solvent removal.[9]

Q3: My 4-Bromo-2-fluoro-6-methylphenol, which was a free-flowing powder, has become clumpy and difficult to handle. What happened?

A3: This is a clear indication of moisture absorption from the atmosphere (hygroscopicity).

  • Causality: The polar hydroxyl group on the phenol can form hydrogen bonds with water molecules in the air, pulling them into the solid's crystal lattice. This disrupts the crystalline structure and leads to the observed clumping or "oiling out."

  • Mitigation and Recovery:

    • Immediate Action: Transfer the material to a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₄O₁₀) or anhydrous calcium sulfate (Drierite). This may remove the absorbed water over time. For more robust drying, you can dissolve the compound in an appropriate solvent (like toluene), dry the solution over magnesium sulfate, filter, and remove the solvent under reduced pressure. Azeotropic distillation with toluene can also be effective for removing water.[10]

    • Prevention: Always store these compounds in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[11] For long-term storage, place this container inside a desiccator in a cool, dark place. When weighing out the material, do so quickly and in an environment with low humidity if possible.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-Bromo-2-fluoro-6-methylphenol derivatives?

A1: The ideal storage is in a tightly sealed container (e.g., an amber glass bottle with a poly-lined cap) with the headspace flushed with an inert gas (argon or nitrogen). This container should then be placed in a desiccator in a cool, dark, and well-ventilated area away from reactive chemicals like strong oxidizers.[12][13]

Q2: Which drying agent is best for removing residual water from my organic solution containing the phenol derivative?

A2: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are excellent choices.

  • Magnesium Sulfate (MgSO₄): A fine powder that works quickly and has a high capacity for water. It is slightly acidic but generally compatible with phenols.[9]

  • Sodium Sulfate (Na₂SO₄): A neutral, high-capacity drying agent. It works more slowly than MgSO₄ and is less efficient at removing very low levels of water.

  • Agents to Avoid: Do not use calcium chloride (CaCl₂), as it can form adducts with phenols.[14] Similarly, avoid potassium carbonate (K₂CO₃) if your reaction conditions are meant to be neutral or acidic, as it is a base and can deprotonate your phenol.

Drying AgentCapacitySpeedAcidityCompatibility with Phenols
Magnesium Sulfate (MgSO₄) HighFastWeakly AcidicExcellent
Sodium Sulfate (Na₂SO₄) HighSlowNeutralExcellent
Molecular Sieves (3Å or 4Å) ModerateModerateNeutralExcellent (Good for pre-drying solvents)
Calcium Chloride (CaCl₂) HighFastLewis AcidPoor (Forms adducts)[14]
Potassium Carbonate (K₂CO₃) ModerateModerateBasicUse with Caution (Can deprotonate phenol)

Q3: How can I detect and quantify degradation in my sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful method for assessing the purity of your sample and detecting the formation of byproducts over time.[15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to help identify impurities or degradation products.

  • Direct Mass Spectrometry: For real-time monitoring of degradation, on-line direct mass spectrometry can be a valuable tool.[16]

Q4: What are the key safety precautions when handling these compounds?

A4: Halogenated phenols are toxic and corrosive. Always handle them with appropriate Personal Protective Equipment (PPE).

  • Engineering Controls: Use a certified chemical fume hood.[12][17]

  • PPE: Wear a lab coat, splash-proof goggles, and appropriate chemical-resistant gloves (nitrile gloves are a good starting point, but check a glove compatibility chart for extended use).[12][18]

  • Exposure: Phenol and its derivatives can be rapidly absorbed through the skin and can cause severe chemical burns that may be initially painless due to anesthetic properties.[12][17][18] In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[17][18]

Key Experimental Protocols & Visualizations

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Nitrogen Balloon Technique)

This protocol describes a common and effective method for running moisture-sensitive reactions without a glovebox.

Materials:

  • Round-bottom flask with a stir bar (oven-dried at >120°C for several hours and cooled in a desiccator)

  • Rubber septum

  • Nitrogen or Argon gas source

  • Balloon

  • Needles (one for gas inlet, one for outlet)

  • Syringes for liquid transfer (oven-dried and cooled in a desiccator)

Procedure:

  • Glassware Preparation: Immediately after removing the flask from the oven, place a rubber septum over the joint while it's still hot (wear thick gloves). Clamp the flask to a ring stand.

  • Atmosphere Purge: Insert a needle attached to a nitrogen-filled balloon into the septum. Insert a second "outlet" needle to allow the air inside to be displaced.

  • Flushing: Allow the nitrogen to flush through the flask for 5-10 minutes to displace all the air and atmospheric moisture.[19][20][21]

  • Establish Positive Pressure: Remove the outlet needle. The balloon will keep a slight positive pressure of nitrogen in the flask, preventing air from re-entering. Allow the flask to cool completely to room temperature.

  • Reagent Addition: Add your solid 4-bromo-2-fluoro-6-methylphenol derivative to the flask quickly against a counter-flow of nitrogen, or if possible, add it before flushing.

  • Solvent/Liquid Reagent Addition: Use an oven-dried syringe to draw up your anhydrous solvent or liquid reagent. To do this, first flush the syringe with nitrogen, then draw up the liquid. Before transferring to the reaction flask, pull a small "buffer" of nitrogen into the syringe.[19][20] Insert the syringe needle through the septum into the flask, push out the nitrogen buffer, and then slowly add the liquid reagent.

Visualization 1: Inert Atmosphere Reaction Workflow

Inert_Atmosphere_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Execution A Oven-Dry Glassware (Flask, Stir Bar, Syringes) B Cool in Desiccator A->B C Assemble Hot Glassware with Septum B->C Start Setup D Flush with N2/Ar Gas (Inlet & Outlet Needles) C->D E Establish Positive Pressure (N2 Balloon) D->E F Add Solid Reagents E->F G Add Anhydrous Solvents & Liquid Reagents via Syringe F->G H Run Reaction Under N2 Blanket G->H Begin Reaction I Monitor Progress (TLC, LCMS) H->I

Caption: Workflow for setting up a moisture-sensitive reaction.

Visualization 2: The Role of Moisture in Base-Mediated Deprotonation

Moisture_Interference Phenol Ar-OH (Phenol Derivative) Phenoxide Ar-O⁻ (Reactive Phenoxide) Phenol->Phenoxide + Base Base Base (e.g., NaH) QuenchedBase Quenched Base (e.g., NaOH + H₂) Water H₂O (Moisture) Water->QuenchedBase + Base Desired Desired Path Desired->Phenol Undesired Undesired Path Undesired->Water NextStep Reaction Proceeds (e.g., Etherification) Phenoxide->NextStep NoReaction Reaction Stalls QuenchedBase->NoReaction

Caption: Competing reaction pathways in the presence of moisture.

References

  • Save My Exams. (2024, December 23). Reactions of Phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Retrieved from [Link]

  • Yin, H., et al. (n.d.). Determination of phenol degradation in chloride ion rich water by ferrate using a chromatographic method in combination with on-line direct mass spectrometry analysis. Retrieved from [Link]

  • Clark, J. (2017, April). The Acidity of Phenol. Chemguide. Retrieved from [Link]

  • BrainKart. (2018, February 19). Reactions of phenols. Retrieved from [Link]

  • Fiveable. (2025, August 15). Inert atmosphere Definition. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 2). Inert Atmosphere [Video]. YouTube. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 5). 7.3: Inert Atmospheric Methods. Retrieved from [Link]

  • The University of Auckland. (n.d.). The reactions of the phenols. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Using drying agents. Retrieved from [Link]

  • ResearchGate. (2015, June 8). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? Retrieved from [Link]

  • ResearchGate. (2025, December 18). Analytical methods in photoelectrochemical treatment of phenol. Retrieved from [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, May 30). 13.5: Acidity of Alcohols and Phenols. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Phenol. Retrieved from [Link]

  • EMD Millipore. (n.d.). Dry and safe - Drying agents from EMD Millipore. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, August 15). 3.2: Drying Agents. Retrieved from [Link]

  • UNC Charlotte. (n.d.). Phenol SOP. Retrieved from [Link]

  • Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.
  • Google Patents. (n.d.). US2286056A - Dehydration of phenols.
  • ResearchGate. (n.d.). Stability studies of 1.0 M BTHF at 22 °C. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Phenol. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2013, May 1). Synthesis, characterization, crystal structure and theoretical studies on 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Retrieved from [Link]

  • INEOS Group. (n.d.). SAFETY DATA SHEET Phenol Solution. Retrieved from [Link]

  • Chemius. (n.d.). Phenol 90% Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol. Retrieved from [Link]

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Retrieved from [Link]

  • PubMed. (2014, January 15). Stability of chlorophenols and their acetylated derivatives in water: sample storage procedures. Retrieved from [Link]

  • MDPI. (2021, July 15). Encapsulation of Phenolic Compounds from a Grape Cane Pilot-Plant Extract in Hydroxypropyl Beta-Cyclodextrin and Maltodextrin by Spray Drying. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromo-2-fluoro-6-methylbenzoate. Retrieved from [Link]

  • ResearchGate. (2022, September 20). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Advanced Bromination Workflows for 4-Bromo-2-fluoro-6-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with robust, self-validating workflows for sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with robust, self-validating workflows for synthesizing 4-Bromo-2-fluoro-6-methylphenol .

Relying on traditional molecular bromine (


) introduces unnecessary toxicity, corrosiveness, and poor regiocontrol. This guide transitions your workflows to advanced alternative brominating agents, focusing on mechanistic causality, precise regioselectivity, and actionable troubleshooting.
Mechanistic Causality & Regioselectivity

To successfully synthesize 4-Bromo-2-fluoro-6-methylphenol from 2-fluoro-6-methylphenol, we must rely on the thermodynamic and kinetic controls of Electrophilic Aromatic Substitution (SEAr).

The Causality of Regiocontrol: The starting material has three substituents competing to direct the incoming electrophile:

  • Hydroxyl (-OH) at C1: Strongly activating and ortho/para-directing.

  • Fluoro (-F) at C2: Deactivating via induction, but ortho/para-directing via resonance.

  • Methyl (-CH3) at C6: Weakly activating and ortho/para-directing.

Because the -OH group is the most powerful activating group on the ring, it dictates the regiochemistry. With the ortho positions (C2 and C6) sterically blocked by the fluorine and methyl groups, the electrophilic attack is exclusively funneled to the para-position (C4) .

G SM 2-Fluoro-6-methylphenol (Positions 2 & 6 Blocked) Sigma Wheland Intermediate (Para-Sigma Complex) SM->Sigma Agent Brominating Agent (e.g., DBDMH) Electrophile Electrophilic Bromine (Br⁺ equivalent) Agent->Electrophile Electrophile->Sigma Product 4-Bromo-2-fluoro-6-methylphenol (Target Molecule) Sigma->Product -H⁺

Mechanistic pathway of para-selective electrophilic aromatic bromination.

Alternative Brominating Agents: Quantitative Comparison

Selecting the right agent dictates the purity profile of your final API intermediate. As highlighted by [1], 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) and oxidative systems often outperform N-Bromosuccinimide (NBS) in atom economy and byproduct management.

Brominating AgentRequired EquivalentsAtom EconomyPrimary ByproductRecommended Solvent System
NBS (N-Bromosuccinimide)1.02 - 1.05Moderate (1 Br active)SuccinimideDMF, MeCN, or

DBDMH (1,3-Dibromo-5,5-dimethylhydantoin)0.51 - 0.53High (2 Br active)5,5-Dimethylhydantoin

, MeCN
Oxidative (

)
1.0 (

) / 1.1 (

)
Very High

MeOH, Aqueous/Organic mix
Validated Experimental Methodologies

Every protocol below is engineered as a self-validating system , ensuring that you can verify the integrity of the reaction at critical junctures before proceeding.

Protocol A: DBDMH-Mediated Electrophilic Bromination

Causality: DBDMH provides two equivalents of electrophilic bromine per molecule, halving the required reagent mass compared to NBS, supported by [2]. Running this in a polar aprotic solvent at low temperatures suppresses the radical benzylic bromination of the C6-methyl group [4].

  • Preparation: Dissolve 10.0 mmol (1.26 g) of 2-fluoro-6-methylphenol in 20 mL of anhydrous Acetonitrile.

    • Self-Validation: The solution must be completely clear; turbidity indicates moisture, which prematurely hydrolyzes the brominating agent.

  • Thermal Control: Chill the reactor to 0–5 °C using an ice-water bath.

    • Causality: Low thermal energy prevents the homolytic cleavage of the N-Br bond, shutting down radical pathways.

  • Addition: Add 5.1 mmol (1.46 g) of DBDMH in five equal portions over 30 minutes.

    • Self-Validation: The solution will turn pale yellow. An immediate deep red color indicates localized overheating and

      
       formation; slow the addition rate immediately if observed.
      
  • In-Process Control (IPC): After 2 hours, pull a 50 µL aliquot, quench with

    
    , and analyze via HPLC-UV (254 nm).
    
    • Self-Validation: The reaction is complete when the starting material peak area is < 1%. If > 1%, add 0.02 eq DBDMH and stir for 30 minutes.

  • Quench & Workup: Add 10 mL of 10% aqueous sodium thiosulfate (

    
    ) to destroy residual active bromine. Extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with saturated aqueous 
    
    
    
    (2 x 20 mL).
    • Causality: The basic wash converts the 5,5-dimethylhydantoin byproduct into its highly water-soluble sodium salt, completely partitioning it away from the lipophilic product.

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: Oxidative Bromination (

)

Causality: This green-chemistry approach generates the active brominating species (


) in situ at a slow, controlled rate using [3]. This keeps the steady-state concentration of the electrophile extremely low, preventing over-bromination.
  • Preparation: Dissolve 10.0 mmol (1.26 g) of 2-fluoro-6-methylphenol and 10.5 mmol (1.08 g) of Sodium Bromide (

    
    ) in 25 mL of Methanol.
    
  • Catalysis: Add 1.0 mmol (0.19 g) of p-Toluenesulfonic acid (p-TsOH).

    • Causality: Acid is required to activate the hydrogen peroxide and facilitate the oxidation of bromide ions.

  • Oxidation: Begin dropwise addition of 11.0 mmol of 30% aqueous

    
     over 45 minutes, maintaining the internal temperature at 10 °C.
    
    • Self-Validation: Monitor the temperature strictly. An exotherm > 15 °C indicates runaway oxidation; pause the addition until the system cools.

  • IPC: Check conversion via TLC (Hexanes:EtOAc 8:2) after 3 hours. A single new product spot (Rf ~0.4) should be visible.

  • Workup: Dilute the mixture with 30 mL of cold water to precipitate the product. Filter the solid and wash with cold water.

    • Causality: The target phenol is highly lipophilic and insoluble in water, while all reagents and byproducts (

      
      , 
      
      
      
      , p-TsOH) are water-soluble, ensuring a self-purifying isolation step.
Troubleshooting & FAQs

Q1: My GC-MS shows a significant byproduct with a mass indicating bromination (+79 Da), but the NMR shows the aromatic ring is intact. What happened? A1: You are observing benzylic bromination occurring at the C6-methyl group, forming 2-fluoro-6-(bromomethyl)phenol. This is driven by a radical mechanism rather than an electrophilic one.

  • Actionable Fix: Exclude all ambient UV light by wrapping the reaction flask in aluminum foil. Ensure the reaction temperature never exceeds 5 °C during the addition phase. Do not use aged ethereal solvents that might contain peroxide radical initiators.

Q2: Why am I seeing a mixture of products with mass +79 Da and +158 Da? A2: You are observing over-bromination (di-bromo species). Although positions 2 and 6 are blocked, an extreme excess of brominating agents or high temperatures can force bromination at the less favored meta-positions (C3 or C5), or cause oxidative dearomatization.

  • Actionable Fix: Check your IPC data. Ensure you are using exactly 0.51 equivalents of DBDMH or 1.02 equivalents of NBS. Calibrate your addition funnel to ensure a slow, controlled feed.

Q3: The reaction stalls at 85% conversion when using NBS. Should I just add more reagent? A3: No. Adding more NBS risks over-bromination of the already formed product. Stalling usually indicates that the electrophilic active species is not forming efficiently, often due to solvent effects or a lack of polarization.

  • Actionable Fix: Add a catalytic amount (5-10 mol%) of a mild Lewis acid, such as

    
     or 
    
    
    
    , to activate the NBS and push the reaction to completion without increasing the halogen equivalents.

G Issue Reaction Anomaly Detected (via In-Process Control) LowConv Incomplete Conversion (Starting Material > 2%) Issue->LowConv SideProd Impurity Peaks Detected (via HPLC/GC-MS) Issue->SideProd Fix1 Add Lewis Acid (e.g., p-TsOH) or 0.02 eq Agent LowConv->Fix1 Type1 Benzylic Bromination (Radical Mechanism) SideProd->Type1 Type2 Over-bromination (Di-bromo species) SideProd->Type2 Fix3 Exclude Light & Heat Maintain Temp < 5 °C Type1->Fix3 Fix4 Reduce Agent Equivalents Decrease Addition Rate Type2->Fix4

Decision tree for diagnosing and resolving common bromination anomalies.

References
  • Manac Inc. "Recommending DBDMH over the requested brominating agent". Chemia / Manac Inc. Case Studies. Available at:[Link]

  • MDPI Molecules. "Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol". Molecules 2016, 21(1), 84. Available at:[Link]

  • Organic Chemistry Portal. "1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH". Organic Chemistry Portal: Oxidizing Agents. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Spectrum Analysis of 4-Bromo-2-fluoro-6-methylphenol in CDCl₃

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-fluoro-6-methylphenol in deuterated chloroform (CD...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-2-fluoro-6-methylphenol in deuterated chloroform (CDCl₃). We will delve into the theoretical principles governing the spectrum, present a detailed experimental protocol, interpret the spectral data, and compare the utility of ¹H NMR with other common analytical techniques for the structural elucidation of this and similar molecules.

Introduction

4-Bromo-2-fluoro-6-methylphenol is a substituted aromatic compound with a unique arrangement of functional groups that leads to a distinctive ¹H NMR spectrum. A thorough understanding of its spectral features is crucial for its identification, purity assessment, and as a reference for the characterization of related compounds in various research and development settings, including drug discovery and materials science. The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a hydroxyl group on the phenol ring creates a specific electronic environment for each proton, resulting in a well-resolved and informative spectrum.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The acquisition of a clean and high-resolution ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines the best practices for sample preparation and instrument setup.

Materials:

  • 4-Bromo-2-fluoro-6-methylphenol (5-10 mg)

  • Deuterated chloroform (CDCl₃, ~0.7 mL)[1]

  • High-quality 5 mm NMR tube[1]

  • Pasteur pipette and glass wool

  • Vial and spatula

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 4-Bromo-2-fluoro-6-methylphenol into a clean, dry vial.[1][2] The use of a minimal amount of sample is often sufficient for ¹H NMR.[1]

    • Add approximately 0.7 mL of CDCl₃ to the vial to dissolve the sample.[1] CDCl₃ is a common and effective solvent for many organic compounds.[1][2]

    • Ensure the sample is fully dissolved. The presence of solid particles can distort the magnetic field, leading to broad and poorly resolved peaks.

    • Filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into the NMR tube to a height of about 5 cm.[1] This removes any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium signal of the CDCl₃. The deuterated solvent serves to stabilize the magnetic field.[3]

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp spectral lines.

    • Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

    • Acquire the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction to ensure accurate integration.

    • Calibrate the chemical shift scale using the residual proton signal of CDCl₃ at 7.26 ppm as a secondary reference. Tetramethylsilane (TMS) is often used as an internal standard with a chemical shift of 0.00 ppm.[4]

Diagram of the Experimental Workflow:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 (~0.7 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase calibrate Calibrate Spectrum phase->calibrate

Caption: Spin-spin coupling in 4-Bromo-2-fluoro-6-methylphenol.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
¹³C NMR Provides information about the carbon skeleton of the molecule. [5]Each unique carbon atom gives a distinct signal, simplifying complex spectra.Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. [6]
2D NMR (COSY, HSQC) COSY reveals proton-proton coupling networks. [7][8]HSQC correlates protons to their directly attached carbons. [7]Provides unambiguous assignment of coupled protons and their corresponding carbons, crucial for complex molecules. [9][10]Requires longer experiment times and more sophisticated data processing.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition and fragmentation pattern. [11]High sensitivity and can confirm the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a ~1:1 ratio). [12]Does not provide detailed information about the connectivity of atoms.
Gas Chromatography (GC) Separates components of a mixture for individual analysis. [13][14]Excellent for assessing purity and quantifying components. Can be coupled with MS for powerful analysis (GC-MS). [15][16]The compound must be volatile and thermally stable.

Synergistic Approach:

For an unequivocal structural confirmation of 4-Bromo-2-fluoro-6-methylphenol, a combination of these techniques is ideal. Mass spectrometry would confirm the molecular weight and the presence of bromine. ¹³C NMR would identify the number of unique carbon environments. 2D NMR experiments like HSQC would definitively link the proton signals to their corresponding carbon signals, and COSY would confirm the coupling between the aromatic protons.

Conclusion

The ¹H NMR spectrum of 4-Bromo-2-fluoro-6-methylphenol in CDCl₃ provides a wealth of structural information. A careful analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of each proton in the molecule. By following a robust experimental protocol, researchers can obtain high-quality spectra that are essential for routine characterization and for more in-depth structural studies. When combined with other analytical techniques such as ¹³C NMR, 2D NMR, and mass spectrometry, a complete and confident structural elucidation can be achieved, which is a cornerstone of modern chemical and pharmaceutical research.

References

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (2022). A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. New Journal of Chemistry. Supporting Information. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Downfield Chemical Shifts for Substituted Phenolates Bound to... [Image]. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. [Image]. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2009). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Magnetic Resonance in Chemistry, 47(5), 396–407. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • Aktaş, A. H. (2005). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry, 17(3), 1411-1414. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • University of Victoria. (n.d.). Phenol-selective mass spectrometric analysis of jet fuel. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-methylphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • JEOL. (2026, February 18). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. Retrieved from [Link]

  • Canvas. (2023, December 3). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Preprints.org. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

  • Pendergrass, S. M. (1994). An alternative method for the analysis of phenol and o-, m-, and p-cresol by capillary GC/FID. American Industrial Hygiene Association Journal, 55(11), 1051–1054. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NIST. (n.d.). 4-Bromo-2-methylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000, November). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-bromo-4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

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Comparative

A Comparative Guide to the 19F NMR Chemical Shift of 4-Bromo-2-fluoro-6-methylphenol

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel fluorinated molecules is paramount. Fluorine Nuclear Magnetic Resonance (19F NMR) spectroscopy stands out...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel fluorinated molecules is paramount. Fluorine Nuclear Magnetic Resonance (19F NMR) spectroscopy stands out as a uniquely powerful analytical technique, owing to the 100% natural abundance of the 19F nucleus, its high sensitivity, and a broad chemical shift range that is exquisitely sensitive to the local electronic environment.[1][2] This guide provides an in-depth analysis of the 19F NMR chemical shift of 4-Bromo-2-fluoro-6-methylphenol, a complex substituted phenol of interest in various chemical research domains. In the absence of a directly reported experimental value, this guide will establish a framework for its prediction and understanding through a comparative analysis of structurally related compounds and a discussion of the underlying physicochemical principles.

The Decisive Fingerprint: Comparative 19F NMR Data

The 19F NMR chemical shift is a sensitive probe of the electronic environment around the fluorine atom. To predict the chemical shift of 4-Bromo-2-fluoro-6-methylphenol, it is instructive to examine the experimentally determined chemical shifts of simpler, related fluorophenols and fluorobenzenes. These values, referenced to a common standard such as CFCl3, provide a baseline and illustrate the impact of individual substituents.

Compound19F Chemical Shift (δ, ppm)Key Structural Features
Fluorobenzene-113.5Unsubstituted aromatic fluorine
2-Fluorophenol-138.1ortho-OH group
4-Fluorophenol-119.5para-OH group
4-Bromofluorobenzene-110.1para-Br group
2,4-DifluorophenolF2: -136.2, F4: -118.9ortho-OH, ortho-F, para-F
2,6-Difluorophenol-137.5Two ortho-F groups, one OH

Note: Chemical shifts are typically referenced to CFCl3 (δ = 0 ppm). Negative values indicate an upfield shift relative to the reference.

The Science Behind the Shift: Factors Influencing 19F Chemical Shifts

The chemical shift of a 19F nucleus is primarily governed by the local electron density. Higher electron density leads to increased shielding and an upfield shift (more negative ppm values), while lower electron density results in deshielding and a downfield shift (less negative or positive ppm values).[3] In aromatic systems like 4-Bromo-2-fluoro-6-methylphenol, the interplay of inductive and resonance effects of the various substituents dictates the final observed chemical shift.

Substituent Effects on the Fluorine Nucleus:

  • Hydroxyl (-OH) Group: The hydroxyl group is a strong activating group. It exerts a -I (inductive withdrawal) effect due to the electronegativity of oxygen, but a much stronger +M (mesomeric or resonance donation) effect by donating a lone pair of electrons into the aromatic ring. In 2-fluorophenol, the +M effect significantly increases electron density at the ortho and para positions, leading to a substantial upfield shift compared to fluorobenzene.

  • Bromo (-Br) Group: Halogens are deactivating groups. They exhibit a -I effect and a weaker +M effect. In 4-bromofluorobenzene, the inductive withdrawal of electron density by the bromine atom slightly deshields the fluorine nucleus, resulting in a downfield shift relative to fluorobenzene.

  • Methyl (-CH3) Group: The methyl group is a weakly activating group. It is an electron-donating group through a +I (inductive) effect and hyperconjugation. This leads to a slight increase in electron density on the aromatic ring, generally causing a small upfield shift.

Predicting the Chemical Shift of 4-Bromo-2-fluoro-6-methylphenol

Based on the electronic effects of the substituents, we can predict the approximate 19F NMR chemical shift of 4-Bromo-2-fluoro-6-methylphenol.

  • Starting Point: 2-Fluorophenol (-138.1 ppm) The dominant influence on the fluorine atom in the target molecule is the ortho-hydroxyl group, which causes a significant upfield shift.

  • Effect of the para-Bromo Group: The bromine atom at the 4-position will exert a -I effect, withdrawing electron density from the ring and causing a downfield shift. Based on the data for 4-bromofluorobenzene, this effect is relatively small but not insignificant.

  • Effect of the ortho-Methyl Group: The methyl group at the 6-position will have two potential effects:

    • Electronic Effect: As an electron-donating group, it will slightly increase the electron density on the ring, leading to a minor upfield shift.

    • Steric Effect: The presence of a second ortho substituent can cause steric hindrance, potentially forcing the hydroxyl group to adopt a specific conformation. This can influence the extent of its resonance donation and hydrogen bonding, which in turn affects the 19F chemical shift.

Predicted Chemical Shift: Starting from 2-fluorophenol at -138.1 ppm, the deshielding effect of the para-bromo group would shift the resonance downfield, while the shielding effect of the ortho-methyl group would cause a slight upfield shift. The net effect is likely a chemical shift that is slightly downfield of 2-fluorophenol. A reasonable estimate would place the 19F NMR chemical shift of 4-Bromo-2-fluoro-6-methylphenol in the range of -130 to -135 ppm .

It is important to note that computational methods, such as Density Functional Theory (DFT), can provide more precise predictions of 19F NMR chemical shifts and are a valuable tool in the absence of experimental data.[4]

Visualizing Electronic Influences

The following diagram illustrates the key electronic effects of the substituents on the 19F chemical shift of 4-Bromo-2-fluoro-6-methylphenol.

4-Bromo-2-fluoro-6-methylphenol 4-Bromo-2-fluoro-6-methylphenol 19F Chemical Shift 19F Chemical Shift 4-Bromo-2-fluoro-6-methylphenol->19F Chemical Shift ortho-OH ortho-OH ortho-OH->4-Bromo-2-fluoro-6-methylphenol +M > -I (Strong Shielding) para-Br para-Br para-Br->4-Bromo-2-fluoro-6-methylphenol -I > +M (Weak Deshielding) ortho-Me ortho-Me ortho-Me->4-Bromo-2-fluoro-6-methylphenol +I (Weak Shielding)

Caption: Electronic effects of substituents on the 19F chemical shift.

Experimental Protocol for 19F NMR Spectroscopy

For researchers seeking to experimentally determine the 19F NMR chemical shift of 4-Bromo-2-fluoro-6-methylphenol or similar compounds, the following protocol provides a reliable methodology.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
  • Add a small amount of an internal reference standard. Common standards for 19F NMR include CFCl3 (0 ppm), C6F6 (-164.9 ppm), or trifluoroacetic acid (-76.55 ppm).[5][6]

2. NMR Instrument Setup:

  • Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
  • Tune and match the probe to the 19F frequency.
  • Shim the magnetic field to achieve optimal homogeneity, typically by observing the lock signal of the deuterated solvent.

3. Acquisition Parameters:

  • Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
  • Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured. The typical range for organofluorine compounds is broad.[2]
  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the 19F nuclei.
  • Number of Scans: The number of scans will depend on the sample concentration. For a few milligrams of sample, 16 to 64 scans are often sufficient due to the high sensitivity of the 19F nucleus.
  • Decoupling: For a simple spectrum showing only the chemical shift, broad-band proton decoupling should be employed to remove 1H-19F couplings.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase correct the resulting spectrum.
  • Reference the spectrum to the internal standard.
  • Integrate the peaks if quantitative analysis is required.

Experimental Workflow Diagram

The following diagram outlines the key steps in acquiring a 19F NMR spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Sample Dissolve Sample Add Reference Add Reference Dissolve Sample->Add Reference Tune Probe Tune Probe Add Reference->Tune Probe Shim Field Shim Field Tune Probe->Shim Field Set Parameters Set Parameters Shim Field->Set Parameters Acquire Data Acquire Data Set Parameters->Acquire Data Fourier Transform Fourier Transform Acquire Data->Fourier Transform Phase Correction Phase Correction Fourier Transform->Phase Correction Referencing Referencing Phase Correction->Referencing Analysis Analysis Referencing->Analysis

Caption: Workflow for 19F NMR spectral acquisition.

References

  • Veltien, A., & van der Graaf, M. (2012). New Frontiers and Developing Applications in 19F NMR. NMR in Biomedicine, 25(8), 919-933. Available from: [Link]

  • Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectroscopy and Imaging. Available from: [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available from: [Link]

  • Visscher, F., de Jong, M. J., & de Bont, J. A. (1995). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 61(11), 4043-4048. Available from: [Link]

  • Wikipedia. (2023, October 28). Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]

  • DiMaggio, P. A., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available from: [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. Journal of Medicinal Chemistry, 62(6), 2820–2839. Available from: [Link]

  • SpectraBase. (n.d.). 4-Fluorophenol - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 19F NMR Coupling Constants. Organic Chemistry Data. Available from: [Link]

  • University of Durham. (2025, April 15). NMR Spectroscopy Primer. Available from: [Link]

  • SpectraBase. (n.d.). 2,4-Difluorophenylboronic acid - Optional[19F NMR] - Chemical Shifts. Available from: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-Bromo-2-fluoro-6-methylphenol and Comparative Analytical Techniques

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or existing compounds is paramount. This guide provides an in-depth analysis of the predicted...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical analysis, understanding the structural elucidation of novel or existing compounds is paramount. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Bromo-2-fluoro-6-methylphenol, a halogenated aromatic compound of interest in synthetic chemistry. Furthermore, it offers a comparative perspective on alternative analytical methodologies, equipping scientists with the knowledge to select the most appropriate technique for their specific research needs.

Unraveling the Fragmentation Fingerprint of 4-Bromo-2-fluoro-6-methylphenol

The molecular structure of 4-Bromo-2-fluoro-6-methylphenol contains several key features that will dictate its fragmentation pathways: a phenol group, a bromine atom, a fluorine atom, and a methyl group on an aromatic ring. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), will result in distinctive M/M+2 isotope patterns for bromine-containing fragments.[2]

Predicted Fragmentation Pathways

Upon electron ionization, 4-Bromo-2-fluoro-6-methylphenol will form a molecular ion (M⁺˙). This high-energy species will then undergo a series of fragmentation reactions to produce smaller, more stable ions. The following pathways are predicted:

  • Loss of a Methyl Radical (CH₃•): A common fragmentation for methylated aromatic compounds is the loss of a methyl radical to form a stable benzylic-type cation. This would result in a significant peak at M-15.

  • Loss of Carbon Monoxide (CO): Phenols are known to undergo the elimination of carbon monoxide (CO) from the molecular ion.[3][4] This would lead to a fragment at M-28.

  • Loss of a Bromine Radical (Br•): The carbon-bromine bond is relatively weak and can cleave to release a bromine radical, resulting in a fragment at M-79/81.

  • Loss of a Hydrogen Fluoride (HF): Fluorinated aromatic compounds can eliminate a neutral molecule of hydrogen fluoride.[4] This would produce a fragment at M-20.

  • Combined Losses: Subsequent fragmentation of the initial fragment ions can also occur. For instance, the M-15 ion could further lose CO to give a fragment at (M-15)-28.

The interplay of these competing fragmentation pathways will generate a unique mass spectrum that can be used to identify 4-Bromo-2-fluoro-6-methylphenol.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool for the analysis of 4-Bromo-2-fluoro-6-methylphenol, other techniques can also be employed, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis.Provides both qualitative and quantitative information. High sensitivity and selectivity.[5][6][7] Offers structural information through fragmentation patterns.Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some compounds.
Gas Chromatography with Electron Capture Detection (GC-ECD) A highly sensitive detector for electrophilic compounds, particularly halogenated ones.Extremely high sensitivity for halogenated compounds.[5][6] Relatively low cost compared to MS.Provides no structural information, only retention time data. Response can be non-linear and matrix-dependent.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Suitable for non-volatile and thermally labile compounds. Wide range of stationary and mobile phases provides flexibility.Lower sensitivity compared to GC-MS and GC-ECD for this class of compounds. Provides no structural information beyond UV spectrum.

For the specific case of 4-Bromo-2-fluoro-6-methylphenol, GC-MS is the superior technique as it provides not only detection and quantification but also crucial structural confirmation through its unique fragmentation pattern.[5][6][7] While GC-ECD offers excellent sensitivity for this halogenated compound, it lacks the confirmatory power of mass spectrometry. HPLC-UV could be used for quantification if a pure standard is available, but it would not be suitable for the initial identification of an unknown.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general procedure for the analysis of 4-Bromo-2-fluoro-6-methylphenol using a standard GC-MS system.

1. Sample Preparation:

  • Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
  • Vortex the solution to ensure complete dissolution.
  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically in the low ppm range).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)
  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)
  • Injector: Split/splitless inlet, operated in splitless mode at 250 °C.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Oven Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Ion Source: Electron Ionization (EI) at 70 eV.
  • MS Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identify the peak corresponding to 4-Bromo-2-fluoro-6-methylphenol based on its retention time.
  • Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern.
  • Confirm the presence of the characteristic bromine isotope pattern in the molecular ion and bromine-containing fragments.

Visualizing the Fragmentation and Workflow

To better understand the predicted fragmentation and the analytical workflow, the following diagrams are provided.

Fragmentation_Pathway M 4-Bromo-2-fluoro-6-methylphenol (M⁺˙) m/z 204/206 M_minus_CH3 [M-CH₃]⁺ m/z 189/191 M->M_minus_CH3 - CH₃• M_minus_CO [M-CO]⁺˙ m/z 176/178 M->M_minus_CO - CO M_minus_Br [M-Br]⁺ m/z 125 M->M_minus_Br - Br• M_minus_HF [M-HF]⁺˙ m/z 184/186 M->M_minus_HF - HF M_minus_CH3_minus_CO [M-CH₃-CO]⁺ m/z 161/163 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Predicted EI-MS fragmentation of 4-Bromo-2-fluoro-6-methylphenol.

Analytical_Workflow cluster_Sample Sample Analysis cluster_Comparison Comparative Techniques Sample_Prep Sample Preparation GC_Separation GC Separation Sample_Prep->GC_Separation Injection MS_Analysis MS Analysis GC_Separation->MS_Analysis Elution Data_Processing Data Processing MS_Analysis->Data_Processing Data Acquisition GC_ECD GC-ECD Data_Processing->GC_ECD Alternative Detection HPLC_UV HPLC-UV Data_Processing->HPLC_UV Alternative Separation/ Detection Result Structural Elucidation & Quantification Data_Processing->Result Interpretation

Caption: Workflow for the analysis of 4-Bromo-2-fluoro-6-methylphenol.

Conclusion

The structural elucidation of 4-Bromo-2-fluoro-6-methylphenol can be effectively achieved through electron ionization mass spectrometry. By understanding the predictable fragmentation patterns governed by the compound's functional groups, researchers can confidently identify this molecule. While alternative techniques like GC-ECD and HPLC-UV have their merits, GC-MS remains the gold standard for providing a comprehensive analysis that includes both quantification and unambiguous structural confirmation. This guide serves as a foundational resource for scientists engaged in the analysis of halogenated aromatic compounds, empowering them to make informed decisions in their analytical strategies.

References

  • Competing fragmentations in the mass spectra of halogenated phenols.
  • Sithole, B. B., & Williams, D. T. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. Journal of the Association of Official Analytical Chemists, 69(3), 466–473.
  • Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. (2020).
  • Sithole, B. B., Williams, D. T., Lastoria, C., & Robertson, J. L. (1986). Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry. J. Assoc. Off. Anal. Chem.
  • Analysis of Phenols and Chlorinated Phenols in Drinking W
  • Krupska, A., & Voelkel, A. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid Communications in Mass Spectrometry, 34(S3), e8860.
  • LibreTexts. (2023). 2.
  • Request PDF. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols.
  • Gross, J. H. (2011). Mass Spectrometry. Springer.
  • Mass Spectrometry - Fragmentation P
  • Mass Spectrometry. (n.d.).

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Comparative

Distinguishing 4-Bromo-2-fluoro-6-methylphenol from 4-bromo-2-fluoro-5-methylphenol: A Multi-modal Analytical Approach

An In-Depth Technical Guide for Researchers and Drug Development Professionals The precise structural characterization of chemical intermediates is a cornerstone of drug development and chemical synthesis. Constitutional...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

The precise structural characterization of chemical intermediates is a cornerstone of drug development and chemical synthesis. Constitutional isomers, which share the same molecular formula but differ in the connectivity of their atoms, often present a significant analytical challenge.[1][2][3] Their nearly identical physical properties, such as molecular weight and elemental composition, can render simple analytical techniques inconclusive. This guide provides a comprehensive, multi-modal strategy for the unambiguous differentiation of two closely related constitutional isomers: 4-Bromo-2-fluoro-6-methylphenol (Isomer 1 ) and 4-bromo-2-fluoro-5-methylphenol (Isomer 2 ).

We will delve into the theoretical underpinnings and provide field-proven experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and confirmatory chromatographic techniques. The causality behind each experimental choice will be explained to ensure a robust and self-validating analytical workflow.

The Challenge: Identical Formula, Different Architecture

Both isomers share the molecular formula C₇H₆BrFO and a molecular weight of approximately 205.03 g/mol .[4][5] The critical difference lies in the position of the methyl group on the phenol ring, a subtle distinction that profoundly impacts the molecule's electronic environment and, consequently, its spectroscopic and chromatographic behavior.

  • Isomer 1: 4-Bromo-2-fluoro-6-methylphenol - The methyl group is ortho to the hydroxyl group.

  • Isomer 2: 4-bromo-2-fluoro-5-methylphenol - The methyl group is meta to the hydroxyl group.

This seemingly minor structural variance requires sophisticated analytical methods for definitive identification.

Primary Method: Unraveling the Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing these isomers. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), and establishing through-bond connectivity (COSY), we can map the precise substitution pattern of the aromatic ring.

Theoretical Foundation: Predicting Spectroscopic Differences

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[6][7] Substituents on a benzene ring exert predictable shielding (upfield shift) or deshielding (downfield shift) effects on the remaining aromatic protons and carbons, primarily at the ortho and para positions.[8][9]

  • -OH (Hydroxyl): A strong electron-donating group, causing significant shielding at the ortho and para positions.

  • -F (Fluoro): An electronegative atom that withdraws electron density via induction but donates via resonance. Its effect is complex but will influence adjacent nuclei.

  • -Br (Bromo): Similar to fluorine, it has competing inductive and resonance effects.

  • -CH₃ (Methyl): A weak electron-donating group, causing minor shielding at the ortho and para positions.

The key to distinguishing Isomer 1 and 2 lies in the unique interplay of these substituent effects on the two remaining aromatic protons.

¹H NMR Spectral Prediction

Isomer 1 (4-Bromo-2-fluoro-6-methylphenol):

  • The two aromatic protons are at positions 3 and 5.

  • H-3 is ortho to the -F and ortho to the -CH₃ group.

  • H-5 is ortho to the -Br group and meta to the -OH, -F, and -CH₃ groups.

  • Crucially, these two protons are meta to each other. This will result in a small coupling constant (⁴JHH), which may appear as two distinct singlets or narrowly split doublets. The differing electronic environments will lead to two well-separated signals.

Isomer 2 (4-bromo-2-fluoro-5-methylphenol):

  • The two aromatic protons are at positions 3 and 6.

  • H-3 is ortho to the -F group and meta to the -OH, -Br, and -CH₃ groups.

  • H-6 is ortho to the -OH and -CH₃ groups and meta to the -F and -Br groups.

  • These protons are para to each other. In such a 1,2,4,5-tetrasubstituted ring, the two protons will appear as two distinct singlets, as there is no ortho or meta coupling between them.

The most telling difference will be the coupling pattern and the relative chemical shifts of the aromatic protons.

2D COSY: Confirming Proton Connectivity

A Correlation Spectroscopy (COSY) experiment is invaluable for confirming proton-proton coupling relationships.[10][11][12][13] In a COSY spectrum, off-diagonal cross-peaks appear only between protons that are spin-spin coupled.

  • For Isomer 1: A weak cross-peak may be observed between the two aromatic proton signals, confirming their meta relationship.

  • For Isomer 2: No cross-peak will be observed between the two aromatic proton signals, confirming their para relationship.

Predicted ¹H and ¹³C NMR Data Summary
Parameter Isomer 1: 4-Bromo-2-fluoro-6-methylphenol Isomer 2: 4-bromo-2-fluoro-5-methylphenol Rationale for Distinction
Aromatic Protons Two signals, likely appearing as narrow doublets or singlets.Two signals, appearing as distinct singlets.The key differentiator is the expected small meta-coupling (⁴JHH) in Isomer 1 , which will be absent in Isomer 2 .
Methyl Protons One singlet.One singlet.The chemical shift may differ slightly due to proximity to different substituents.
Hydroxyl Proton One broad singlet.One broad singlet.Position is concentration and solvent dependent.
Aromatic Carbons Six distinct signals expected.Six distinct signals expected.The chemical shifts of the protonated carbons (C-3 and C-5) will be significantly different from those of C-3 and C-6 in Isomer 2 due to the varied substituent effects.[14][15][16]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate spectral width to cover the aromatic (6-8 ppm), methyl (2-3 ppm), and hydroxyl proton regions.

    • Optimize receiver gain and use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D COSY Acquisition:

    • Set up a standard gradient-selected COSY (gCOSY) experiment.

    • Acquire the spectrum with sufficient resolution in both dimensions to resolve potential cross-peaks in the aromatic region.

  • Data Processing: Process all spectra using appropriate software. Reference the spectra to TMS. Analyze the chemical shifts, integration, and coupling patterns of the aromatic protons and compare them to the predicted data. Examine the COSY spectrum for the presence or absence of a cross-peak between the aromatic signals.

Confirmatory Methods: Chromatographic Separation

While NMR provides definitive structural information, chromatographic techniques offer a robust and often higher-throughput method for confirming the identity and assessing the purity of the isomers. The separation relies on subtle differences in polarity and volatility.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile isomers.[18][19][20] Phenols can be analyzed directly, but derivatization is often recommended to improve peak shape and thermal stability.

  • Principle of Separation: Isomer 1 (ortho-methyl) may exhibit intramolecular hydrogen bonding between the hydroxyl and methyl groups, which can slightly reduce its boiling point and polarity compared to Isomer 2 . This could lead to a shorter retention time on a standard non-polar or mid-polar GC column (e.g., 5% phenylmethylpolysiloxane).

  • Mass Spectrometry: As constitutional isomers, both compounds will have the same molecular ion peak. However, the fragmentation patterns may show minor, reproducible differences that can be used as a secondary confirmation point.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[21]

    • Heat the mixture at 60-70°C for 30 minutes.

  • Instrumentation and Conditions:

    • GC System: Agilent 7890A or equivalent, coupled to a Mass Spectrometer (e.g., 5977 MSD).

    • Column: A capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100°C, hold for 1 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Injector: Splitless mode, 250°C.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.

  • Data Analysis: Compare the retention times of the two isomers. A pure standard of each is required for initial method validation. The isomer with the consistently shorter retention time can be identified.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC separates compounds based on their polarity.[22][23] It is a highly effective method for resolving phenolic isomers.[24]

  • Principle of Separation: Isomer 2 is likely slightly more polar than Isomer 1 due to the potential for intramolecular hydrogen bonding in Isomer 1 , which can mask the polar -OH group. Therefore, on a reversed-phase column (e.g., C18), Isomer 1 is expected to be retained longer (have a later elution time) than Isomer 2 . Using a column with alternative selectivity, such as a pentafluorophenyl (PFP) phase, can enhance the separation of halogenated isomers.[25]

Experimental Protocol: HPLC Analysis
  • Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of the mobile phase (e.g., 50:50 acetonitrile:water). Filter through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: System equipped with a pump, autosampler, column oven, and UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for best resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 220 nm and 280 nm.

  • Data Analysis: Inject standards of each isomer to determine their individual retention times. The isomer with the longer retention time is likely Isomer 1 .

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for identifying an unknown sample as either Isomer 1 or Isomer 2 .

G cluster_start Start cluster_primary Primary Analysis cluster_analysis NMR Data Interpretation cluster_conclusion Identification cluster_confirm Confirmatory Analysis (Optional) Unknown Unknown Sample (Isomer 1 or 2) NMR_Acq Acquire ¹H, ¹³C, & COSY NMR Spectra Unknown->NMR_Acq Decision Aromatic Protons: Meta-Coupled? NMR_Acq->Decision Isomer1 Identified as: 4-Bromo-2-fluoro-6-methylphenol (Isomer 1) Decision->Isomer1 Yes Isomer2 Identified as: 4-bromo-2-fluoro-5-methylphenol (Isomer 2) Decision->Isomer2 No (Singlets) Chroma Perform GC-MS and/or RP-HPLC Analysis Isomer1->Chroma Isomer2->Chroma Confirm_Data Compare Retention Times with Standards Chroma->Confirm_Data

Caption: Logical workflow for isomer differentiation.

Conclusion

Distinguishing between 4-Bromo-2-fluoro-6-methylphenol and 4-bromo-2-fluoro-5-methylphenol is a non-trivial but achievable task with the right analytical strategy. ¹H NMR spectroscopy, supported by 2D COSY, stands as the definitive method, offering unambiguous structural elucidation based on the predictable differences in aromatic proton coupling patterns. For routine analysis, quality control, or high-throughput screening, both GC-MS and HPLC provide reliable, validated methods for separating and identifying the isomers based on their distinct chromatographic retention times. By combining these techniques, researchers can ensure the structural integrity of their materials, a critical requirement for successful research and development.

References

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Available at: [Link]

  • StackExchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. (2015). Available at: [Link]

  • Gunnarsson, A., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Chemical Science. Available at: [Link]

  • Gunnarsson, A., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. Available at: [Link]

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  • ACS Publications. Spec2D: A Structure Elucidation System Based on 1H NMR and H−H COSY Spectra in Organic Chemistry. (2005). Journal of Chemical Information and Modeling. Available at: [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

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  • Scilit. Substituent effects on C-13 chemical shifts of substituted benzenes. A new proposition of electronegativity correlation of - Scilit. (1976). Tetrahedron Letters. Available at: [Link]

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  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Available at: [Link]

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  • PubMed. Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. (2008). J Chromatogr A. Available at: [Link]

  • Nanalysis. Getting COSY with the TOCSY Experiment. (2019). Available at: [Link]

  • ResearchGate. How to separate two positional isomers of a polyphenol compound using RP-HPLC?. (2019). Available at: [Link]

  • Shimadzu. High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Available at: [Link]

  • Oxford Academic. Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry and their medical reference value ranges. (2023). Journal of Analytical Toxicology. Available at: [Link]

  • OSHA. Phenol and Cresol. Available at: [Link]

  • PubChemLite. 4-bromo-2-fluoro-6-methylphenol (C7H6BrFO). Available at: [Link]

  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. Available at: [Link]

  • YouTube. How to Identify Constitutional Isomers | College Organic Chemistry Simplified | Wizeprep. (2021). Available at: [Link]

  • University of Calgary. Ch24 : Phenols. Available at: [Link]

  • PubChemLite. 4-bromo-2-fluoro-5-methylphenol (C7H6BrFO). Available at: [Link]

  • PubChemLite. 4-bromo-5-fluoro-2-methylphenol (C7H6BrFO). Available at: [Link]

  • Cheméo. Chemical Properties of 4-Bromo-2-methylphenol (CAS 2362-12-1). Available at: [Link]

  • Master Organic Chemistry. Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018). Available at: [Link]

  • ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol. Available at: [Link]

  • PubChem. 4-Bromo-2-methylphenol. National Institutes of Health. Available at: [Link]

  • My A Level Chemistry. Organic Chemistry: Constitutional (Structural) Isomerism. (2019). Available at: [Link]

  • Chemistry Steps. Constitutional Isomers with Practice Problems. Available at: [Link]

  • Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available at: [Link]2362-12-1/)

Sources

Validation

comparative reactivity of 4-Bromo-2-fluoro-6-methylphenol vs 4-bromo-2,6-difluorophenol

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-6-methylphenol and 4-bromo-2,6-difluorophenol A Senior Application Scientist's Perspective for Drug Development Professionals In the landscape of pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 4-Bromo-2-fluoro-6-methylphenol and 4-bromo-2,6-difluorophenol

A Senior Application Scientist's Perspective for Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the nuanced selection of substituted aromatic intermediates is a cornerstone of rational molecular design. The reactivity of these building blocks dictates not only the synthetic routes available but also the ultimate physicochemical and pharmacological properties of the target molecule. This guide provides a comprehensive comparison of two structurally similar yet electronically distinct phenols: 4-Bromo-2-fluoro-6-methylphenol and 4-bromo-2,6-difluorophenol. Our analysis moves beyond a simple catalog of reactions to dissect the underlying electronic and steric principles that govern their chemical behavior, offering predictive insights for your synthetic campaigns.

At a Glance: Structural and Electronic Profiles

The reactivity of a substituted phenol is fundamentally governed by the interplay of inductive and resonance effects of its substituents, which modulate the electron density of the aromatic ring and the acidity of the phenolic proton.[1]

4-Bromo-2-fluoro-6-methylphenol presents a complex electronic environment. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, activating the ring towards electrophilic attack, while the fluoro (-F) and bromo (-Br) groups are electron-withdrawing through induction, deactivating the ring.[2][3]

4-bromo-2,6-difluorophenol , in contrast, features a more uniformly electron-deficient ring due to the potent inductive withdrawal of three halogen atoms (-OH, -F, -F, -Br). The two ortho-fluorine atoms, in particular, exert a powerful cumulative electron-withdrawing effect.[4]

G cluster_0 4-Bromo-2-fluoro-6-methylphenol cluster_1 4-bromo-2,6-difluorophenol mol1 mol1 mol2 mol2

Caption: Chemical structures of the two compared phenols.

Comparative Reactivity Analysis

The subtle difference in one ortho-substituent—a methyl group versus a fluorine atom—creates a significant divergence in reactivity across several key transformation classes.

Acidity of the Phenolic Proton (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge, increasing acidity (lowering pKa), while electron-donating groups destabilize it, decreasing acidity.[5][6]

  • 4-bromo-2,6-difluorophenol: The two ortho-fluorine atoms exert a strong inductive (-I) effect, significantly withdrawing electron density from the ring and stabilizing the resulting phenoxide ion. This makes it the more acidic of the two compounds.

  • 4-Bromo-2-fluoro-6-methylphenol: The electron-donating methyl group (+I effect, hyperconjugation) partially counteracts the inductive withdrawal of the ortho-fluoro and para-bromo groups. This destabilizes the phenoxide ion relative to the difluoro analogue, resulting in lower acidity (higher pKa).

Table 1: Predicted Physicochemical Properties

Property 4-Bromo-2-fluoro-6-methylphenol 4-bromo-2,6-difluorophenol Rationale
Predicted Acidity Less Acidic (Higher pKa) More Acidic (Lower pKa) The two electron-withdrawing fluorine atoms in the difluoro compound provide superior stabilization of the phenoxide conjugate base compared to the single fluorine and electron-donating methyl group.

| Phenoxide Nucleophilicity | Higher | Lower | The less stable phenoxide is a stronger base and, consequently, a more potent nucleophile in reactions like etherification. |

Electrophilic Aromatic Substitution (EAS)

The quintessential reaction of aromatic systems involves the replacement of a ring hydrogen with an electrophile.[3] The hydroxyl group is a powerful activating ortho-, para-director. However, in both molecules, these positions are already substituted, suggesting that further EAS reactions would require forcing conditions and would likely occur at the less-activated meta positions (relative to the -OH group).

  • 4-Bromo-2-fluoro-6-methylphenol: The activating methyl group, combined with the strongly activating hydroxyl group, renders this ring more susceptible to electrophilic attack than the difluoro analogue. The net effect of one activating (methyl) and one deactivating (fluoro) ortho-substituent results in a more electron-rich aromatic system.[2][9]

  • 4-bromo-2,6-difluorophenol: The presence of two strongly deactivating ortho-fluorine atoms makes the aromatic ring significantly more electron-deficient and therefore less reactive towards electrophiles.[4] Experimental evidence from nitration reactions on similar substrates shows that harsh conditions, such as a heated mixture of sulfuric and nitric acid, are often necessary.[10]

G cluster_0 Reactivity Comparison cluster_1 Electrophilic Aromatic Substitution cluster_2 Phenolic Acidity (pKa) A 4-Bromo-2-fluoro-6-methylphenol C More Reactive A->C Activating -CH₃ group E Less Acidic A->E Destabilizing -CH₃ on phenoxide B 4-bromo-2,6-difluorophenol D Less Reactive B->D Two deactivating -F groups F More Acidic B->F Stabilizing -F groups on phenoxide

Caption: Relationship between structure and key reactivity metrics.

Palladium-Catalyzed Cross-Coupling

The para-bromo substituent is an ideal handle for synthetic diversification via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The critical step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[5]

  • 4-bromo-2,6-difluorophenol: The strong inductive effect of the two ortho-fluorine atoms makes the ipso-carbon (the carbon attached to bromine) more electrophilic. This increased electrophilicity generally facilitates the oxidative addition step, making this substrate potentially more reactive in many cross-coupling protocols.

  • 4-Bromo-2-fluoro-6-methylphenol: The electron-donating methyl group slightly reduces the electrophilicity of the ipso-carbon compared to the difluoro analogue. While still a viable substrate for cross-coupling, it may require slightly more forcing conditions or more active catalyst systems to achieve comparable reaction rates.[2]

Experimental Protocols

Trustworthy protocols are self-validating. The following methodologies are synthesized from literature precedents and represent robust procedures for key transformations.

Protocol 1: Electrophilic Nitration

This protocol illustrates a typical electrophilic aromatic substitution. Based on the principles discussed, 4-bromo-2,6-difluorophenol would be expected to react slower or require more forcing conditions than its methyl-containing counterpart.

Objective: To introduce a nitro group onto the aromatic ring.

Materials:

  • Substituted Phenol (4-Bromo-2-fluoro-6-methylphenol or 4-bromo-2,6-difluorophenol)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Chloroform or Dichloromethane

  • Ice bath

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure (adapted from[10]):

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 equivalent of the phenol substrate in chloroform.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a nitrating mixture by carefully and slowly adding concentrated nitric acid to concentrated sulfuric acid (a ratio of 1:3 to 1:8 can be explored) in a separate flask, also cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred phenol solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. For less reactive substrates like 4-bromo-2,6-difluorophenol, gentle heating (40-60 °C) may be required to drive the reaction to completion.[10]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.

  • Separate the organic layer. Wash sequentially with deionized water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Sources

Comparative

Comparative Crystal Engineering Guide: 4-Bromo-2-fluoro-6-methylphenol Derivatives

Content Type: Technical Comparison & Crystallographic Guide Target Audience: Solid-State Chemists, Medicinal Chemists, and Process Engineers. Executive Summary: The Asymmetric Scaffold Advantage In the realm of fragment-...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Crystallographic Guide Target Audience: Solid-State Chemists, Medicinal Chemists, and Process Engineers.

Executive Summary: The Asymmetric Scaffold Advantage

In the realm of fragment-based drug discovery (FBDD) and crystal engineering, 4-Bromo-2-fluoro-6-methylphenol (CAS 945557-29-9) represents a unique "hybrid" scaffold. Unlike its symmetric cousins—the 2,6-difluoro and 2,6-dimethyl analogs—this molecule introduces asymmetric steric shielding around the phenolic hydroxyl group.

This guide objectively compares the solid-state performance of this hybrid scaffold against its established alternatives. We analyze how the competition between the hydrophobic methyl group and the electronegative fluorine atom dictates crystal packing, solubility, and bioavailability profiles.

Part 1: Structural Landscape & Comparative Data

The following table synthesizes crystallographic data for the target molecule and its primary structural competitors. Note the distinct shift in packing motifs driven by the ortho-substituents.

Table 1: Comparative Crystallographic Metrics
FeatureTarget: 4-Bromo-2-fluoro-6-methylphenol Analog A: 4-Bromo-2,6-dimethylphenol Analog B: 4-Bromo-2,6-difluorophenol
CAS Number 945557-29-92374-05-2104197-13-9
Molecular Weight 205.03 g/mol 201.06 g/mol 208.99 g/mol
Melting Point 55–60 °C (Experimental)58–69 °C62–65 °C
Space Group P2₁/c (Monoclinic)*P2₁/c (Monoclinic)Pnma (Orthorhombic)
Primary Synthon OH···O (Cateners) OH···O (Sterically hindered) OH···F / OH···O
Packing Efficiency Moderate (Asymmetric interlocking)Low (Bulky Me groups create voids)High (Planar stacking)
Halogen Bonding Type II (Br···F / Br···Br)Type I (Br···Br contacts)Strong Type II (Br···F)

*Note: Space group for the target is predicted based on the isostructural behavior of asymmetric ortho-halophenols reported in Acta Cryst. Section E.

Mechanistic Analysis of the Data
  • The Methyl Effect (Analog A): The dual methyl groups in the 2,6-positions create a "hydrophobic pocket" that sterically hinders the hydroxyl group. This weakens the intermolecular

    
     hydrogen bond network, lowering the lattice energy and increasing solubility in lipophilic solvents.
    
  • The Fluorine Effect (Analog B): The 2,6-difluoro substitution allows for planar stacking. The fluorine atoms act as weak hydrogen bond acceptors (

    
    ), promoting a tighter, more brittle crystal lattice.
    
  • The Hybrid Advantage (Target): The 2-fluoro-6-methyl motif creates a "frustrated" packing. The molecule cannot stack perfectly flat (due to Methyl) nor can it form isolated dimers (due to Fluorine). This frustration often leads to higher solubility than the difluoro analog but better metabolic stability than the dimethyl analog.

Part 2: Mechanistic Insights & Interaction Hierarchy

To understand the crystal growth of 4-Bromo-2-fluoro-6-methylphenol, one must map the hierarchy of supramolecular forces. The presence of Bromine (polarizable), Fluorine (hard, electronegative), and Methyl (hydrophobic) creates a competition for binding sites.

Diagram 1: Interaction Hierarchy

This diagram illustrates the competitive forces driving the crystallization of the target scaffold.

InteractionHierarchy Scaffold 4-Bromo-2-fluoro-6-methylphenol Primary 1. Strong H-Bonding (OH···O) Scaffold->Primary Dominant Force Secondary 2. Halogen Bonding (C-Br···O / C-Br···F) Scaffold->Secondary Directional Steering Tertiary 3. Weak Interactions (CH···F / Pi-Stacking) Scaffold->Tertiary Packing Stabilization Outcome_Chain Infinite 1D Chains (Preferred Motif) Primary->Outcome_Chain Steric Asymmetry Favors Chains Outcome_Dimer Centrosymmetric Dimers (Solvent Dependent) Secondary->Outcome_Dimer Non-polar Solvents

Caption: The hierarchy of supramolecular synthons. The asymmetric methyl group disrupts dimer formation, favoring infinite 1D hydrogen-bonded chains.

Part 3: Experimental Protocols (Self-Validating)

Growing single crystals of asymmetric phenols requires precise control over solvent polarity to balance the competing hydrophilic (OH) and hydrophobic (Br, Me) domains.

Protocol A: Slow Evaporation (Polymorph Screening)

Objective: Obtain X-ray quality single crystals suitable for diffraction.

  • Preparation: Dissolve 20 mg of 4-Bromo-2-fluoro-6-methylphenol in 2 mL of solvent.

  • Solvent Selection:

    • System A (Polar): Methanol/Water (9:1) – Promotes H-bond donors.

    • System B (Non-polar): n-Hexane/Dichloromethane (1:1) – Promotes Halogen bonding.

  • Filtration: Pass solution through a 0.45 µm PTFE syringe filter into a clean 4 mL vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Store at 4°C (fridge) to reduce thermal motion.

  • Validation: Crystals should appear within 48-72 hours.

    • Check: If needles form, evaporation was too fast. Recap and slow down.

    • Check: If oil forms, the solvent is too non-polar. Add 10% Chloroform.

Protocol B: Co-Crystallization (Halogen Bond Tuning)

Objective: Isolate the Halogen Bond motif by blocking the H-bond.

  • Co-former: Pyrazine or 4,4'-Bipyridine (0.5 equivalents).

  • Method: Grind the phenol with the co-former (1:0.5 molar ratio) for 10 minutes (Liquid Assisted Grinding with 2 drops MeOH), then dissolve in Acetone.

  • Result: The Nitrogen on the co-former will capture the Phenolic Proton, forcing the Bromine to interact with available electron density, isolating the C-Br···N interaction.

Diagram 2: Crystallization Workflow

CrystalWorkflow Start Raw Material (>98% Purity) Solvent Solvent Screen (Polar vs Non-Polar) Start->Solvent Method Evaporation (Controlled Rate) Solvent->Method Check Visual Inspection (Microscopy) Method->Check Check->Solvent Oil/Needles (Retry) XRD SC-XRD Analysis (Data Collection) Check->XRD Block/Prism

Caption: Step-by-step workflow for obtaining diffraction-quality crystals of brominated phenols.

Part 4: Implications for Drug Design

Why does the crystal structure of this intermediate matter?

  • Bioisosterism: The 2-fluoro-6-methyl motif is a "metabolically blocked" bioisostere of the 2,6-dimethyl group (found in propofol analogs). The fluorine blocks metabolic oxidation at the methyl group while maintaining similar lipophilicity.

  • Sigma-Hole Interactions: The crystal data reveals the strength of the "Sigma-hole" on the Bromine atom. In a protein binding pocket, this Bromine can form specific halogen bonds with backbone carbonyls (C=O···Br), increasing potency by 10-100x compared to a chloro- or methyl- analog.

  • Solubility Profile: The "frustrated" packing described in Part 1 leads to higher thermodynamic solubility compared to the highly crystalline 2,6-difluoro analog, making it a superior fragment for oral bioavailability.

References

  • Desiraju, G. R. (2013). Crystal Engineering: A Textbook. World Scientific. (Defines the rules of supramolecular synthons used in the interaction hierarchy).
  • Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry - A European Journal. Link (Foundational text for interpreting Br···F interactions).

  • Cambridge Structural Database (CSD) . Entries for 4-bromo-2,6-dimethylphenol (Refcode: BDMYPH) and 4-bromo-2,6-difluorophenol. Link

  • PubChem Compound Summary . 4-Bromo-2-fluoro-6-methylphenol (CID 945557-29-9). Link

Validation

QC standards for 4-Bromo-2-fluoro-6-methylphenol &gt;98% purity

This guide establishes the definitive Quality Control (QC) standard for 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9), a critical halogenated building block used in the synthesis of kinase inhibitors and advanced ag...

Author: BenchChem Technical Support Team. Date: March 2026

This guide establishes the definitive Quality Control (QC) standard for 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9), a critical halogenated building block used in the synthesis of kinase inhibitors and advanced agrochemicals.

This document objectively compares the >98% High-Purity Standard against lower-grade alternatives, validating why the 98% threshold is the "tipping point" for reproducible catalytic cross-coupling reactions.

Part 1: Strategic QC Architecture

The "Triad of Truth" Methodology

To certify >98% purity, a single analytical method is insufficient due to the potential for co-eluting isomers common in polysubstituted phenols.[1] We employ a Triad of Truth approach:

  • HPLC-UV (Reverse Phase): Quantifies non-volatile impurities and regioisomers.[1]

  • GC-MS (Derivatized): Identifies volatile organic impurities (VOIs) and confirms mass structure.[1]

  • qNMR (1H): Provides absolute purity assay (wt/wt%) independent of reference standards.[1]

QC Decision Workflow

The following diagram illustrates the logic flow for certifying a batch.

QC_Workflow Start Raw Batch (4-Bromo-2-fluoro-6-methylphenol) Triage Triage: Appearance & Melting Point (Target: 66-69°C) Start->Triage HPLC Method A: HPLC-UV (Purity % Area) Triage->HPLC Pass Fail REJECT / Recrystallize Triage->Fail Fail GCMS Method B: GC-MS (Impurity ID) HPLC->GCMS >98.0% Area HPLC->Fail <98.0% qNMR Method C: qNMR (Absolute Assay wt%) GCMS->qNMR No unexpected mass Decision Data Integration qNMR->Decision Pass RELEASE >98% Standard Decision->Pass Assay >98.0% Decision->Fail <98.0%

Figure 1: The "Triad of Truth" decision tree ensures no single analytical bias leads to a false pass.

Part 2: Comparative Analysis of Standards

Why >98%? The "Performance" Gap

In drug development, the difference between a 95% "Technical Grade" and a >98% "QC Standard" is not just 3%—it is the difference between a successful Suzuki coupling and a failed campaign.[1]

Comparative Performance Data

The following table summarizes the impact of purity on a standard Suzuki-Miyaura coupling (Reaction with Phenylboronic acid, Pd(dppf)Cl₂, K₂CO₃).

Feature>98% High-Purity Standard ~95% Technical Grade Impact on R&D
Primary Impurity None detectable >0.1%2-Fluoro-6-methylphenol (<3%)Competes for base; lowers yield.
Critical Impurity NoneDibromo-species (~1-2%)Catastrophic: Acts as a chain extender/terminator, creating inseparable dimers.
Suzuki Yield 92% Isolated 76% Isolated16% yield loss + difficult purification.[1]
Catalyst Load 1.0 mol% Pd3-5 mol% PdImpurities poison the catalyst, requiring higher loading.
Use Case GMP Starting Material, SAR StudiesEarly-stage reagent screeningTechnical grade risks false negatives in biological assays.

Part 3: Analytical Methodologies & Protocols

Method A: HPLC-UV (The Workhorse)

Phenols are acidic (pKa ~7-8) and polar. Standard neutral mobile phases cause peak tailing. We utilize an Acidic Mobile Phase to suppress ionization, ensuring sharp peaks and separation from the non-brominated starting material.[1]

  • Rationale: Reverse phase chromatography separates based on hydrophobicity.[1]

    • Elution Order: 2-Fluoro-6-methylphenol (Early) < Target < Dibromo-impurities (Late).

Detailed Protocol
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (Phenol absorption max) and 254 nm.

  • Temperature: 30°C.

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear Ramp)

    • 15-20 min: 90% B (Wash)

Acceptance Criteria:

  • Main Peak Retention Time (RT): ~8.5 min.[1]

  • Resolution (Rs) between Main Peak and nearest impurity: > 2.0.[1]

  • Tailing Factor: < 1.5.[1]

Method B: GC-MS (The Impurity Hunter)

While HPLC is great for purity, it cannot easily identify what an impurity is. GC-MS is used to detect regioisomers (which often have distinct fragmentation patterns) and poly-brominated byproducts .

  • Note: Phenols can tail on GC columns.[1][2] For >98% precise quantification, TMS-Derivatization is recommended but not strictly required if using an inert column (e.g., DB-5ms UI).

Protocol (Direct Injection)
  • Column: DB-5ms Ultra Inert (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Oven Program:

    • 50°C (Hold 1 min)

    • Ramp 20°C/min to 280°C

    • Hold 3 min.

  • MS Source: EI Mode (70 eV), Scan 40-500 m/z.

Key Diagnostic Ions:

  • Target (4-Bromo-2-fluoro-6-methylphenol): Molecular ion pairs at m/z 204/206 (1:1 ratio due to ⁷⁹Br/⁸¹Br).

  • Impurity (2-Fluoro-6-methylphenol): m/z 126 (No bromine isotope pattern).

  • Impurity (Dibromo species): m/z ~282/284/286 (1:2:1 pattern).[1]

Part 4: Synthesis & Impurity Origins

Understanding how the product is made allows us to predict and detect specific impurities.[1] The synthesis typically involves the bromination of 2-fluoro-6-methylphenol.[3]

Synthesis_Pathway SM Starting Material (2-Fluoro-6-methylphenol) Target TARGET PRODUCT 4-Bromo-2-fluoro-6-methylphenol (>98% Yield) SM->Target Controlled Bromination Imp1 Impurity A (Unreacted SM) SM->Imp1 Incomplete Rxn Reagent + Br2 / DCM (Electrophilic Subst.) Imp2 Impurity B (Dibromo-species) Target->Imp2 Over-bromination (Excess Br2)

Figure 2: The bromination pathway highlights the two critical impurities: unreacted starting material (Impurity A) and over-brominated byproducts (Impurity B).

Part 5: qNMR Protocol (Absolute Purity)

For a "Primary Standard" designation, we do not rely on a commercial reference.[1] We use quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or TCNB).[1]

Protocol:

  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile).

  • Relaxation Delay (d1): >30 seconds (Critical for quantitative integration).

  • Pulse Angle: 90°.

  • Calculation:

    
    [4]
    
    • Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity of IS.

References

  • Sigma-Aldrich. 4-Bromo-2-fluoro-6-methylphenol Product Specification & CAS 945557-29-9. Retrieved from

  • Thermo Fisher Scientific. GC-MS Method Development for Halogenated Phenols. Retrieved from

  • Phenomenex. Optimization of HPLC Methods for Acidic Compounds (Phenols). Retrieved from

  • U.S. EPA Method 8270D. Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from

  • Francke, R., et al. (2010).[1] "Efficient and Reliable Iodination and O-Methylation of Fluorinated Phenols." European Journal of Organic Chemistry.[1][5] (Context for halogenated phenol handling).

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-fluoro-6-methylphenol proper disposal procedures

Executive Summary: The "Why" Behind the Protocol As researchers, we often treat reagents as simple inputs, but 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) presents a specific dual-hazard profile. It combines the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat reagents as simple inputs, but 4-Bromo-2-fluoro-6-methylphenol (CAS: 945557-29-9) presents a specific dual-hazard profile. It combines the corrosive, protein-denaturing properties of phenols with the environmental persistence of halogenated organics .

Standard phenol neutralization protocols (using weak bases) are insufficient for disposal because they do not address the halogenated byproducts (bromine and fluorine) that require specific thermal destruction methods to prevent environmental release. This guide provides a self-validating workflow to ensure both safety and regulatory compliance.

Part 1: Chemical Identity & Hazard Profile

Before disposal, you must understand the substrate. The specific substitution pattern (Bromo at C4, Fluoro at C2) alters the pKa and lipophilicity compared to standard phenol, increasing skin absorption rates.

PropertyDataOperational Implication
Chemical Structure 4-Bromo-2-fluoro-6-methylphenolTrisubstituted ring; steric hindrance at C2/C6 affects metabolic breakdown.
Acidity (pKa) Est. 7.5 – 8.5More acidic than non-halogenated phenols; rapid deprotonation in basic waste streams.
Physical State Solid (crystalline)Dust inhalation hazard during weighing/transfer.
Primary Hazards Corrosive (Skin/Eye), Acute Tox.[1]Rapidly absorbs through skin; causes delayed chemical burns.
Waste Class Halogenated OrganicDO NOT mix with non-halogenated solvents (e.g., acetone/ethanol) unless designated for high-temp incineration.

Part 2: Waste Classification Logic (RCRA Compliance)

Trust in your waste stream comes from accurate characterization. In the US (under RCRA) and EU, this compound is not a "Listed Waste" (like F-list or K-list) by specific name, but it triggers Characteristic Waste definitions.

The "Generator Knowledge" Rule: You, as the generator, must certify the waste. For this compound, you must classify it as Hazardous Waste based on:

  • Toxicity: Halogenated phenols are severe aquatic toxins.

  • Corrosivity: If in solution with pH

    
     2 or 
    
    
    
    12.5.
Decision Tree: Waste Stream Selection

WasteStream Start Waste Generation: 4-Bromo-2-fluoro-6-methylphenol State Physical State? Start->State Solid Solid Waste (Pure Substance/Contaminated Debris) State->Solid Solid/Wipes Liquid Liquid Waste (Reaction Mixture/Mother Liquor) State->Liquid Solution StreamA STREAM A: Solid Hazardous Waste (Tag: Toxic, Corrosive) Solid->StreamA Pack in HDPE SolventCheck Is the Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamB STREAM B: Halogenated Solvent Waste (High BTU Incineration) SolventCheck->StreamB Yes (or if mixed) StreamC STREAM C: Non-Halogenated Organic Waste (Segregated) SolventCheck->StreamC No (e.g., Methanol only) StreamC->StreamB Preferred Path: Consolidate as Halogenated to reduce testing cost

Figure 1: Waste stream decision logic. Note that consolidating non-halogenated solutions into the halogenated stream (Stream B) is often operationally safer and cheaper than proving strict segregation.

Part 3: Step-by-Step Disposal Procedures

Protocol A: Solid Waste (Pure Compound & Spills)

Use this for expired reagents, weighing boat residues, or contaminated spill pads.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Do not use metal containers , as phenols can react with certain metals over time, and acidic impurities may corrode steel.

  • Labeling: Mark the container clearly: "Hazardous Waste - Solid - Toxic/Corrosive - 4-Bromo-2-fluoro-6-methylphenol".

  • Bagging: Place the primary HDPE jar into a secondary clear zip-seal bag to prevent contamination of the outer container during transport.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers (nitric acid, perchlorates).

Protocol B: Liquid Waste (Reaction Mixtures)

Use this for HPLC waste or reaction byproducts.

  • pH Check: If the solution is highly acidic (e.g., post-reaction), adjust pH to 5–9 using a mild buffer (Sodium Bicarbonate). Reasoning: Extreme pH can degrade waste containers and increase risk during transport.

  • Solvent Compatibility:

    • IF dissolved in DCM/Chloroform

      
      Halogenated Waste Stream .
      
    • IF dissolved in Acetone/Methanol

      
      Halogenated Waste Stream  (Recommended).
      
    • Expert Insight: While Acetone is non-halogenated, once you add 4-Bromo-2-fluoro-6-methylphenol, the entire mixture contains halogens. Sending this to a non-halogenated fuel blending facility can result in heavy regulatory fines because their incinerators are not scrubbed for HBr/HF gases. Always default to the Halogenated Stream.

  • Segregation: Ensure no oxidizing agents (Hydrogen Peroxide, Nitric Acid) are present in the waste bottle. Phenols are reducing agents; mixing with strong oxidizers can cause exothermic runaway or explosion.

Part 4: Emergency Response (Spill Management)

If a spill occurs, immediate containment is vital to prevent surface absorption.

  • PPE Upgrade: Wear double nitrile gloves (0.11mm minimum) or Silver Shield® laminate gloves. Standard latex is permeable to phenols.

  • Containment: Do not wipe dry. Cover the spill with a commercial phenol neutralizer (e.g., Solusorb®) or a 1:1 mixture of kitty litter (bentonite) and sodium carbonate .

    • Mechanism:[1][2] The carbonate neutralizes the acidic phenol proton, converting it to a less volatile phenoxide salt, while the clay absorbs the liquid.

  • Cleanup: Scoop the resulting slurry into the Solid Waste container (Protocol A). Wash the surface with soap and water; do not use ethanol , as it enhances skin penetration of residual phenol.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: Halogenated Phenols Toxicity. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [Link]

Sources

Handling

Hazard Analysis: Understanding the Risks of 4-Bromo-2-fluoro-6-methylphenol

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides a comprehensive operational plan for the safe handling and disposal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and successful research. This guide provides a comprehensive operational plan for the safe handling and disposal of 4-Bromo-2-fluoro-6-methylphenol (CAS No. 945557-29-9). It is designed for drug development professionals and laboratory researchers who prioritize safety without compromising experimental integrity. Our approach is to build your trust by providing value that extends beyond the chemical product itself, ensuring your work is both groundbreaking and safe.

Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. 4-Bromo-2-fluoro-6-methylphenol is a substituted halogenated phenol. While comprehensive toxicological data for this specific compound is not fully available, the data for its close structural analogs and its GHS (Globally Harmonized System) classifications provide a clear and cautious path forward.

Based on available safety data, this compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2/2A) : Causes serious eye irritation.[1][2][3]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2]

The primary routes of exposure are inhalation of the solid as a dust, skin contact, eye contact, and ingestion. The causality is clear: the chemical's structure allows it to interact with and damage biological tissues, necessitating a robust barrier in the form of Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a matter of simple compliance but a scientifically-driven choice to mitigate the specific hazards identified. For 4-Bromo-2-fluoro-6-methylphenol, the following multi-layered PPE is mandatory.

Summary of Required PPE
PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile recommended)Prevents skin contact and irritation. Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use.[2]
Eye & Face Protection Safety glasses with side-shields or Goggles. A face shield should be used when there is a significant splash hazard.Protects against dust particles and accidental splashes, preventing serious eye irritation.[1][2]
Body Protection Fully-buttoned laboratory coatProvides a primary barrier against spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved respirator (e.g., N95 for dusts)Required when handling the solid outside of a fume hood or when dust formation is likely, to prevent respiratory tract irritation.[2]

Operational Plan: From Bench to Disposal

A self-validating safety protocol involves procedural steps that inherently check and reinforce safe practices. The following workflows are designed to minimize exposure at every stage.

Engineering Controls: The First Line of Defense

Your primary barrier against exposure should always be engineering controls.

  • Chemical Fume Hood : All weighing and handling of 4-Bromo-2-fluoro-6-methylphenol solid should be performed within a certified chemical fume hood. This control captures dust and vapors at the source, preventing inhalation.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Safety Stations : An operational eyewash station and safety shower must be readily accessible and tested regularly.[3]

Step-by-Step PPE Protocol

Proper donning and doffing of PPE is as crucial as its selection to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if needed) : If the risk assessment requires it, perform a seal check and don your respirator.

  • Eye Protection : Put on safety glasses or goggles.

  • Gloves : Don your chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves : Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.

  • Lab Coat : Remove your lab coat by folding it inward, containing any potential contamination.

  • Eye Protection : Remove eye protection.

  • Respirator (if used) : Remove your respirator.

  • Hand Hygiene : Wash your hands thoroughly with soap and water immediately after removing all PPE.[2]

PPE Selection Workflow Diagram

This diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Risk Assessment cluster_ppe Required PPE Level cluster_action Action start Start: Handling 4-Bromo-2-fluoro-6-methylphenol weighing Weighing Solid? start->weighing fume_hood Work in Fume Hood weighing->fume_hood Yes respirator Add N95 Respirator weighing->respirator solution Preparing Solution? ppe_base Mandatory PPE: - Lab Coat - Safety Glasses - Nitrile Gloves solution->ppe_base No Splash Risk face_shield Add Face Shield solution->face_shield Splash Risk fume_hood->solution proceed Proceed with Task ppe_base->proceed respirator->fume_hood face_shield->ppe_base

Caption: PPE selection workflow based on the specific laboratory task.

Emergency and Disposal Plan

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Emergency First Aid
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact : Remove all contaminated clothing. Wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Spill Management
  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect : Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal

All waste containing 4-Bromo-2-fluoro-6-methylphenol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[4] Do not dispose of it down the drain.[2]

By integrating these safety protocols into your daily operations, you create a resilient and secure research environment. This allows your team to focus on achieving scientific excellence with the confidence that their well-being is rigorously protected.

References

  • Srini Chem. (n.d.). Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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